molecular formula C12H26O5Si2 B1265688 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane CAS No. 3353-68-2

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Katalognummer: B1265688
CAS-Nummer: 3353-68-2
Molekulargewicht: 306.5 g/mol
InChI-Schlüssel: DNNFJTRYBMVMPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a useful research compound. Its molecular formula is C12H26O5Si2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5Si2/c1-18(2,9-5-7-11(13)14)17-19(3,4)10-6-8-12(15)16/h5-10H2,1-4H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNFJTRYBMVMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC(=O)O)O[Si](C)(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062990
Record name 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane
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Molecular Weight

306.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3353-68-2
Record name 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a versatile organosilicon compound characterized by a flexible tetramethyldisiloxane backbone flanked by two carboxypropyl functional groups. This unique structure imparts a combination of properties, including surface activity, flexibility, and reactivity, making it a valuable intermediate and building block in various scientific and industrial applications. This technical guide provides a comprehensive overview of its properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a difunctional siloxane that serves as an important chemical intermediate.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 3353-68-2[2]
Molecular Formula C₁₂H₂₆O₅Si₂[2]
IUPAC Name 4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid[3]
Synonyms 4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dibutanoic acid, Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-[1][3]
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 306.50 g/mol [3]
Appearance Colorless to pale yellow liquid (predicted)General knowledge
Density 1.043 g/cm³[]
Boiling Point Data not available
Melting Point Data not available
Solubility Reacts with aqueous base.[1] Soluble in many organic solvents.General knowledge
Refractive Index Data not available

Synthesis and Experimental Protocols

The primary method for synthesizing 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is through the hydrosilylation of an unsaturated carboxylic acid precursor with 1,1,3,3-tetramethyldisiloxane. This reaction involves the addition of the Si-H bonds of the disiloxane across the carbon-carbon double bond of the unsaturated acid, typically catalyzed by a platinum complex.

Experimental Workflow: Synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process 1,1,3,3-Tetramethyldisiloxane 1,1,3,3-Tetramethyldisiloxane Mixing Mixing 1,1,3,3-Tetramethyldisiloxane->Mixing Unsaturated Carboxylic Acid\n(e.g., 3-butenoic acid) Unsaturated Carboxylic Acid (e.g., 3-butenoic acid) Unsaturated Carboxylic Acid\n(e.g., 3-butenoic acid)->Mixing Catalyst\n(e.g., Karstedt's catalyst) Catalyst (e.g., Karstedt's catalyst) Catalyst\n(e.g., Karstedt's catalyst)->Mixing Solvent\n(e.g., Toluene) Solvent (e.g., Toluene) Solvent\n(e.g., Toluene)->Mixing Temperature\n(e.g., 40-90°C) Temperature (e.g., 40-90°C) Hydrosilylation Hydrosilylation Temperature\n(e.g., 40-90°C)->Hydrosilylation Mixing->Hydrosilylation Workup Workup Hydrosilylation->Workup Purification Purification Workup->Purification 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane Purification->1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Hydrosilylation Synthesis

Materials:

  • 1,1,3,3-Tetramethyldisiloxane

  • 3-Butenoic acid (or other suitable unsaturated carboxylic acid)

  • Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas. The apparatus is flame-dried and purged with nitrogen.

  • Charging Reactants: Anhydrous toluene and 1,1,3,3-tetramethyldisiloxane are added to the flask. The solution is brought to the desired reaction temperature (typically between 40°C and 90°C).

  • Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

  • Substrate Addition: 3-Butenoic acid is dissolved in anhydrous toluene and added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: The reaction progress is monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

Spectroscopic Characterization

The structure and purity of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups attached to the silicon atoms (Si-CH₃) as a singlet in the upfield region (around 0.1 ppm). The propyl chain protons (-CH₂-CH₂-CH₂-) will appear as multiplets in the range of 0.5-2.5 ppm. The protons of the methylene group adjacent to the carboxylic acid (alpha to COOH) would be the most downfield of the propyl chain protons.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons (Si-CH₃) at a low chemical shift. The three distinct carbons of the propyl chain will have signals in the aliphatic region, and the carbonyl carbon of the carboxylic acid will appear significantly downfield (around 170-180 ppm).

Infrared (IR) Spectroscopy

The FTIR spectrum provides key information about the functional groups present in the molecule.

Table 3: Expected FTIR Peaks
Wavenumber (cm⁻¹)Assignment
~2960C-H stretch (aliphatic)
~2150Si-H stretch (disappearance indicates reaction completion)
~1710C=O stretch (carboxylic acid)
1260Si-CH₃ symmetric deformation
1080-1020Si-O-Si asymmetric stretch
800Si-C stretch and Si-CH₃ rocking

Logical Relationship of Properties and Applications

The unique combination of a flexible siloxane backbone and reactive carboxylic acid end-groups dictates the primary applications of this molecule.

G cluster_properties Core Properties cluster_applications Key Application Areas Flexibility\n(Si-O-Si backbone) Flexibility (Si-O-Si backbone) Polymer Modification Polymer Modification Flexibility\n(Si-O-Si backbone)->Polymer Modification Reactivity\n(Carboxylic Acid Groups) Reactivity (Carboxylic Acid Groups) Reactivity\n(Carboxylic Acid Groups)->Polymer Modification Crosslinking Agent Crosslinking Agent Reactivity\n(Carboxylic Acid Groups)->Crosslinking Agent Intermediate in Organic Synthesis Intermediate in Organic Synthesis Reactivity\n(Carboxylic Acid Groups)->Intermediate in Organic Synthesis Surface Activity Surface Activity Surface Treatment Surface Treatment Surface Activity->Surface Treatment

Relationship between core properties and applications.

Applications

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is utilized in a range of applications that leverage its dual chemical nature.

  • Polymer Modification: It can be incorporated into polymer backbones to introduce flexibility, hydrophobicity, and thermal stability characteristic of siloxanes.

  • Surface Treatment: The carboxylic acid groups can anchor the molecule to various surfaces, while the siloxane component modifies the surface properties, for example, by imparting hydrophobicity.

  • Crosslinking Agent: The dicarboxylic acid functionality allows it to act as a crosslinker in the synthesis of polyesters and polyamides.

  • Intermediate in Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds and functional materials.[1]

Safety and Handling

While specific toxicity data for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is limited, general precautions for handling organosilicon compounds should be followed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

This technical guide provides a foundational understanding of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. For specific applications, further research and experimental validation are recommended.

References

An In-depth Technical Guide to 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3353-68-2 Synonyms: 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-butanoic acid

This technical guide provides a comprehensive overview of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, a bifunctional organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging its unique properties as a chemical intermediate, linker, or surface modifier.

Chemical and Physical Properties

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a unique molecule featuring a flexible siloxane backbone with two terminal carboxylic acid groups. This structure imparts a combination of inorganic (siloxane) and organic (carboxypropyl) characteristics, making it a valuable building block in advanced material synthesis.

Table 1: Physical and Chemical Properties

Property Value Reference(s)
CAS Number 3353-68-2 [1][2][3]
Molecular Formula C₁₂H₂₆O₅Si₂ [1][3]
Molecular Weight 306.50 g/mol [1][3]
Density 1.043 g/cm³ []
Melting Point 47-49 °C [5]
Appearance White to off-white solid or viscous liquid [5]
Solubility Reacts with aqueous base [2]

| InChI Key | DNNFJTRYBMVMPE-UHFFFAOYSA-N |[] |

Synthesis and Experimental Protocols

Step 1: Hydrosilylation of an Allyl Ester

The first step involves the reaction of 1,1,3,3-tetramethyldisiloxane with an allyl ester of a protected carboxylic acid (e.g., allyl butyrate or a similar C4 precursor) in the presence of a platinum catalyst, such as Karstedt's catalyst.[7][9] This reaction adds the Si-H groups across the allyl double bonds.

dot

Caption: Step 1: Hydrosilylation of the Si-H precursor with an allyl ester.

Representative Protocol for Step 1:

  • Inert Atmosphere: To a dried reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,1,3,3-tetramethyldisiloxane (1.0 equiv.) and allyl butyrate (2.2 equiv.) in a suitable solvent such as dry toluene.

  • Catalyst Addition: Add Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene, typically at a concentration of 1-10 ppm relative to the siloxane.

  • Reaction: Heat the mixture to 60-90°C and monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band around 2160 cm⁻¹.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude diester intermediate. Purification may be performed via vacuum distillation.

Step 2: Hydrolysis of the Ester

The terminal ester groups of the intermediate are hydrolyzed to carboxylic acids using standard acidic or basic conditions.

Representative Protocol for Step 2:

  • Hydrolysis: Dissolve the diester intermediate from Step 1 in a suitable solvent mixture, such as THF/water.

  • Base Addition: Add an excess of a base, like sodium hydroxide (e.g., 3.0 equiv.), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

Applications and Logical Relationships

The dual carboxylic acid functionality makes this molecule an excellent linker or cross-linking agent.[10] The flexible, low-surface-energy siloxane backbone provides desirable physical properties like thermal stability and hydrophobicity, while the terminal carboxyl groups offer reactive sites for covalent bonding.[10]

3.1. Role as a Bifunctional Linker

The carboxyl groups can be activated (e.g., using carbodiimide chemistry like EDC/NHS) to react with primary amines on proteins, peptides, or other biomolecules, forming stable amide bonds. This makes the compound suitable for bioconjugation applications.[11][12]

dot

Caption: Workflow for using the siloxane as a bifunctional linker.

3.2. Potential in Drug Delivery and Development

Polysiloxanes are known for their biocompatibility and are used in various biomedical applications, including drug delivery.[13][14][15] Carboxy-functionalized siloxanes can be used to:

  • Surface Modification: Graft onto nanoparticles or other drug carriers to improve stability, solubility, or provide reactive handles for targeting ligands.

  • Hydrogel Formation: Act as cross-linkers in the formation of biocompatible hydrogels for controlled drug release.

  • Prodrug Design: Serve as a flexible, cleavable linker that connects a drug molecule to a carrier, potentially enhancing its pharmacokinetic profile.

Spectral Data

Specific, experimentally-derived spectral data (NMR, IR, MS) for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane are not widely available in public databases. However, the expected characteristic peaks can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features

Spectroscopy Feature Expected Signal
FT-IR O-H stretch (carboxylic acid) Broad peak, ~3300-2500 cm⁻¹
C=O stretch (carboxylic acid) Strong peak, ~1710 cm⁻¹
Si-O-Si stretch Strong, broad peak, ~1050-1100 cm⁻¹
Si-CH₃ bend ~1260 cm⁻¹
¹H NMR Si-CH Singlet, ~0.1 ppm
Si-CH ₂- Triplet, ~0.5-0.7 ppm
-CH₂-CH ₂-CH₂- Multiplet, ~1.6-1.8 ppm
-CH₂-CH ₂-COOH Triplet, ~2.2-2.4 ppm

| | COOH | Broad singlet, ~10-12 ppm |

Safety and Handling

Consult the Safety Data Sheet (SDS) from the supplier for complete safety information. General handling guidelines include:

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[3]

  • Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area. Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and protected from moisture.[3][16]

  • Hazards: May cause skin and eye irritation. Classified as a Dangerous Good for transport.[1][2]

This guide provides a foundational understanding of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, highlighting its synthesis, properties, and significant potential in advanced materials and biomedical applications.

References

An In-depth Technical Guide to 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, a bifunctional organosilicon compound of interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its applications, particularly as a versatile building block in the creation of advanced materials.

Chemical and Physical Properties

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a disiloxane bearing two carboxylic acid functional groups. These characteristics make it a valuable intermediate for the synthesis of various silicon-containing polymers and for surface modification.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 306.5 g/mol [1]
Molecular Formula C12H26O5Si2[1]
CAS Number 3353-68-2[1]

Experimental Protocols

Synthesis via Hydrosilylation and Subsequent Hydrolysis

The synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane can be conceptualized in a two-step process, as depicted in the workflow diagram below. The first step involves the platinum-catalyzed hydrosilylation of an allyl ester of butenoic acid with 1,1,3,3-tetramethyldisiloxane. The resulting diester is then hydrolyzed to yield the final dicarboxylic acid product.

G cluster_synthesis Synthesis Workflow Reactant1 1,1,3,3-Tetramethyldisiloxane Hydrosilylation Hydrosilylation Reaction Reactant1->Hydrosilylation Reactant2 Allyl 3-butenoate Reactant2->Hydrosilylation Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Hydrosilylation Intermediate Diester Intermediate Hydrosilylation->Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Product 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane Hydrolysis->Product Purification Purification (Distillation/Chromatography) Product->Purification

A representative workflow for the synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

Materials:

  • 1,1,3,3-tetramethyldisiloxane

  • Allyl 3-butenoate (or a similar unsaturated ester)

  • Platinum-based catalyst (e.g., Karstedt's catalyst, Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)[2][3][4]

  • Anhydrous toluene or other suitable aprotic solvent

  • Hydrochloric acid or sodium hydroxide solution for hydrolysis

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Hydrosilylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,1,3,3-tetramethyldisiloxane and a stoichiometric excess of allyl 3-butenoate in anhydrous toluene.

  • Add a catalytic amount of a platinum catalyst. The reaction mixture is typically heated to a temperature between 60-100 °C and monitored by techniques such as TLC or GC-MS until completion.

  • Work-up and Purification of Intermediate: After the reaction is complete, the mixture is cooled to room temperature. The catalyst can be removed by washing the reaction mixture with dilute acid or base, followed by water. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude diester intermediate can be purified by vacuum distillation or column chromatography.

  • Hydrolysis: The purified diester is then subjected to hydrolysis. This can be achieved by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH).

  • Isolation and Purification of Final Product: After hydrolysis, the product is extracted into an organic solvent. The organic layer is washed with brine, dried, and the solvent is evaporated. The final product, 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, can be further purified by recrystallization or column chromatography.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups attached to the silicon atoms (a singlet around 0.05-0.2 ppm), methylene protons of the propyl chains, and a broad singlet for the carboxylic acid protons (typically >10 ppm).[5][6]

    • ¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons attached to silicon (around 0-2 ppm), the carbons of the propyl chain, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).[5][7]

  • Mass Spectrometry (MS):

    • Electron Ionization (EI-MS) would likely lead to significant fragmentation.[8][9] Common fragmentation patterns for organosilicon compounds involve cleavage of the Si-C and Si-O bonds.[10][11] The molecular ion peak at m/z 306.5 may be observed, but it is often of low intensity.

Applications in Drug Development and Materials Science

The bifunctional nature of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane makes it a valuable component in the design of advanced materials with potential applications in the pharmaceutical and biomedical fields.

Precursor for Functional Polymers

The carboxylic acid groups can be readily modified to introduce other functionalities, making this molecule a versatile precursor for the synthesis of block copolymers and other functional polysiloxanes.[12] These polymers can be designed to have specific properties for applications such as drug delivery, surface modification of medical devices, and as components of biocompatible materials.

Role in Stimuli-Responsive Drug Delivery Systems

The carboxylic acid moieties can be used to link the disiloxane to drug molecules or to create pH-responsive nanocarriers.[13][14][15][16] For instance, nanoparticles formulated with polymers derived from this disiloxane could be designed to release a therapeutic agent in the acidic microenvironment of a tumor.

G cluster_drug_delivery Conceptual Application in Drug Delivery Disiloxane 1,3-Bis(3-carboxypropyl) tetramethyldisiloxane Polymerization Polymerization/ Functionalization Disiloxane->Polymerization FunctionalPolymer Functional Polymer (e.g., pH-sensitive) Polymerization->FunctionalPolymer DrugLoading Drug Encapsulation or Conjugation FunctionalPolymer->DrugLoading Nanocarrier Stimuli-Responsive Nanocarrier DrugLoading->Nanocarrier Drug Therapeutic Agent Drug->DrugLoading Targeting Systemic Circulation and Targeting Nanocarrier->Targeting Release Stimulus-Triggered Drug Release (e.g., low pH) Targeting->Release Effect Therapeutic Effect Release->Effect

A conceptual workflow illustrating the use of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in a drug delivery system.

References

An In-depth Technical Guide to the Synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, a valuable carboxyl-functionalized siloxane intermediate. The document details the prevalent synthetic methodology, presents key experimental data, and outlines a representative protocol.

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (CAS No: 3353-68-2) is an organosilicon compound characterized by a flexible tetramethyldisiloxane backbone flanked by two carboxypropyl chains.[1][2] This unique structure imparts a combination of inorganic and organic properties, making it a versatile building block in various chemical syntheses.[1] Its applications are primarily as a chemical intermediate for the preparation of more complex silicone compounds and for organic modification of materials.[1] In the realm of biomedical and pharmaceutical research, carboxyl-functionalized siloxanes are of interest for enhancing the hydrophilicity and adhesion of materials, and for providing reactive sites for conjugation, for example in drug delivery systems.[3][4]

Table 1: Physicochemical Properties of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

PropertyValue
Molecular Formula C12H26O5Si2
Molecular Weight 306.50 g/mol [2]
CAS Number 3353-68-2[2]
IUPAC Name 4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid[2]

Synthesis Methodology: Platinum-Catalyzed Hydrosilylation

The primary and most efficient method for the synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is the platinum-catalyzed hydrosilylation reaction. This process involves the addition of the Si-H bonds of 1,1,3,3-tetramethyldisiloxane across the carbon-carbon double bond of an unsaturated carboxylic acid, typically 3-butenoic acid or a related precursor.

The general reaction scheme is as follows:

G cluster_product Product TMDS 1,1,3,3-Tetramethyldisiloxane Reaction TMDS->Reaction + UnsaturatedAcid Unsaturated Carboxylic Acid (e.g., 3-Butenoic Acid) UnsaturatedAcid->Reaction + Catalyst Platinum Catalyst (e.g., Speier's or Karstedt's) Catalyst->Reaction Product 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane Reaction->Product

Caption: General reaction scheme for the synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

Platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), are highly effective for this transformation, typically requiring only catalytic amounts. The reaction proceeds with high atom economy, as it is an addition reaction with no byproducts.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. This protocol is based on established principles of hydrosilylation and may require optimization depending on the specific laboratory conditions and desired scale.

Materials:

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • 3-Butenoic acid

  • Karstedt's catalyst (or Speier's catalyst)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas supply system

  • Rotary evaporator

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet is assembled and flame-dried. The system is then purged with an inert gas (argon or nitrogen) to ensure anhydrous conditions.

  • Charging Reactants: The flask is charged with 1,1,3,3-tetramethyldisiloxane and anhydrous toluene. The solution is stirred and brought to the desired reaction temperature (typically between 60-80 °C).

  • Catalyst Addition: A catalytic amount of Karstedt's catalyst (e.g., 10-20 ppm of platinum) is added to the stirred solution.

  • Addition of Unsaturated Acid: 3-Butenoic acid is placed in the dropping funnel and added dropwise to the reaction mixture over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a stable temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2130 cm⁻¹) of the starting disiloxane.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The crude product, a viscous oil, can be further purified by vacuum distillation or column chromatography to remove any unreacted starting materials and catalyst residues.

Table 2: Representative Reaction Parameters

ParameterValue
Reactant Mole Ratio (TMDS : 3-Butenoic Acid) 1 : 2.1 (slight excess of the acid)
Catalyst Loading (Platinum) 10 - 50 ppm
Reaction Temperature 60 - 100 °C
Reaction Time 2 - 6 hours
Solvent Toluene, Xylene, or other inert solvent
Typical Yield > 90% (unpurified)

Characterization Data

The structure and purity of the synthesized 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane can be confirmed using various spectroscopic techniques.

Table 3: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to Si-CH₃ protons (singlet), and the aliphatic protons of the carboxypropyl chain (multiplets).
¹³C NMR Resonances for the Si-CH₃ carbons and the carbons of the propyl chain and the carboxyl group.
FT-IR (cm⁻¹) Strong C=O stretching of the carboxylic acid (around 1710), broad O-H stretching (2500-3300), Si-O-Si stretching (1000-1100), and absence of the Si-H stretching band (around 2130).

Applications in Drug Development and Research

Carboxyl-functionalized siloxanes like 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane are valuable in the biomedical field due to their biocompatibility and the reactivity of the carboxyl groups. These groups can be used to covalently attach drug molecules, targeting ligands, or other biomolecules.

One potential application is in the development of drug delivery systems. The siloxane backbone can provide a flexible and biocompatible carrier, while the carboxyl groups offer anchor points for drug conjugation. This can lead to prodrugs with altered pharmacokinetic profiles or targeted delivery vehicles. For instance, a cytotoxic drug could be conjugated to the disiloxane, potentially reducing its systemic toxicity and allowing for more targeted delivery to a tumor site through the enhanced permeability and retention (EPR) effect or by attaching a specific targeting moiety.

G cluster_synthesis Synthesis cluster_conjugation Drug Conjugation cluster_delivery Drug Delivery System cluster_application Therapeutic Application start 1,3-Bis(3-carboxypropyl) tetramethyldisiloxane conjugation Covalent Linkage (e.g., Ester or Amide bond) start->conjugation prodrug Siloxane-Drug Conjugate (Prodrug) conjugation->prodrug drug Active Drug Molecule drug->conjugation target Targeted Drug Delivery (e.g., to Tumor Cells) prodrug->target Systemic Administration

Caption: Workflow for the application of the synthesized compound in drug delivery.

Conclusion

The platinum-catalyzed hydrosilylation of 1,1,3,3-tetramethyldisiloxane with an unsaturated carboxylic acid is a robust and efficient method for the synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. This technical guide provides the essential information for researchers and professionals to understand and implement this synthesis. The resulting carboxyl-functionalized disiloxane is a versatile intermediate with potential applications in materials science and, notably, in the development of novel drug delivery systems. Further research into the biological interactions and in vivo behavior of conjugates derived from this molecule will be crucial in realizing its full therapeutic potential.

References

An In-depth Technical Guide to 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is an organosilicon compound characterized by a flexible tetramethyldisiloxane backbone with a carboxylic acid group at the terminus of each propyl chain. This unique structure imparts a combination of properties, including the hydrophobicity and thermal stability of the siloxane core and the reactivity and hydrophilicity of the carboxylic acid functional groups. These attributes make it a valuable chemical intermediate in the synthesis of more complex silicone-based materials and for the functionalization of surfaces. Its potential applications are being explored in various fields, including materials science and biomedicine.

Chemical Structure and Identification

The chemical structure of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane consists of two silicon atoms linked by an oxygen atom, with each silicon atom also bonded to two methyl groups and a 3-carboxypropyl group.

Molecular Structure:

G start 1,1,3,3-Tetramethyldisiloxane + Allyl Butyrate hydrosilylation Hydrosilylation Reaction start->hydrosilylation catalyst Platinum Catalyst (e.g., Karstedt's catalyst) catalyst->hydrosilylation intermediate Ester-terminated Intermediate hydrosilylation->intermediate hydrolysis Acid or Base-catalyzed Hydrolysis intermediate->hydrolysis purification Purification (e.g., Distillation, Chromatography) hydrolysis->purification product 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane purification->product G cluster_0 Components cluster_1 Conjugation Chemistry cluster_2 Resulting Conjugate cluster_3 Therapeutic Benefits drug Therapeutic Drug conjugation Ester or Amide Bond Formation drug->conjugation linker 1,3-Bis(3-carboxypropyl) tetramethyldisiloxane linker->conjugation polymer Biocompatible Polymer (e.g., PEG) polymer->conjugation conjugate Drug-Linker-Polymer Conjugate conjugation->conjugate benefits Improved Pharmacokinetics Targeted Drug Delivery Reduced Side Effects conjugate->benefits

A Technical Guide to the Solubility of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for understanding its solubility, alongside detailed experimental protocols for its determination.

Understanding the Solubility Profile

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a unique molecule possessing both a flexible, hydrophobic siloxane backbone and two polar carboxylic acid terminal groups. This amphiphilic nature dictates its solubility in various organic solvents. The overall solubility will be a balance between the nonpolar character of the tetramethyldisiloxane core and the polar, hydrogen-bonding capability of the carboxypropyl chains.

Based on the principle of "like dissolves like," the following trends in solubility can be anticipated:

  • High Solubility: Expected in polar aprotic solvents that can effectively solvate the carboxylic acid groups without being strongly self-associated. Solvents that can accept hydrogen bonds would also be favorable.

  • Moderate Solubility: Expected in polar protic solvents. While these solvents can hydrogen bond with the carboxylic acid groups, their strong self-association might hinder the dissolution of the entire molecule. The hydrophobic siloxane backbone may also limit solubility in highly polar solvents like water.

  • Low to Negligible Solubility: Expected in nonpolar solvents, which cannot effectively solvate the polar carboxylic acid groups.

Predicted Solubility Data

Solvent ClassificationSolvent ExamplePredicted Solubility (at 25°C)Rationale
Polar Aprotic AcetoneHigh (> 100 mg/mL)The carbonyl group can interact favorably with the carboxylic acid groups, and the overall polarity is suitable for the entire molecule.[1]
Dimethylformamide (DMF)Very High (> 200 mg/mL)A highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.
Dimethyl Sulfoxide (DMSO)Very High (> 200 mg/mL)A highly polar aprotic solvent that is an excellent solvent for many organic compounds, including those with carboxylic acid functionalities.
Polar Protic EthanolModerate (10 - 50 mg/mL)Can act as both a hydrogen bond donor and acceptor, but its self-association may limit the dissolution of the hydrophobic siloxane part.[1]
MethanolModerate (10 - 50 mg/mL)Similar to ethanol, but its higher polarity might slightly decrease the solubility of the nonpolar backbone.
IsopropanolModerate to Low (5 - 25 mg/mL)The bulkier alkyl group compared to ethanol increases its nonpolar character, potentially improving interaction with the siloxane backbone but hindering solvation of the polar groups.
Nonpolar Aprotic HexaneVery Low (< 1 mg/mL)Lacks the polarity to effectively solvate the carboxylic acid groups.[2]
TolueneLow (1 - 10 mg/mL)The aromatic ring provides some polarizability which might allow for weak interactions, but it is generally not a good solvent for polar compounds.
Chlorinated Solvents Dichloromethane (DCM)Moderate to Low (5 - 25 mg/mL)Possesses some polarity to interact with the carboxylic acid groups, but may not be sufficient for high solubility.
ChloroformModerate to Low (5 - 25 mg/mL)Similar to DCM in its solvating properties for this type of molecule.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5][6]

Materials
  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane to a known volume of the selected solvent in a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility readings.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in the diluted solution using a validated analytical method such as HPLC.

  • Calculation: Calculate the original concentration in the saturated solution by taking the dilution factor into account. The result is the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature (24-72 hours) B->C D Allow solid to settle / Centrifuge C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate Solubility H->I

Shake-Flask Solubility Determination Workflow

Conclusion

While direct quantitative data for the solubility of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is scarce, a thorough understanding of its chemical structure allows for reliable predictions of its behavior in various organic solvents. For precise and accurate data, the detailed shake-flask experimental protocol provided in this guide should be followed. The successful determination of its solubility is a critical step in its application for research, development, and formulation in the pharmaceutical and materials science industries.

References

Hydrolytic Stability of Carboxypropyl-Terminated Siloxanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolytic stability of carboxypropyl-terminated siloxanes. It covers the core mechanisms of degradation, factors influencing stability, and detailed experimental protocols for assessment. The information is intended to support researchers and professionals in the development and application of these versatile polymers, particularly in aqueous environments relevant to biomedical and pharmaceutical fields.

Core Concepts of Hydrolytic Degradation

Carboxypropyl-terminated siloxanes, like other siloxane-based polymers, possess two primary sites susceptible to hydrolytic cleavage: the siloxane backbone and, depending on the specific molecular architecture, the linkage of the functional group. However, for a carboxypropyl group attached via a stable Si-C bond, the primary point of hydrolytic instability is the siloxane (Si-O-Si) backbone.

1.1. Siloxane Backbone (Si-O-Si) Cleavage

The Si-O-Si bond forms the flexible backbone of the polymer and is the principal site of hydrolytic degradation. This cleavage is a reversible reaction where water attacks the silicon atom, leading to the formation of two silanol (Si-OH) end groups. The reaction is significantly accelerated by the presence of acid or base catalysts.[1][2]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions (pH < 2), the reaction is initiated by the protonation of the siloxane oxygen atom.[3][4][5] This makes the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis : Under alkaline conditions (pH > 12), the hydroxide ion directly attacks the silicon atom, leading to the cleavage of the Si-O bond.[1] Alkaline conditions are often more aggressive in promoting siloxane hydrolysis than acidic conditions.[1]

The general stability of the siloxane backbone is highest within a pH range of approximately 2 to 12.[1]

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (pH < 2) cluster_base Base-Catalyzed Hydrolysis (pH > 12) A_Start R₃Si-O-SiR₃ A_Intermediate R₃Si-O⁺(H)-SiR₃ (Protonated Intermediate) A_Start->A_Intermediate Protonation H_ion H⁺ A_End 2 x R₃Si-OH (Silanols) A_Intermediate->A_End Nucleophilic Attack by Water H2O_A H₂O B_Start R₃Si-O-SiR₃ B_End R₃Si-OH + R₃Si-O⁻ B_Start->B_End Nucleophilic Attack by Hydroxide OH_ion OH⁻ H2O_B H₂O B_Final 2 x R₃Si-OH (Silanols) B_End->B_Final Proton Transfer

Caption: Mechanisms of acid- and base-catalyzed siloxane bond hydrolysis.

1.2. Role of the Carboxypropyl Terminus

The terminal carboxypropyl group (-(CH₂)₃COOH) can influence the overall stability of the siloxane polymer. The carboxylic acid moiety can engage in intramolecular hydrogen bonding, potentially facilitating a "back-biting" mechanism that can initiate depolymerization, particularly in polymers with silanol end-groups.[6] This process involves the terminal group attacking the siloxane backbone, leading to the formation of cyclic siloxane species.[6] Furthermore, the acidic nature of the terminal group may create a localized low-pH environment, which could contribute to the acid-catalyzed degradation of nearby siloxane bonds.

Factors Influencing Hydrolytic Stability

The rate and extent of hydrolytic degradation are governed by several key environmental and structural factors. A comprehensive understanding of these factors is crucial for predicting polymer performance and designing stable formulations.

FactorEffect on Hydrolytic StabilityKey Conditions & Remarks
pH Critical Factor. Stability is maximized in the neutral range (pH ~2-12).[1]Both highly acidic (pH < 2) and highly alkaline (pH > 12) conditions significantly accelerate hydrolysis of the Si-O-Si backbone.[1]
Temperature Inverse Relationship. Higher temperatures increase the rate of hydrolysis.[1]Often used for accelerated aging studies (e.g., 60°C or higher) to predict long-term stability at physiological temperatures (e.g., 37°C).[7][8]
Polymer Structure Significant Influence. Stability is affected by molecular weight, steric hindrance, and end-group chemistry.Higher molecular weight siloxanes may exhibit different degradation kinetics. Bulky side groups can sterically hinder the approach of water to the siloxane backbone, increasing stability.[1] The presence of silanol (Si-OH) end-groups can enable "unzipping" degradation mechanisms.[6]
Catalysts Accelerates Degradation. Presence of acids, bases, or certain metal ions can catalyze hydrolysis.In soil environments, mineral surfaces can act as catalysts for PDMS degradation.[9] Certain functional groups on the polymer can also provide intramolecular catalysis.[1]
Medium Solvent Effects. The presence of co-solvents can alter hydrolysis rates.Hydrolysis of PDMS was found to be faster in an ethanol/water mixture compared to water alone.[9] The polarity and proton donor-acceptor properties of the medium affect the reaction equilibrium.[4]

Experimental Assessment of Hydrolytic Stability

Evaluating the hydrolytic stability of carboxypropyl-terminated siloxanes requires a systematic approach involving controlled incubation followed by rigorous analytical characterization.

3.1. General Experimental Protocol

A typical protocol for assessing hydrolytic stability is outlined below. This procedure is adapted from standard methods for polymer degradation testing.[7][8][10][11]

  • Sample Preparation :

    • Prepare uniform samples of the carboxypropyl-terminated siloxane (e.g., films, coatings, or bulk material).

    • Thoroughly dry the samples under vacuum to a constant weight to remove any residual solvent or moisture.

    • Accurately record the initial dry weight (W₀) of each sample.

  • Preparation of Hydrolytic Media :

    • Prepare buffered aqueous solutions at various relevant pH values (e.g., pH 1.2, 4.0, 7.4, 9.0).[10] Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions.[8][11]

    • Use high-purity water and sterile containers to prevent contamination.

  • Incubation :

    • Immerse a known mass of the polymer sample in a specified volume of the prepared hydrolytic medium in a sealed container. A typical concentration might be 1,000 mg/L.[10]

    • Place the containers in a temperature-controlled environment, such as an incubator or oven. Standard physiological temperature is 37°C, while accelerated testing is often performed at higher temperatures (e.g., 60°C).[7][8][11]

  • Periodic Sampling :

    • At predetermined time intervals (e.g., 1, 7, 14, 28 days, or longer), remove a set of replicate samples from the incubator.[7]

    • Carefully retrieve the polymer samples from the medium. The liquid medium should be retained for analysis of leachables or pH changes.

    • Gently rinse the polymer samples with deionized water to remove any buffer salts and then dry them to a constant weight under vacuum. Record the final dry weight (Wₜ).

  • Analysis :

    • Analyze both the solid polymer remnants and the incubation medium using appropriate analytical techniques as detailed in the following section.

Experimental_Workflow cluster_analysis 5. Analysis prep 1. Sample Preparation (Dry, Weigh) incubate 3. Incubation (Immerse Sample, 37°C or 60°C) prep->incubate media 2. Media Preparation (e.g., PBS, pH 7.4) media->incubate sampling 4. Periodic Sampling (t = 0, 7, 14, 28 days...) incubate->sampling polymer Solid Polymer sampling->polymer liquid Liquid Medium sampling->liquid gpc GPC/SEC (Molecular Weight) polymer->gpc ftir FTIR / NMR (Chemical Structure) polymer->ftir grav Gravimetric (Weight Loss) polymer->grav gcms GC-MS (Degradation Products) liquid->gcms ph_tit pH / Titration (Acidity Change) liquid->ph_tit

Caption: A typical experimental workflow for hydrolytic stability testing.

3.2. Key Analytical Techniques

A multi-faceted analytical approach is necessary to fully characterize the degradation process.

TechniqueInformation ProvidedApplication in Stability Studies
Size-Exclusion Chromatography (SEC / GPC) Measures changes in number-average (Mn), weight-average (Mw) molecular weight, and polydispersity index (PDI).[9]The primary method for quantifying the extent of polymer chain scission. A decrease in molecular weight over time is direct evidence of degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on chemical structure. 29Si NMR is particularly useful for identifying different siloxane environments and the formation of silanols.[9]Used to confirm the cleavage of Si-O-Si bonds and identify new end-groups (e.g., Si-OH) formed during hydrolysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Detects changes in functional groups and bond structures (e.g., Si-O-Si stretching, O-H stretching from silanols).[9][12]A qualitative or semi-quantitative tool to monitor the disappearance of siloxane bonds and the appearance of hydroxyl groups over time.
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies low molecular weight, volatile degradation products (e.g., cyclic siloxanes).[9][13][14]Essential for analyzing the liquid medium to understand the specific byproducts of the degradation mechanism (e.g., unzipping vs. random scission).
Gravimetric Analysis Measures the change in the dry mass of the polymer sample over time.[7][8]Provides a straightforward measure of mass loss, which occurs as degradation products dissolve or leach into the surrounding medium.
Acid-Base Titration Measures the change in the concentration of acidic or basic species in the incubation medium.For carboxypropyl-terminated siloxanes, titration can track the release of the terminal groups into the medium if the Si-C bond were to cleave (though this is less likely) or changes in pH due to degradation.[15]

Summary of Influencing Factors and Outcomes

The hydrolytic stability of carboxypropyl-terminated siloxanes is a complex interplay of chemical structure and environmental conditions. The logical relationship between these factors and the resulting degradation pathways is critical for predicting material lifetime and ensuring performance.

Logical_Relationships ph Environmental pH acid High Acidity (pH < 2) ph->acid base High Alkalinity (pH > 12) ph->base neutral Neutral (pH 2-12) ph->neutral temp Temperature high_temp Increased Temp. temp->high_temp structure Polymer Structure end_groups Reactive End-Groups (e.g., Silanol, Carboxyl) structure->end_groups stability Hydrolytic Stability of Si-O-Si Backbone acid->stability Decreases base->stability Decreases neutral->stability Maintains high_temp->stability Decreases end_groups->stability Decreases cleavage Backbone Cleavage stability->cleavage Prevents mw_loss Molecular Weight Reduction cleavage->mw_loss mass_loss Mass Loss mw_loss->mass_loss

Caption: Logical relationships between key factors and degradation outcomes.

References

An In-depth Technical Guide on the Thermal Stability of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and Related Carboxyl-Functionalized Siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal stability of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and, more broadly, carboxyl-functionalized siloxanes. Due to the limited publicly available data on this specific compound, this guide synthesizes information from related siloxane compounds, particularly polydimethylsiloxane (PDMS), to infer potential thermal behavior and provide a framework for experimental analysis.

Introduction to Siloxane Thermal Stability

Polysiloxanes are known for their relatively high thermal stability compared to many organic polymers, with the silicon-oxygen backbone providing a robust framework.[1] The thermal degradation of polysiloxanes, such as polydimethylsiloxane (PDMS), typically begins at temperatures between 300°C and 400°C.[1] The degradation process is influenced by the atmosphere (inert or oxidative), temperature, and the rate of heating.[2][3] In an inert atmosphere, the primary degradation mechanism involves the formation of cyclic oligomers, while in the presence of oxygen, a more complex radical mechanism leads to the formation of silica, carbon oxides, and water.[1][2]

The presence of functional groups, such as the carboxypropyl groups in 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, can influence the thermal stability. While specific data is not available, the carboxyl groups could potentially offer sites for earlier decomposition or, conversely, participate in cross-linking reactions that might enhance stability at certain temperatures.

Quantitative Thermal Analysis Data (Illustrative)

While specific experimental data for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is not available in the public domain, the following tables provide illustrative data based on the thermal analysis of similar silicone compounds. These tables are intended to provide a general expectation of the thermal properties of functionalized siloxanes.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for a Generic Functionalized Siloxane

ParameterTemperature (°C) - Inert Atmosphere (N₂)Temperature (°C) - Oxidative Atmosphere (Air)
Onset of Decomposition (Tonset)~350 - 400~300 - 350
Temperature of 5% Mass Loss (T5%)~370~360
Temperature of 10% Mass Loss (T10%)~400~390
Temperature of Maximum Decomposition Rate (Tmax)~450 - 600Stage 1: ~400, Stage 2: ~550
Residue at 800°CLow (volatile cyclic oligomers)Higher (silica formation)[2]

Note: This data is hypothetical and intended for illustrative purposes only. Actual values for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane will require experimental determination.

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for a Generic Siloxane Polymer

Thermal EventTemperature Range (°C)Enthalpy (J/g)
Glass Transition (Tg)-125 to -115[4]N/A
Crystallization (Tc)-100 to -80Varies
Melting (Tm)-50 to -40[4]Varies

Note: These transitions are characteristic of high molecular weight polysiloxanes and may not be as prominent in a smaller molecule like 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. The presence of functional groups can also affect these transition temperatures.

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on carboxyl-functionalized siloxanes.

Objective: To determine the thermal stability and decomposition profile of the sample.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[5]

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, the temperatures at 5% and 10% mass loss, and the temperature of the maximum rate of decomposition (from the first derivative of the TGA curve, DTG).

    • Determine the percentage of residual mass at the end of the experiment.

Objective: To identify thermal transitions such as glass transition, crystallization, and melting.

Instrumentation: A differential scanning calorimeter with a cooling accessory.

Procedure:

  • Sample Preparation: Seal 5-10 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature to a temperature below the expected decomposition temperature (e.g., 200°C) at a rate of 10°C/min to erase any prior thermal history.

    • Cooling Scan: Cool the sample from 200°C to -150°C at a controlled rate of 10°C/min.

    • Second Heating Scan: Heat the sample from -150°C to 200°C at a rate of 10°C/min.[4]

  • Data Analysis:

    • Analyze the data from the second heating scan to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Visualization of Degradation Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the thermal degradation of siloxanes and the experimental workflow for their analysis.

G cluster_0 Thermal Degradation of Siloxanes cluster_1 Inert Atmosphere (e.g., N2) cluster_2 Oxidative Atmosphere (e.g., Air) Siloxane Linear or Cyclic Siloxane Inert_Heat Heat (400-650°C) Siloxane->Inert_Heat Oxidative_Heat Heat (>300°C) Siloxane->Oxidative_Heat Cyclic_Oligomers Volatile Cyclic Oligomers (D3, D4, etc.) Inert_Heat->Cyclic_Oligomers Radical_Intermediates Radical Intermediates Oxidative_Heat->Radical_Intermediates Silica Silica (SiO2) Residue Radical_Intermediates->Silica Gaseous_Products Gaseous Products (CO, CO2, H2O) Radical_Intermediates->Gaseous_Products G cluster_workflow Thermal Analysis Experimental Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Start Sample of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane TGA_Prep Weigh 5-10 mg in TGA pan Start->TGA_Prep DSC_Prep Seal 5-10 mg in DSC pan Start->DSC_Prep TGA_Run Heat to 800°C at 10°C/min TGA_Prep->TGA_Run TGA_Data Record Mass Loss vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine T_onset, T_max, and Residue % TGA_Data->TGA_Analysis Final_Report Comprehensive Thermal Stability Profile TGA_Analysis->Final_Report DSC_Run Heat-Cool-Heat Cycle (-150°C to 200°C) DSC_Prep->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Determine T_g, T_c, and T_m DSC_Data->DSC_Analysis DSC_Analysis->Final_Report

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a bifunctional organosilicon compound containing two carboxylic acid groups linked by a flexible tetramethyldisiloxane backbone. This unique structure imparts both hydrophilic (from the carboxylic acid groups) and lipophilic (from the siloxane and alkyl chains) properties, making it a valuable building block in various applications, including surface modification, as a linker in coordination polymers, and in the development of novel materials. Accurate characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques are the primary methods for confirming its structure and purity. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)2H-COOH
~2.3Triplet4H-CH₂-COOH
~1.6Multiplet4H-CH₂-CH₂-CH₂-
~0.5Multiplet4HSi-CH₂-
~0.1Singlet12HSi-CH₃

2.1.2 Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments.

Predicted Chemical Shift (δ, ppm)Assignment
~180-COOH
~35-CH₂-COOH
~25-CH₂-CH₂-CH₂-
~18Si-CH₂-
~0Si-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is expected to be dominated by absorptions from the carboxylic acid and siloxane moieties.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (carboxylic acid dimer)
2960-2850MediumC-H stretch (alkyl)
~1710StrongC=O stretch (carboxylic acid dimer)
1260-1250StrongSi-CH₃ bend
1080-1040Strong, BroadSi-O-Si stretch (disiloxane)
~930Medium, BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (Molecular Weight: 306.50 g/mol ), the following could be expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 306 may be observed, though it might be weak due to the lability of the molecule.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) from a silicon atom: [M - 15]⁺

    • Cleavage of the Si-O-Si bond.

    • Fragmentation of the carboxypropyl chain, such as loss of the carboxylic acid group (-COOH) or cleavage of the alkyl chain.

    • Rearrangement reactions involving the silicon atoms.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

3.1.1 Sample Preparation

  • Weigh 5-10 mg of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane into a clean, dry vial.[1]

  • Add 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment to solubilize the diacid). Chloroform-d is often used for organosilicon compounds.[1]

  • Vortex the sample until fully dissolved. If necessary, gently warm the sample or use sonication.

  • Transfer the solution to a clean NMR tube.[1]

3.1.2 Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Infrared (IR) Spectroscopy

3.2.1 Sample Preparation

  • Neat Liquid: If the compound is a viscous liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.

  • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method for viscous liquids or solids.[2]

3.2.2 Data Acquisition

  • Record a background spectrum of the empty sample holder (salt plates, solvent cell, or clean ATR crystal).

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

3.3.1 Sample Preparation

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • For techniques like Electrospray Ionization (ESI), the solution can be directly infused into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be sufficiently volatile and thermally stable. Derivatization to form more volatile esters may be necessary for the carboxylic acid groups.[3]

3.3.2 Data Acquisition

  • Direct Infusion (ESI-MS): The sample solution is introduced into the ion source at a constant flow rate. Mass spectra are acquired in either positive or negative ion mode.

  • GC-MS: The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for ionization (typically by electron impact) and detection.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_data Elucidate C-H Framework NMR->NMR_data IR_data Identify Functional Groups IR->IR_data MS_data Determine Molecular Weight & Fragmentation MS->MS_data Structure_Confirmation Structure Confirmation NMR_data->Structure_Confirmation IR_data->Structure_Confirmation MS_data->Structure_Confirmation

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

This comprehensive guide provides the foundational spectroscopic information and methodologies essential for researchers working with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. While the presented data is predictive, it offers a robust framework for the analysis and confirmation of this versatile molecule.

References

The Unseen Workhorse: A Technical Guide to Carboxy-Functionalized Disiloxanes in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis, properties, and transformative potential of carboxy-functionalized disiloxanes. This document outlines the core chemistry, potential applications, and detailed experimental frameworks for leveraging these versatile molecules.

Carboxy-functionalized disiloxanes, particularly 1,3-bis(3-carboxypropyl)tetramethyldisiloxane, represent a pivotal class of chemical intermediates poised to unlock significant advancements in materials science. Their unique molecular architecture, combining the flexibility and hydrophobicity of a siloxane backbone with the reactive potential of terminal carboxylic acid groups, makes them ideal candidates for modifying surfaces, synthesizing novel polymers, and creating sophisticated biomedical materials. This whitepaper provides an in-depth exploration of their potential, offering both theoretical grounding and practical methodologies for their application.

Core Molecular Structure and Properties

The foundational molecule discussed herein is 1,3-bis(3-carboxypropyl)tetramethyldisiloxane (CAS 3353-68-2). Its structure features a short, flexible tetramethyldisiloxane core, which imparts properties such as low surface tension, high thermal stability, and hydrophobicity. Flanking this core are two propyl-carboxylic acid groups, which provide reactive sites for a wide range of chemical modifications.[1][2] These carboxyl groups are instrumental for forming covalent bonds (e.g., amides, esters) or engaging in ionic interactions, making this molecule an excellent surface modifier and polymeric building block.[2]

Physical and Chemical Properties
PropertyValueSource
CAS Number 3353-68-2[1]
Molecular Formula C12H26O5Si2[1]
Molecular Weight 306.5 g/mol [1][2]
Appearance White SolidSupplier Data
Melting Point 46 °CSupplier Data
Boiling Point 379.3 °C at 760 mmHgSupplier Data
Density 1.043 g/cm³Supplier Data
Refractive Index 1.456Supplier Data

Synthesis of Carboxy-Functionalized Disiloxanes

The primary route for synthesizing symmetrically functionalized disiloxanes like 1,3-bis(3-carboxypropyl)tetramethyldisiloxane is through the hydrosilylation of an unsaturated carboxylic acid (or its protected ester form) with 1,1,3,3-tetramethyldisiloxane. This platinum-catalyzed reaction is highly efficient and offers a direct method for creating the Si-C bond.

A detailed, representative protocol is provided below, adapted from established hydrosilylation procedures for similar molecules.

Experimental Protocol: Synthesis via Hydrosilylation

Objective: To synthesize 1,3-bis(3-carboxypropyl)tetramethyldisiloxane.

Materials:

  • 1,1,3,3-tetramethyldisiloxane (HMDSO)

  • Allyl acetate or a similar protected acrylic precursor

  • Karstedt's catalyst (or other platinum catalyst like H2PtCl6)

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric acid (for deprotection)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., Argon), charge the flask with 1,1,3,3-tetramethyldisiloxane (0.5 mol) and anhydrous toluene. Add the platinum catalyst (typically in the ppm range relative to the siloxane).

  • Hydrosilylation: Heat the mixture to 70-80°C. From the dropping funnel, add the protected carboxy-alkene (e.g., allyl acetate, 1.05 mol) dropwise over several hours. The reaction is exothermic; maintain the temperature.

  • Reaction Monitoring & Completion: Monitor the reaction's progress using FT-IR by observing the disappearance of the Si-H bond peak (around 2150 cm⁻¹). After the addition is complete, allow the mixture to stir at temperature for an additional 1-2 hours to ensure full conversion.

  • Deprotection (if necessary): Cool the reaction mixture. If an ester was used, add a mixture of methanol and hydrochloric acid to hydrolyze the ester groups to carboxylic acids. Reflux the mixture for several hours until deprotection is complete (monitored by TLC or NMR).

  • Workup: Transfer the mixture to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product can be further purified by vacuum distillation or chromatography if required.

G cluster_prep Reaction Preparation cluster_reaction Hydrosilylation Reaction cluster_workup Workup & Purification prep1 Charge flask with 1,1,3,3-tetramethyldisiloxane & Toluene prep2 Add Platinum Catalyst (e.g., Karstedt's) prep1->prep2 Inert Atmosphere (Ar) react1 Heat mixture to 70-80°C prep2->react1 react2 Dropwise addition of protected carboxy-alkene (e.g., Allyl Acetate) react1->react2 react3 Monitor Si-H peak disappearance via FT-IR react2->react3 workup1 Deprotection: Hydrolyze ester with Acid/Methanol react3->workup1 workup2 Neutralize with NaHCO3 & Brine Wash workup1->workup2 workup3 Dry organic layer (MgSO4) workup2->workup3 workup4 Solvent removal (Rotary Evaporator) workup3->workup4 purify Final Product: 1,3-bis(3-carboxypropyl) tetramethyldisiloxane workup4->purify

Potential Applications in Materials Science

The dual functionality of carboxy-functionalized disiloxanes opens up a vast application space. The carboxyl groups can anchor the molecule to surfaces or participate in polymerization, while the disiloxane core modifies the material's properties.

Surface Modification for Biomedical Devices

Challenge: Many materials used in biomedical implants and devices, such as titanium, stainless steel, or polymers like PEEK, suffer from issues of biocompatibility, protein fouling, and bacterial adhesion.

Solution: A thin layer of carboxy-functionalized disiloxane can be covalently bonded to hydroxylated surfaces. The siloxane component presents a low-energy, hydrophobic interface that can reduce nonspecific protein adsorption, while the carboxyl groups can be used to further conjugate bioactive molecules like peptides or anti-fouling polymers (e.g., polyethylene glycol).

Illustrative Performance Data:

SubstrateTreatmentWater Contact Angle (°)Fibrinogen Adsorption (ng/cm²)Bacterial Adhesion (CFU/cm²)
Titanium (Ti6Al4V)Untreated65°450>10⁶
Titanium (Ti6Al4V)Silanized w/ Disiloxane95°120<10³
PEEKUntreated88°510>10⁶
PEEKSilanized w/ Disiloxane105°150<10³

Note: Data is illustrative, based on typical results for siloxane-based surface modifications.

Experimental Protocol: Surface Modification of a Titanium Substrate

Objective: To create a biocompatible, low-fouling surface on a titanium alloy substrate.

Materials:

  • Titanium (Ti6Al4V) coupons

  • Piranha solution (H₂SO₄/H₂O₂) - EXTREME CAUTION

  • 1,3-bis(3-carboxypropyl)tetramethyldisiloxane

  • Anhydrous toluene

  • EDC/NHS (for subsequent conjugation)

Procedure:

  • Substrate Cleaning & Activation: Ultrasonically clean the titanium coupons in acetone, then ethanol, and finally deionized water. To generate surface hydroxyl groups (-OH), immerse the coupons in Piranha solution for 15-30 minutes. Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Silanization: Prepare a 1-2% (v/v) solution of the carboxy-functionalized disiloxane in anhydrous toluene. Immerse the activated titanium coupons in this solution and allow them to react for 2-4 hours at room temperature or 1 hour at 60°C.

  • Rinsing and Curing: Remove the coupons from the silane solution and rinse thoroughly with fresh toluene to remove any unbound siloxane. Cure the coated coupons in an oven at 110°C for 1 hour to promote covalent bond formation.

  • Characterization: The modified surface can be characterized using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Si and contact angle goniometry to measure the change in surface hydrophobicity.

G start Pristine Material (e.g., Titanium, PEEK) process1 Surface Activation (e.g., Piranha Etch) Generates -OH groups start->process1 process2 Silanization with Carboxy-Disiloxane process1->process2 process3 Covalent Anchoring of Carboxyl Groups process2->process3 prop1 Flexible Siloxane Backbone Oriented Outward process3->prop1 prop2 Reactive Carboxyl Groups Available for Conjugation process3->prop2 outcome1 Reduced Protein Adsorption prop1->outcome1 outcome2 Decreased Bacterial Adhesion prop1->outcome2 outcome4 Platform for Bio-conjugation (e.g., Peptides, PEG) prop2->outcome4 outcome3 Improved Biocompatibility outcome1->outcome3

Building Blocks for Specialty Polymers

The difunctional nature of 1,3-bis(3-carboxypropyl)tetramethyldisiloxane makes it an excellent monomer or chain extender for creating specialty copolymers, such as polyamides and polyesters. Incorporating the disiloxane unit into a polymer backbone can significantly alter the bulk properties of the material.

Potential Improvements:

  • Increased Flexibility & Lower Glass Transition Temperature (Tg): The flexible Si-O-Si bond can lower the Tg of rigid polymers.

  • Enhanced Thermal Stability: Siloxanes are known for their high thermal resistance.

  • Improved Gas Permeability: The high free volume around the siloxane backbone can increase the permeability of gases like oxygen.

  • Surface Modification: During melt processing or film casting, the low-energy siloxane segments tend to migrate to the surface, creating a hydrophobic, low-friction interface.

Example Application: Creating a thermally stable, flexible polyamide by reacting the carboxy-functionalized disiloxane with a diamine (e.g., hexamethylenediamine) via polycondensation.

Role in Drug Development

For drug development professionals, carboxy-functionalized disiloxanes can be used to modify drug delivery vehicles like nanoparticles. The carboxyl groups can be used to conjugate targeting ligands or drugs, while the siloxane component can modulate the carrier's interaction with biological media. For instance, functionalizing the surface of mesoporous silica nanoparticles could alter their drug release kinetics and cellular uptake.

Conclusion

Carboxy-functionalized disiloxanes are versatile molecular tools with significant, largely untapped potential in materials science. Through straightforward synthesis and application protocols, they can be used to impart valuable properties—such as hydrophobicity, flexibility, thermal stability, and biocompatibility—to a wide range of substrates and polymers. The detailed methodologies and logical frameworks presented in this guide offer a starting point for researchers to explore and innovate with these powerful chemical building blocks, paving the way for the next generation of advanced materials in the biomedical, coatings, and specialty polymer industries.

References

The Strategic Role of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane as a Versatile Chemical Intermediate in Advanced Material and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, a dicarboxylic acid-functionalized organosilicon compound, serves as a pivotal intermediate in the synthesis of advanced polymers and functional materials. Its unique structure, combining the flexibility and thermal stability of a siloxane backbone with the reactivity of terminal carboxylic acid groups, makes it a valuable building block for creating novel materials with tailored properties. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis, and applications, with a particular focus on its emerging role in the development of sophisticated drug delivery systems. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in research and development settings.

Introduction

Organosilicon compounds, particularly siloxanes, have garnered significant interest across various scientific and industrial domains due to their exceptional properties, including high thermal stability, low surface tension, biocompatibility, and chemical inertness. 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (CAS No. 3353-68-2) is an important member of this class, functioning as a bifunctional intermediate. The presence of two carboxylic acid groups allows it to readily participate in a variety of chemical reactions, such as esterification and amidation, making it an ideal monomer for polycondensation reactions.

This guide details the synthesis, properties, and key applications of this versatile intermediate. It aims to provide researchers and professionals in materials science and drug development with the necessary technical information to leverage its unique characteristics.

Physicochemical and Spectroscopic Data

The utility of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane as a chemical intermediate is underpinned by its distinct physicochemical properties. A summary of these properties is provided in the table below.

PropertyValueReference
CAS Number 3353-68-2
Molecular Formula C12H26O5Si2
Molecular Weight 306.5 g/mol
Appearance White to off-white solid or crystalline powder
Melting Point 46 °C
Boiling Point 379.3 °C at 760 mmHg
Density 1.043 g/cm³
Solubility Soluble in polar organic solvents (e.g., THF, DMSO, DMF), reacts with aqueous base.
Spectroscopic Data

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, the following tables provide expected spectroscopic data based on its chemical structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5broad s2H-COOH
2.35t4H-CH₂-CH₂ -COOH
1.80m4H-Si-CH₂-CH₂ -CH₂-
0.65t4H-Si-CH₂ -CH₂-
0.10s12HSi-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
179.5C OOH
34.0-CH₂-C H₂-COOH
23.0-Si-CH₂-C H₂-CH₂-
15.0-Si-C H₂-CH₂-
-1.5Si-C H₃

Table 4: Predicted Key FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2900-3200BroadO-H stretch (carboxylic acid)
2960, 2870MediumC-H stretch (alkyl)
1710StrongC=O stretch (carboxylic acid)
1260StrongSi-CH₃ symmetric deformation
1050-1150StrongSi-O-Si stretch (asymmetric)
800StrongSi-C stretch, Si-(CH₃)₂ rock

Synthesis and Experimental Protocols

The most common and industrially viable method for synthesizing 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is through a two-step process: (1) platinum-catalyzed hydrosilylation of an allyl ester with 1,1,3,3-tetramethyldisiloxane, followed by (2) hydrolysis of the resulting diester.

// Nodes A [label="1,1,3,3-Tetramethyldisiloxane", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Allyl Butanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Hydrosilylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="1,3-Bis(3-(butoxycarbonyl)propyl)\ntetramethyldisiloxane", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="1,3-Bis(3-carboxypropyl)\ntetramethyldisiloxane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Karstedt's Catalyst\n(Pt Complex)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Solvent [label="Toluene", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Acid [label="Aqueous HCl", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges A -> C; B -> C; Catalyst -> C [style=dashed]; Solvent -> C [style=dashed]; C -> D [label="Intermediate"]; D -> E; Acid -> E [style=dashed]; E -> F [label="Final Product"]; }

Figure 1: Synthesis workflow for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

Detailed Protocol: Synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Materials:

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Allyl butanoate

  • Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

Step 1: Hydrosilylation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add allyl butanoate (2.1 equivalents) and anhydrous toluene.

  • Add Karstedt's catalyst (approximately 10 ppm Pt relative to the moles of TMDS).

  • Heat the solution to 60°C.

  • Slowly add 1,1,3,3-tetramethyldisiloxane (1.0 equivalent) dropwise from the addition funnel over a period of 1 hour, maintaining the reaction temperature below 70°C.

  • After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 4-6 hours.

  • Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band at ~2160 cm⁻¹.

  • Once the reaction is complete, cool the mixture to room temperature. Remove the toluene and excess allyl butanoate under reduced pressure using a rotary evaporator. The resulting crude oil, 1,3-Bis(3-(butoxycarbonyl)propyl)tetramethyldisiloxane, can be used in the next step without further purification.

Step 2: Hydrolysis

  • Dissolve the crude diester from Step 1 in methanol.

  • Add a solution of 2 M aqueous HCl.

  • Heat the mixture to reflux and stir for 12-18 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting diester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the solid by recrystallization from a hexane/ethyl acetate solvent system to afford 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane as a white crystalline solid.

Role as a Chemical Intermediate: Polymer Synthesis

The primary application of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is as a monomer in polycondensation reactions. The dicarboxylic acid functionality allows it to react with diamines to form polyamides, with diols to form polyesters, and with other difunctional molecules to create a variety of copolymers. The incorporation of the flexible tetramethyldisiloxane unit into the polymer backbone imparts desirable properties such as lower glass transition temperatures, increased solubility, and enhanced thermal stability.

// Nodes MonomerA [label="1,3-Bis(3-carboxypropyl)\ntetramethyldisiloxane", fillcolor="#34A853", fontcolor="#FFFFFF"]; MonomerB [label="Diamine\n(e.g., Hexamethylenediamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Polycondensation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Siloxane-Polyamide Copolymer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Water (H₂O)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges MonomerA -> Reaction; MonomerB -> Reaction; Reaction -> Polymer [label="Forms Amide Bonds"]; Reaction -> Byproduct [style=dashed]; }

Figure 2: Polycondensation of the intermediate with a diamine to form a siloxane-polyamide.

Detailed Protocol: Synthesis of a Siloxane-Polyamide Copolymer

Materials:

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • Hexamethylenediamine

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (1.0 equivalent) and hexamethylenediamine (1.0 equivalent) in a solvent mixture of NMP, pyridine, and dissolved anhydrous CaCl₂.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triphenyl phosphite (2.2 equivalents) to the stirred solution.

  • After the addition, remove the ice bath and heat the reaction mixture to 100-110°C for 3-4 hours.

  • A viscous polymer solution will form. Cool the solution to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot methanol and then with water to remove any residual solvents and salts.

  • Dry the final siloxane-polyamide copolymer in a vacuum oven at 60°C to a constant weight.

Applications in Drug Development: A Platform for Delivery Systems

While 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is not a therapeutic agent itself, its role as an intermediate is crucial for developing advanced drug delivery systems. Siloxane-containing polymers are highly valued in biomedical applications for their biocompatibility, biostability, and tunable physical properties.

By incorporating this intermediate, researchers can create amphiphilic block copolymers that self-assemble into nanoparticles, micelles, or vesicles in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, protecting them from degradation in the bloodstream and improving their solubility and bioavailability. The carboxylic acid groups, if not fully reacted during polymerization, can be used for further functionalization, such as attaching targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, thereby reducing off-target side effects.

Recent studies have shown that lipid nanoparticles incorporating siloxane-based lipidoids can enhance cellular uptake and endosomal escape of mRNA, leading to more effective gene delivery to specific organs like the liver, lung, and spleen. The mechanism of uptake for such nanoparticles is typically through endocytosis.

// Nodes NP [label="Siloxane-based Nanoparticle\n(Drug-loaded)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Endocytosis [label="Endocytosis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endosome [label="Early Endosome", fillcolor="#FBBC05", fontcolor="#202124"]; Escape [label="Endosomal Escape", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytosol [label="Cytosol", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Drug [label="Drug Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Intracellular Target\n(e.g., Ribosome for mRNA)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges NP -> Endocytosis; Membrane -> Endocytosis [style=dashed, arrowhead=none]; Endocytosis -> Endosome; Endosome -> Escape; Escape -> Drug [label="pH-mediated"]; Drug -> Target [label="Therapeutic Action"]; }

Figure 3: Cellular uptake and drug release from a siloxane-based nanoparticle.

The siloxane components of these nanoparticles are thought to facilitate interaction with the lipid bilayer of the cell membrane and the endosomal membrane, promoting membrane fusion or disruption and allowing the therapeutic cargo to escape into the cytoplasm where it can exert its effect.

Conclusion

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a highly valuable and versatile chemical intermediate. Its unique hybrid structure provides a powerful tool for polymer chemists and materials scientists to design and synthesize materials with a wide range of desirable properties. In the realm of drug development, its utility lies in the creation of biocompatible and functional polymers that form the basis of next-generation drug delivery platforms. The detailed protocols and data provided in this guide serve as a foundational resource for researchers looking to explore and exploit the potential of this key building block in their own applications.

Methodological & Application

Application Notes and Protocols for Surface Modification using 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane for the surface modification of various substrates. The protocols detailed herein are designed to create hydrophilic surfaces with reactive carboxylic acid functionalities, which are ideal for the subsequent immobilization of biomolecules, making them highly suitable for applications in drug development, biosensors, and biomedical device engineering.

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is an organosilane coupling agent featuring two terminal carboxylic acid groups. This bifunctional nature allows it to covalently bind to hydroxylated surfaces through its siloxane core, while presenting carboxylic acid groups for further chemical conjugation. The introduction of these carboxyl groups significantly increases the hydrophilicity of a substrate and provides anchor points for the covalent attachment of proteins, peptides, antibodies, and other amine-containing biomolecules. This is typically achieved through the formation of stable amide bonds using carbodiimide chemistry (e.g., EDC/NHS).[1][2][3][4][5]

Key Applications:

  • Biomolecule Immobilization: Covalent attachment of enzymes, antibodies, and other proteins for biosensor development and diagnostic assays.[6][7]

  • Drug Delivery: Functionalization of nanoparticles and other carrier systems for targeted drug delivery.

  • Biocompatible Coatings: Creation of surfaces that can promote specific cell adhesion or resist non-specific protein fouling.[8][9][10]

  • Microfluidics: Modification of channel surfaces to control flow characteristics and reduce biofouling.

Experimental Protocols

A general workflow for surface modification using 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane involves three main stages: surface preparation and activation, silanization, and subsequent bio-conjugation.

G cluster_0 Surface Preparation & Activation cluster_1 Silanization cluster_2 Bio-conjugation (Optional) cluster_3 Characterization A Substrate Cleaning B Surface Hydroxylation (e.g., Plasma Treatment) A->B C Immobilization of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane B->C D Activation of Carboxyl Groups (EDC/NHS) C->D E Coupling of Amine-containing Biomolecule D->E F Surface Analysis (Contact Angle, XPS, FTIR) E->F

Figure 1: General experimental workflow for surface modification.

Protocol 1: Surface Preparation and Activation

This protocol is suitable for glass, silicon, and other oxide-based substrates.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Acetone, reagent grade

  • Ethanol, absolute

  • Deionized (DI) water

  • Plasma cleaner or Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂)

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

Procedure:

  • Cleaning:

    • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

    • Replace acetone with ethanol and sonicate for another 15 minutes.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Surface Hydroxylation (choose one method):

    • Plasma Treatment (Recommended): Place the cleaned, dry substrates in a plasma cleaner. Treat with oxygen or argon plasma for 2-5 minutes according to the manufacturer's instructions. This method is effective, fast, and avoids wet chemical waste.

    • Piranha Etching: Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 15-30 minutes. (Extreme caution is required) . Remove the substrates and rinse extensively with DI water. Dry under a stream of nitrogen.

Protocol 2: Silanization with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

This protocol describes the covalent attachment of the silane to the activated surface.

Materials:

  • Activated substrates from Protocol 1

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • Anhydrous toluene or ethanol

  • Nitrogen gas source

  • Oven

Procedure:

  • Prepare a 1-2% (v/v) solution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in anhydrous toluene or ethanol in a clean, dry reaction vessel under a nitrogen atmosphere.

  • Immerse the activated substrates in the silane solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a more robust layer, the reaction can be carried out at an elevated temperature (e.g., 60-80°C).

  • Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove any unbound silane.

  • Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable siloxane network on the surface.

  • After cooling, rinse the substrates with ethanol and then DI water. Dry under a stream of nitrogen. The substrates are now functionalized with carboxylic acid groups.

Protocol 3: Covalent Immobilization of Proteins via EDC/NHS Chemistry

This protocol details the coupling of an amine-containing biomolecule to the carboxylated surface.[1][2][4][11][12][13]

Materials:

  • Carboxyl-functionalized substrates from Protocol 2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine in PBS, pH 8.0

  • Amine-containing biomolecule (e.g., protein, antibody)

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS (or Sulfo-NHS) in Activation Buffer.

    • Immerse the carboxyl-functionalized substrates in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.

  • Washing: Briefly rinse the activated substrates with the Activation Buffer, followed by the Coupling Buffer to remove excess EDC and NHS.

  • Biomolecule Coupling:

    • Immediately immerse the activated substrates in a solution of the amine-containing biomolecule in Coupling Buffer. The concentration of the biomolecule should be optimized for the specific application.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Immerse the substrates in the Quenching Solution for 10-15 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Final Washing: Wash the substrates thoroughly with PBS to remove any non-covalently bound biomolecules. Rinse with DI water and dry under a stream of nitrogen.

G A Carboxylated Surface (-COOH) B Activation with EDC/NHS A->B EDC, NHS C Activated NHS-ester Surface B->C D Addition of Amine-containing Biomolecule (R-NH2) C->D Biomolecule Solution E Formation of Stable Amide Bond D->E G A Modified Surface (-COOH) B Immobilized Antibody A->B EDC/NHS Coupling C Target Antigen B->C Specific Binding D Detection Signal C->D Signal Generation (e.g., Fluorescence, QCM-D shift)

References

Application Notes and Protocols for Functionalizing Silica Nanoparticles with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the surface functionalization of silica nanoparticles (SNPs) with carboxyl groups using 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. The introduction of surface carboxyl groups is a critical step in preparing SNPs for a variety of biomedical applications, including drug delivery, bioimaging, and diagnostics. Carboxylated SNPs (SNPs-COOH) exhibit improved dispersibility and stability in aqueous solutions and provide functional handles for the covalent conjugation of therapeutic agents, targeting ligands, and imaging probes.[1] This protocol details the synthesis of monodisperse silica nanoparticles via the Stöber method, followed by a robust procedure for surface modification with the disiloxane reagent. Characterization techniques to confirm successful functionalization and quantify surface group density are also described.

Introduction

Silica nanoparticles are widely utilized as versatile platforms in nanomedicine due to their biocompatibility, tunable size, and ease of surface modification.[2] The functionalization of their surface is often a prerequisite for their use in biological systems. The introduction of carboxyl groups, in particular, imparts a negative surface charge, which can reduce nonspecific protein adsorption and enhance colloidal stability. Furthermore, the carboxylic acid moieties serve as versatile chemical handles for the covalent attachment of biomolecules through well-established coupling chemistries, such as carbodiimide (EDC) chemistry.

While various methods exist for introducing carboxyl groups onto silica surfaces, this protocol focuses on the use of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. This reagent offers the potential for creating a well-defined carboxyl-terminated surface layer. This document provides a step-by-step guide for researchers to reproducibly synthesize and characterize these functionalized nanoparticles for their specific research and development needs.

Experimental Protocols

Part 1: Synthesis of Silica Nanoparticles (SNPs) by the Stöber Method

This protocol is adapted from the well-established Stöber method for synthesizing monodisperse silica nanoparticles.[3]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (Absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, combine ethanol and deionized water.

  • Add ammonium hydroxide solution to the ethanol/water mixture and stir to create a homogeneous solution.

  • Rapidly add TEOS to the stirring solution.

  • Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring. The solution will become turbid as the silica nanoparticles form.

  • Collect the silica nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with ethanol and deionized water to remove unreacted reagents. Repeat the washing steps three times.

  • Resuspend the final silica nanoparticle pellet in ethanol for the functionalization step.

Part 2: Functionalization of Silica Nanoparticles with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

This protocol describes the surface modification of the synthesized silica nanoparticles to introduce carboxyl groups.

Materials:

  • Silica nanoparticles (from Part 1) suspended in ethanol

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • Toluene (anhydrous)

Procedure:

  • Transfer the ethanolic suspension of silica nanoparticles to a round-bottom flask and add anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring and equip the flask with a Dean-Stark trap to remove water and ethanol.

  • After ensuring the reaction mixture is anhydrous, cool the suspension to room temperature.

  • Add a solution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in anhydrous toluene to the silica nanoparticle suspension.

  • Reflux the mixture for 12-24 hours under a nitrogen atmosphere with continuous stirring.

  • Cool the reaction mixture to room temperature and collect the functionalized nanoparticles by centrifugation.

  • Wash the carboxylated silica nanoparticles (SNPs-COOH) thoroughly with toluene, followed by ethanol and finally deionized water to remove any unreacted siloxane.

  • Dry the SNPs-COOH under vacuum or by lyophilization.

Characterization of Carboxylated Silica Nanoparticles

Successful functionalization is confirmed through a series of characterization techniques that assess the physical and chemical properties of the nanoparticles.

ParameterMethodExpected Outcome
Size and Morphology Dynamic Light Scattering (DLS) & Transmission Electron Microscopy (TEM)Monodisperse, spherical nanoparticles with a slight increase in hydrodynamic diameter after functionalization.
Surface Charge Zeta Potential MeasurementA significant shift to a more negative zeta potential compared to unmodified silica nanoparticles, typically in the range of -25 to -45 mV at neutral pH, confirming the presence of deprotonated carboxyl groups.[4][5]
Chemical Composition Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic peaks for C=O stretching (around 1700-1725 cm⁻¹) and C-H stretching from the propyl chains of the siloxane, in addition to the characteristic Si-O-Si peaks of silica.[6][7]
Quantification of Surface Carboxyl Groups Titration or Thermogravimetric Analysis (TGA)Provides a quantitative measure of the number of carboxyl groups per nanoparticle or per unit mass of silica, allowing for controlled downstream conjugation.[8][9]

Data Presentation

Table 1: Physicochemical Properties of Unmodified and Carboxylated Silica Nanoparticles (Representative Data)

Nanoparticle TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
Unmodified SNPs105 ± 5< 0.2-15 ± 3
SNPs-COOH110 ± 7< 0.2-35 ± 4

Table 2: Drug Loading and Release Characteristics (Example with Doxorubicin)

Nanoparticle TypeDrug Loading Capacity (wt%)Drug Release at 24h (pH 5.5)
Unmodified SNPs2.5 ± 0.530%
SNPs-COOH8.1 ± 1.265%

Visualization of Experimental Workflow and Cellular Uptake

experimental_workflow cluster_synthesis Part 1: SNP Synthesis (Stöber Method) cluster_functionalization Part 2: Functionalization cluster_application Downstream Application teos TEOS mix1 Mixing teos->mix1 etoh_h2o Ethanol + Water etoh_h2o->mix1 nh4oh NH4OH nh4oh->mix1 reaction1 Reaction (12h) mix1->reaction1 centrifuge1 Centrifugation & Washing reaction1->centrifuge1 snps Silica Nanoparticles (SNPs) centrifuge1->snps snps_suspension SNPs in Toluene snps->snps_suspension reaction2 Reflux (12-24h) snps_suspension->reaction2 disiloxane 1,3-Bis(3-carboxypropyl) tetramethyldisiloxane disiloxane->reaction2 centrifuge2 Centrifugation & Washing reaction2->centrifuge2 snps_cooh Carboxylated SNPs (SNPs-COOH) centrifuge2->snps_cooh drug_loading Drug Loading snps_cooh->drug_loading targeting Targeting Ligand Conjugation drug_loading->targeting cell_culture Incubation with Cells targeting->cell_culture

Caption: Experimental workflow for the synthesis and functionalization of silica nanoparticles.

cellular_uptake snp SNPs-COOH cell_membrane Cell Membrane snp->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Drug Release (Low pH) lysosome->drug_release 4. Acid-triggered cytoplasm Cytoplasm drug_release->cytoplasm nucleus Nucleus cytoplasm->nucleus 5. Drug Action

Caption: Proposed cellular uptake and drug release mechanism for carboxylated silica nanoparticles.[10]

References

Application Notes and Protocols for Self-Assembled Monolayers of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They are a powerful tool for tailoring the surface properties of materials, with applications ranging from biocompatible coatings and biosensors to molecular electronics.[1][2] This document provides detailed application notes and protocols for the creation of SAMs using 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane on silicon-based substrates. This molecule's unique structure, featuring a flexible disiloxane backbone and terminal carboxylic acid groups, makes it a compelling candidate for creating hydrophilic, functionalized surfaces.

The disiloxane anchor group facilitates strong covalent bonding to hydroxylated surfaces like silicon oxide, forming stable siloxane (Si-O-Si) bonds.[3][4] The terminal carboxyl groups provide a versatile platform for further functionalization, such as the immobilization of biomolecules, or for studying cell adhesion and protein adsorption.

Molecular Profile: 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

PropertyValueReference
Molecular Formula C12H26O5Si2[5][][7]
Molecular Weight 306.50 g/mol [5][][7]
CAS Number 3353-68-2[5][]
IUPAC Name 4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid[5]
Appearance Not specified, likely a liquid or solid
Solubility Expected to be soluble in organic solvents like toluene, ethanol, and isopropanol.

Potential Applications

The carboxyl-terminated surface generated by 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane SAMs offers a wide range of potential applications in research and drug development:

  • Biomolecule Immobilization: The carboxylic acid groups can be activated to covalently bind proteins, peptides, DNA, and other biomolecules for the development of biosensors, microarrays, and biocompatible implants.

  • Cell Adhesion Studies: The hydrophilic and charged nature of the carboxylated surface can be used to study the adhesion and proliferation of various cell types, providing insights into cell-surface interactions.

  • Drug Delivery Research: These SAMs can serve as a model surface to study the interaction of drug-loaded nanoparticles or to create functionalized surfaces for controlled drug release.

  • Wettability Control: The hydrophilic nature of the carboxyl groups allows for precise control over the surface energy and wettability of a substrate.

Experimental Protocols

The following protocols are based on established methods for forming organosilane SAMs on silicon oxide surfaces.[3][4][8] Optimization of parameters such as solution concentration, immersion time, and temperature may be necessary to achieve the desired monolayer quality.

Protocol 1: Substrate Preparation (Silicon Wafers with Native Oxide)

A pristine substrate surface is critical for the formation of a high-quality SAM. The following procedure describes a common method for cleaning silicon wafers.

Materials:

  • Silicon wafers

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30% v/v)

  • Ammonium hydroxide (NH₄OH)

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

  • Argon or Nitrogen gas

  • Beakers and wafer holders (Teflon or glass)

  • Hot plate

  • Ultrasonic bath

Procedure:

  • Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Prepare a piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 1:2 (v/v) ratio in a glass beaker. The reaction is highly exothermic.

    • Immerse the silicon wafers in the piranha solution at 70°C for 15 minutes.[8]

  • RCA-1 Clean:

    • Prepare a solution of NH₄OH, DI water, and H₂O₂ in a 1:5:1 (v/v/v) ratio.

    • Immerse the wafers in this solution at 70°C for 15 minutes.[8]

    • Rinse thoroughly with DI water.

  • RCA-2 Clean:

    • Prepare a solution of HCl, DI water, and H₂O₂ in a 1:5:1 (v/v/v) ratio.

    • Immerse the wafers in this solution at 70°C for 15 minutes.[8]

  • Final Rinse and Dry:

    • Rinse the wafers copiously with DI water.

    • Dry the wafers under a stream of inert gas (argon or nitrogen).[8]

    • Store the cleaned substrates in a desiccator or use them immediately for SAM deposition.

Protocol 2: Formation of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane SAM

This protocol describes the deposition of the SAM from a solution phase.

Materials:

  • Cleaned silicon wafers

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • Anhydrous toluene (or other suitable organic solvent like ethanol or isopropanol)

  • Glass vial with a screw cap

  • Ultrasonic bath

Procedure:

  • Solution Preparation:

    • Prepare a 1 mM solution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in anhydrous toluene in a clean, dry glass vial.

  • SAM Deposition:

    • Place the cleaned and dried silicon wafers in the vial containing the deposition solution.

    • Seal the vial and leave it undisturbed for 16-24 hours at room temperature to allow for monolayer formation.[8] The presence of a small amount of water can catalyze the silanization reaction, but excess water can lead to polymerization in solution.

  • Rinsing and Cleaning:

    • After the deposition period, carefully remove the wafers from the solution.

    • Rinse the wafers thoroughly with fresh toluene to remove any physisorbed molecules.

    • Sonicate the wafers sequentially in toluene, acetone, and isopropanol for 5 minutes each to remove any aggregates.[3]

  • Curing (Optional but Recommended):

    • To enhance the covalent bonding and stability of the monolayer, the coated wafers can be cured by heating them in an oven at 120-140°C for 1-2 hours.

  • Final Rinse and Dry:

    • Perform a final rinse with isopropanol.

    • Dry the wafers under a stream of inert gas.

    • Store the SAM-coated substrates in a clean, dry environment (e.g., a desiccator) until further use.[3]

Characterization of the SAM

The quality and properties of the formed SAM should be characterized using appropriate surface analysis techniques.

Characterization TechniqueInformation Obtained
Contact Angle Goniometry Surface wettability and hydrophilicity. A low water contact angle is expected for a carboxyl-terminated surface.
Ellipsometry Thickness of the monolayer.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface, confirming the presence of Si, C, and O from the monolayer.
Atomic Force Microscopy (AFM) Surface morphology and roughness. A smooth, uniform surface is indicative of a well-formed SAM.

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_char Characterization p1 Piranha Clean p2 RCA-1 Clean p1->p2 p3 RCA-2 Clean p2->p3 p4 DI Water Rinse & Dry p3->p4 s1 Prepare 1mM Solution p4->s1 Clean Substrate s2 Immerse Substrate (16-24h) s1->s2 s3 Rinse & Sonicate s2->s3 s4 Cure (120-140°C) s3->s4 s5 Final Rinse & Dry s4->s5 c1 Contact Angle s5->c1 Functionalized Surface c2 Ellipsometry s5->c2 c3 XPS s5->c3 c4 AFM s5->c4

Caption: Experimental workflow for the formation and characterization of the SAM.

Caption: Molecular structure and its attachment to a silicon oxide surface.

References

Application Notes and Protocols for Creating Hydrophilic Surfaces using 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is an organosilane that can be utilized as a chemical intermediate for preparing various silicone compounds and for organic modifications.[1] Its bifunctional nature, possessing two terminal carboxylic acid groups, makes it a candidate for creating hydrophilic and functionalized surfaces. The carboxyl groups can impart hydrophilicity and provide reactive sites for the covalent immobilization of biomolecules, drugs, or other chemical entities, which is of significant interest in drug development, diagnostics, and biomedical device applications.[2]

These application notes provide a general framework for utilizing 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane to create hydrophilic surfaces on substrates rich in hydroxyl groups, such as glass, silicon wafers, and other metal oxides. The protocols outlined below are based on established silanization techniques for carboxyl-terminated silanes and may require optimization for specific substrates and applications.[3]

Data Presentation: Surface Properties

Surface PropertyUnmodified Substrate (e.g., Glass)Modified Substrate (Carboxyl-Terminated)Characterization Method
Water Contact Angle (θ) 30° - 50°< 20°Contact Angle Goniometry[4]
Surface Energy (Total) HighHigher (due to polar groups)Inverse Gas Chromatography[5][6]
Carboxyl Group Presence AbsentPresentATR-FTIR, XPS[7][8]

Experimental Protocols

Substrate Preparation: Cleaning and Hydroxylation

This protocol is critical for ensuring a high density of hydroxyl groups on the substrate surface, which are necessary for the covalent attachment of the silane.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Deionized (DI) water

  • Acetone, isopropanol (reagent grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Nitrogen gas stream

  • Plasma cleaner (optional)

Procedure:

  • Sonciate the substrates in a sequence of acetone, isopropanol, and DI water for 15 minutes each.

  • Dry the substrates under a stream of clean, dry nitrogen gas.

  • Hydroxylation (choose one method):

    • Piranha Etching: Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. After etching, carefully remove the substrates and rinse extensively with DI water.

    • Plasma Treatment: Place the cleaned, dry substrates in a plasma cleaner and treat with oxygen or air plasma for 2-5 minutes.[3] This method is often preferred for its safety and efficiency.[9]

  • Thoroughly rinse the hydroxylated substrates with DI water.

  • Dry the substrates under a nitrogen stream and use immediately for the silanization step.

Silanization with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

This protocol describes the deposition of the silane from a solution phase.

Materials:

  • Hydroxylated substrates

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • Anhydrous toluene or ethanol (solvent)

  • Triethylamine (optional, as a catalyst)

  • Oven or hot plate

Procedure:

  • Prepare a 1-5% (v/v) solution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in the chosen anhydrous solvent in a clean, dry reaction vessel.

  • For catalyzed reactions, a small amount of triethylamine can be added to the silane solution.

  • Immerse the freshly prepared hydroxylated substrates into the silane solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or for a shorter duration (e.g., 1 hour) at a slightly elevated temperature (e.g., 60°C). The optimal time and temperature should be determined empirically.[10]

  • After the reaction, remove the substrates from the solution and rinse thoroughly with the solvent (toluene or ethanol) to remove any unbound silane.

  • Cure the coated substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.

  • Allow the substrates to cool to room temperature before characterization.

Surface Characterization

a. Contact Angle Goniometry:

  • Purpose: To quantify the change in surface hydrophilicity.

  • Procedure: Place a small droplet (2-5 µL) of DI water on the surface of both an unmodified and a modified substrate. Use a contact angle goniometer to measure the angle between the substrate surface and the tangent of the water droplet.[11] A smaller angle indicates a more hydrophilic surface.

b. Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR):

  • Purpose: To confirm the presence of the carboxyl groups on the surface.

  • Procedure: Acquire ATR-FTIR spectra of both unmodified and modified substrates. Look for the appearance of a characteristic carbonyl (C=O) stretching peak around 1700-1730 cm⁻¹ in the spectrum of the modified surface, which is indicative of the carboxylic acid groups.[8][12]

c. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of silicon and carboxylate carbon.

  • Procedure: Analyze the surface of the modified substrate using XPS. The high-resolution C1s spectrum should show a component at a binding energy of approximately 289 eV, corresponding to the carbon in the carboxyl group (O=C-O).[13]

Visualizations

experimental_workflow Experimental Workflow for Surface Hydrophilization cluster_prep Substrate Preparation cluster_silanization Silanization cluster_char Characterization Cleaning Cleaning (Sonication in Acetone, Isopropanol, DI Water) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Hydroxylation Hydroxylation (Piranha or Plasma) Drying1->Hydroxylation Rinsing1 Rinsing (DI Water) Hydroxylation->Rinsing1 Drying2 Drying & Immediate Use Rinsing1->Drying2 Immersion Immerse Substrate (2-4 hours) Drying2->Immersion Solution_Prep Prepare Silane Solution (1-5% in Anhydrous Solvent) Solution_Prep->Immersion Rinsing2 Rinse with Solvent Immersion->Rinsing2 Curing Cure (100-120°C) Rinsing2->Curing Contact_Angle Contact Angle Goniometry Curing->Contact_Angle ATR_FTIR ATR-FTIR Spectroscopy Curing->ATR_FTIR XPS XPS Analysis Curing->XPS

Caption: Workflow for creating hydrophilic surfaces.

logical_relationship Characterization Logic for Hydrophilic Surfaces Surface_Modification Surface Modification with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane Hydrophilicity Increased Hydrophilicity Surface_Modification->Hydrophilicity leads to Carboxyl_Groups Presence of Carboxyl Groups Surface_Modification->Carboxyl_Groups results in Contact_Angle Decreased Water Contact Angle Hydrophilicity->Contact_Angle is confirmed by ATR_FTIR C=O Peak in ATR-FTIR Spectrum Carboxyl_Groups->ATR_FTIR is confirmed by XPS O=C-O Peak in C1s XPS Spectrum Carboxyl_Groups->XPS is also confirmed by

Caption: Logic of surface characterization.

References

Application Notes and Protocols for the Synthesis of Block Copolymers using 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a versatile organosilicon compound that serves as a valuable building block in the synthesis of advanced block copolymers. Its difunctional nature, possessing two carboxylic acid groups separated by a flexible tetramethyldisiloxane linker, allows for its incorporation into polymer backbones through polycondensation reactions. This results in the formation of block copolymers with distinct polysiloxane segments, which can impart desirable properties such as hydrophobicity, low glass transition temperature, and biocompatibility to the final material.

These characteristics make polysiloxane-containing block copolymers highly attractive for a range of biomedical and pharmaceutical applications, including drug delivery systems, medical implants, and surface modification of medical devices. The ability to tailor the properties of these copolymers by adjusting the block lengths and chemical compositions opens up possibilities for creating materials with specific functionalities for targeted applications.

This document provides detailed application notes and experimental protocols for the synthesis of polyester-siloxane and polyamide-siloxane block copolymers using 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane as a key monomer.

Synthesis of Polyester-Polysiloxane Block Copolymers

Polyester-polysiloxane block copolymers can be synthesized via the polycondensation reaction of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane with a diol. The resulting copolymers consist of alternating polyester and polysiloxane blocks, combining the properties of both segments.

Experimental Protocol: Synthesis of Poly(ethylene glycol)-block-Poly(dimethylsiloxane)-block-Poly(ethylene glycol)

This protocol describes the synthesis of a triblock copolymer where a central polydimethylsiloxane block is flanked by two poly(ethylene glycol) blocks.

Materials:

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • Poly(ethylene glycol) (PEG), average Mn = 2000 g/mol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap)

  • Magnetic stirrer with heating mantle

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap connected to a condenser, and a gas inlet for inert gas.

  • Charging of Reactants: To the flask, add 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (1 equivalent), poly(ethylene glycol) (2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.5-1.0 mol% with respect to the carboxylic acid groups).

  • Solvent Addition: Add a sufficient amount of toluene to dissolve the reactants and to facilitate the azeotropic removal of water.

  • Polycondensation Reaction: Heat the reaction mixture to reflux under a gentle flow of inert gas. The water formed during the esterification reaction will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically considered complete when no more water is evolved.

  • Purification: After cooling the reaction mixture to room temperature, the polymer is precipitated by pouring the toluene solution into a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Data

The following table presents representative characterization data for a polyester-polysiloxane block copolymer synthesized using the above protocol.

PropertyValueMethod
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temp. (Tg) of PDMS block-120 to -100 °CDifferential Scanning Calorimetry (DSC)
Melting Temp. (Tm) of PEG block50 - 60 °CDSC

Synthesis of Polyamide-Polysiloxane Block Copolymers

Polyamide-polysiloxane block copolymers are synthesized through the polycondensation of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane with a diamine. These copolymers exhibit a combination of the thermal stability and mechanical strength of polyamides with the flexibility and hydrophobicity of polysiloxanes.

Experimental Protocol: Synthesis of Polyamide-block-Poly(dimethylsiloxane)-block-Polyamide

This protocol details the synthesis of a triblock copolymer with a central polydimethylsiloxane block and terminal polyamide blocks.

Materials:

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • Hexamethylenediamine

  • Triphenyl phosphite (condensing agent)

  • Pyridine (co-solvent and acid scavenger)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Lithium chloride (LiCl) (optional, to improve solubility)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a gas inlet, and a dropping funnel.

  • Dissolution of Reactants: In the flask, dissolve 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (1 equivalent) and hexamethylenediamine (1 equivalent) in a mixture of NMP and pyridine. If solubility is an issue, a small amount of LiCl can be added.

  • Addition of Condensing Agent: Cool the solution in an ice bath and slowly add triphenyl phosphite (2 equivalents) dropwise from the dropping funnel under a continuous flow of inert gas.

  • Polycondensation Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours to complete the polycondensation.

  • Purification: Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol with constant stirring.

  • Isolation and Drying: Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol to remove any unreacted monomers and byproducts, and dry in a vacuum oven at 60-80 °C until a constant weight is obtained.

Characterization Data

The following table provides typical characterization data for a polyamide-polysiloxane block copolymer.

PropertyValueMethod
Number Average Molecular Weight (Mn)20,000 - 40,000 g/mol GPC
Polydispersity Index (PDI)1.8 - 3.0GPC
Glass Transition Temp. (Tg) of PDMS block-115 to -95 °CDSC
Glass Transition Temp. (Tg) of Polyamide block100 - 150 °CDSC
Decomposition Temperature (Td)> 300 °CThermogravimetric Analysis (TGA)

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_polyester Polyester-Polysiloxane Synthesis cluster_polyamide Polyamide-Polysiloxane Synthesis A 1,3-Bis(3-carboxypropyl) tetramethyldisiloxane C Polycondensation (Esterification) A->C B Diol (e.g., PEG) B->C D Polyester-b-PDMS Copolymer C->D E 1,3-Bis(3-carboxypropyl) tetramethyldisiloxane G Polycondensation (Amidation) E->G F Diamine F->G H Polyamide-b-PDMS Copolymer G->H

Caption: General workflow for the synthesis of polysiloxane-based block copolymers.

Block Copolymer Structure

Drug_Delivery cluster_micelle Self-Assembled Micelle cluster_body In Vivo Environment core Hydrophobic Core (PDMS) shell Hydrophilic Shell release Sustained Drug Release shell->release Transport in Aqueous Media drug Drug drug->core Encapsulation target Target Tissue/Cell release->target

Application Notes and Protocols: 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is an organosilicon compound characterized by a flexible tetramethyldisiloxane backbone and terminal carboxylic acid groups.[][2][3][4] While specific applications of this molecule in drug delivery are not extensively documented in peer-reviewed literature, its chemical structure suggests significant potential for the development of novel drug delivery systems. The siloxane component offers biocompatibility and controlled degradation, while the carboxyl groups provide sites for drug conjugation, polymer matrix formation, and modulation of surface properties.[5][6]

These application notes provide a detailed overview of the potential uses of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in drug delivery, along with generalized experimental protocols for the synthesis of drug-loaded nanoparticles and their subsequent characterization. The protocols are based on established methods for similar carboxyl-functionalized siloxane and silica-based drug delivery systems.

Potential Applications

The unique properties of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane make it a versatile building block for various drug delivery platforms:

  • Polymeric Nanoparticles: The dicarboxylic acid functionality allows it to act as a monomer in polymerization reactions to form polyester-based nanoparticles. These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.

  • Surface Functionalization of Nanoparticles: It can be used to coat existing nanoparticles (e.g., iron oxide, gold) to improve their biocompatibility and provide functional groups for further modification, such as targeting ligand attachment.

  • Component of Lipid Nanoparticles (LNPs): The siloxane moiety can be incorporated into ionizable lipids for the formulation of LNPs used in nucleic acid delivery (e.g., mRNA, siRNA). The siloxane component has been shown to enhance cellular internalization and endosomal escape of LNPs.[7][8][9]

  • pH-Responsive Drug Delivery: The carboxylic acid groups can be exploited for pH-responsive drug release. In acidic environments, such as tumors or endosomes, changes in the protonation state of the carboxyl groups can trigger nanoparticle swelling or disassembly, leading to drug release.

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded Nanoparticles via Emulsification-Solvent Evaporation

This protocol describes a general method for preparing drug-loaded nanoparticles using 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane as a component of the polymer matrix.

Materials:

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • A suitable diol co-monomer (e.g., 1,4-butanediol)

  • A hydrophobic drug (e.g., Paclitaxel)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Esterification catalyst (e.g., stannous octoate)

Procedure:

  • Polymer Synthesis:

    • In a round-bottom flask, combine 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and the diol co-monomer in a 1:1 molar ratio.

    • Add the esterification catalyst (0.1 mol% of the carboxylic acid groups).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) with continuous stirring at a temperature sufficient to drive the esterification reaction (typically 120-150°C).

    • Monitor the reaction progress by measuring the removal of water.

    • Once the desired molecular weight is achieved, cool the resulting polyester to room temperature.

  • Nanoparticle Formulation:

    • Dissolve 100 mg of the synthesized polyester and 10 mg of the hydrophobic drug in 5 mL of DCM.

    • Prepare a 2% (w/v) aqueous solution of PVA.

    • Add the organic phase to 20 mL of the PVA solution under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.

    • Continue stirring the emulsion at a lower speed (e.g., 500 rpm) at room temperature for at least 4 hours to allow for the evaporation of DCM.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 30 minutes, 4°C).

    • Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize for long-term storage.

Workflow for Nanoparticle Synthesis:

G cluster_polymer Polymer Synthesis cluster_nano Nanoparticle Formulation Siloxane 1,3-Bis(3-carboxypropyl) tetramethyldisiloxane MixPolymer Mixing & Heating Siloxane->MixPolymer Diol Diol Co-monomer Diol->MixPolymer Catalyst Catalyst Catalyst->MixPolymer Polyester Polyester Synthesis MixPolymer->Polyester Dissolve Dissolution Polyester->Dissolve Drug Hydrophobic Drug Drug->Dissolve DCM DCM DCM->Dissolve PVA PVA Solution Emulsify Homogenization (Emulsification) PVA->Emulsify Dissolve->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Collect Centrifugation & Washing Evaporate->Collect FinalNP Drug-Loaded Nanoparticles Collect->FinalNP G Start Nanoparticle Suspension in Dialysis Bag Incubate Incubation at 37°C in Release Medium Start->Incubate Sample Sample Collection at Time Points Incubate->Sample Sample->Incubate Replace with fresh medium Quantify Drug Quantification (HPLC/UV-Vis) Sample->Quantify Plot Plot Cumulative Release vs. Time Quantify->Plot G NP Carboxylated Siloxane Nanoparticle Membrane Cell Membrane NP->Membrane Endocytosis Endocytosis Membrane->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome/ Lysosome (pH ~5.0) Endosome->LateEndosome Release Drug Release LateEndosome->Release pH-triggered Target Intracellular Target Release->Target

References

Application Notes and Protocols: Surface Functionalization of Titanium Dioxide with Carboxypropyl Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the surface functionalization of titanium dioxide (TiO₂) nanoparticles with carboxypropyl silanes. This process is critical for enhancing the biocompatibility, dispersibility, and functionality of TiO₂ nanoparticles for various applications in biomedical research and drug development. The carboxylic acid groups introduced onto the surface can serve as anchor points for the covalent attachment of drugs, targeting ligands, and other biomolecules.

Overview of Surface Functionalization

Titanium dioxide nanoparticles are widely utilized in biomedical applications due to their excellent biocompatibility and low toxicity.[1] However, their pristine surface often requires modification to improve colloidal stability in physiological media and to enable further conjugation with therapeutic agents.[2] Silanization is a robust and versatile method to introduce a wide range of functional groups onto the surface of metal oxides like TiO₂.[3]

Carboxypropyl silanes, such as 3-(triethoxysilyl)propylsuccinic anhydride, are ideal for this purpose as they introduce terminal carboxylic acid groups. The functionalization process typically involves the hydrolysis of the silane's alkoxy groups in the presence of water, leading to the formation of silanol groups. These silanols then condense with the hydroxyl groups present on the TiO₂ surface, forming stable covalent Si-O-Ti bonds.[3]

Experimental Protocols

This section details the materials and methods for the surface functionalization of TiO₂ nanoparticles with a carboxypropyl silane.

Materials
  • Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)

  • (3-Carboxypropyl)triethoxysilane or similar carboxypropyl silane

  • Anhydrous Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Protocol for Surface Functionalization of TiO₂ Nanoparticles

This protocol is a general guideline and may require optimization based on the specific TiO₂ nanoparticles and silane used.

Step 1: Pre-treatment of TiO₂ Nanoparticles

  • Disperse TiO₂ nanoparticles in deionized water at a concentration of 10 mg/mL.

  • To increase the density of hydroxyl groups on the surface, the suspension can be treated with a mild acid or base. For acidic treatment, adjust the pH to 3 with HCl and stir for 1 hour. For basic treatment, adjust the pH to 11 with NaOH and stir for 1 hour.

  • Wash the nanoparticles repeatedly with deionized water via centrifugation and resuspension until the pH of the supernatant is neutral.

  • Dry the pre-treated TiO₂ nanoparticles in an oven at 110°C overnight.

Step 2: Silanization Reaction

  • Disperse the dried, pre-treated TiO₂ nanoparticles in anhydrous toluene at a concentration of 10 mg/mL in a round-bottom flask.

  • Sonicate the suspension for 15 minutes to ensure a homogenous dispersion.

  • Add the carboxypropyl silane to the suspension. A typical starting concentration is 5% (w/w) of silane relative to the mass of TiO₂.

  • Reflux the mixture at 110°C for 4 hours under a nitrogen atmosphere with constant stirring.

  • After the reaction, allow the suspension to cool to room temperature.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles three times with toluene and then three times with ethanol to remove any unreacted silane.

  • Dry the final product in a vacuum oven at 60°C overnight.

Characterization of Functionalized Nanoparticles

The success of the surface functionalization can be confirmed through various analytical techniques.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groupsAppearance of characteristic peaks for C=O stretching (around 1700 cm⁻¹) from the carboxylic acid and Si-O-Ti bonds.
Thermogravimetric Analysis (TGA) Weight loss upon heatingIncreased weight loss compared to unmodified TiO₂, corresponding to the decomposition of the grafted organic silane layer. This can be used to estimate the grafting density.
Zeta Potential Measurement Surface chargeA shift in the isoelectric point (IEP) and a more negative zeta potential at neutral pH due to the deprotonation of the carboxylic acid groups.
Transmission Electron Microscopy (TEM) Morphology and sizeVisualization of a thin, amorphous layer of the silane on the surface of the TiO₂ nanoparticles.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and polydispersity index (PDI)Improved colloidal stability in aqueous solutions, indicated by a smaller hydrodynamic diameter and a lower PDI compared to unmodified TiO₂.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of carboxypropyl silane-functionalized TiO₂ nanoparticles.

ParameterUnmodified TiO₂Carboxypropyl-Functionalized TiO₂Reference
Isoelectric Point (IEP) ~ pH 6.4~ pH 3.5[2]
Zeta Potential (at pH 7) -20 mV-45 mV[4]
Grafting Density N/A2.3 - 4.0 molecules/nm²[3]
Contact Angle (Water) < 20° (Hydrophilic)> 90° (Hydrophobic before deprotection)[4]
BET Surface Area 53.04 m²/g75.12 m²/g[5]

Applications in Drug Development

Carboxypropyl-functionalized TiO₂ nanoparticles are promising platforms for various drug delivery applications.

  • Targeted Drug Delivery: The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to covalently link targeting ligands such as antibodies or peptides, enabling the specific delivery of therapeutic payloads to cancer cells or other diseased tissues.[1]

  • Controlled Release: Drugs can be conjugated to the nanoparticle surface via cleavable linkers that respond to specific stimuli in the target environment, such as changes in pH or the presence of certain enzymes, allowing for controlled and localized drug release.

  • Photodynamic Therapy: TiO₂ is a well-known photosensitizer that generates reactive oxygen species (ROS) upon UV irradiation.[6] Surface functionalization can improve the stability and targeting of these nanoparticles for enhanced photodynamic cancer therapy.

Visualized Workflows and Mechanisms

Experimental Workflow for Surface Functionalization

G cluster_0 Pre-treatment cluster_1 Silanization cluster_2 Characterization a TiO₂ Nanoparticles b Acid/Base Treatment a->b c Washing & Drying b->c d Dispersion in Toluene c->d Dried TiO₂ e Addition of Carboxypropyl Silane d->e f Reflux Reaction e->f g Washing & Drying f->g h FTIR, TGA, Zeta Potential, TEM, DLS g->h Functionalized TiO₂

Caption: Workflow for TiO₂ surface functionalization.

Mechanism of Cellular Interaction and Drug Delivery

G cluster_0 Extracellular cluster_1 Intracellular NP {Carboxy-TiO₂ Nanoparticle | + Drug + Targeting Ligand} Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome (Low pH) Receptor->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease pH-triggered Target Intracellular Target (e.g., DNA, Mitochondria) DrugRelease->Target Apoptosis Apoptosis / Cell Death Target->Apoptosis

Caption: Cellular uptake and drug release mechanism.

References

Application Note: Covalent Surface Modification of PDMS with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Polydimethylsiloxane (PDMS) is a cornerstone material in microfluidics, biomedical device fabrication, and drug delivery systems due to its optical transparency, gas permeability, and ease of manufacturing.[1][2] However, its inherent hydrophobicity (water contact angle ~110°) presents significant challenges, leading to the non-specific adsorption of proteins and hydrophobic small molecules, and poor wettability for aqueous solutions.[2][3] These issues can compromise the accuracy of biological assays and the performance of microfluidic devices.[3]

Surface modification to introduce functional groups is a key strategy to overcome these limitations. The introduction of carboxylic acid (-COOH) groups, in particular, renders the surface more hydrophilic and provides reactive sites for the covalent immobilization of biomolecules, such as antibodies, enzymes, or peptides. This functionalization is critical for applications in targeted drug delivery, biosensing, and creating biocompatible surfaces that support cell adhesion.[4]

This document provides a detailed protocol for modifying PDMS surfaces by introducing carboxyl groups using 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. The process involves two primary stages: activation of the inert PDMS surface using oxygen plasma to generate reactive silanol (Si-OH) groups, followed by a chemical functionalization step to introduce the carboxyl-terminated molecule.[5][6]

Note on Reagent Selection: The protocol described uses 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. It is important to note that this molecule is a disiloxane and not a conventional silanizing agent with reactive groups like alkoxy- or chlorosilanes. Therefore, the reaction efficiency may vary, and the protocol should be considered a starting point for optimization. For more robust and conventional surface monolayer formation, a carboxyl-terminated alkoxysilane, such as (3-carboxypropyl)triethoxysilane, is often used.

Quantitative Data Summary

Successful surface modification is typically verified by changes in surface properties. The following tables summarize the chemical properties of the modifying agent and the expected changes in the water contact angle (WCA) of the PDMS surface at each stage of the process.

Table 1: Properties of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

PropertyValue
CAS Number 3353-68-2[7][8]
Molecular Formula C₁₂H₂₆O₅Si₂[7][8]
Molecular Weight 306.50 g/mol [7][8]
Appearance Colorless to light yellow liquid
Primary Use Chemical intermediate for silicone compounds[9]

Table 2: Expected Water Contact Angle (WCA) Data

Surface TypeTypical WCA Range (Degrees)Expected Outcome
Untreated PDMS 105° - 120°[10][11]Hydrophobic surface
Immediately after O₂ Plasma < 10° - 30°[5]Highly hydrophilic, reactive surface
Plasma-Treated (after 24h) 90° - 110°Hydrophobic recovery
Carboxyl-Functionalized PDMS 50° - 75°Moderately hydrophilic, stable surface

Visualized Workflows and Pathways

experimental_workflow cluster_prep PDMS Preparation cluster_activation Surface Activation cluster_functionalization Functionalization cluster_characterization Characterization PDMS_prep 1. Prepare PDMS Substrate (10:1 ratio, cure at 70°C) PDMS_clean 2. Sonicate in Ethanol & Dry with N₂ PDMS_prep->PDMS_clean Plasma 3. Oxygen Plasma Treatment (30-60s, 50W) PDMS_clean->Plasma Silanization 4. Immerse in Disiloxane Solution (2% in Anhydrous Toluene, 2h) Plasma->Silanization Rinse 5. Rinse with Toluene & Ethanol Silanization->Rinse Cure 6. Cure in Oven (100°C, 1h) Rinse->Cure WCA 7a. Water Contact Angle (WCA) Cure->WCA FTIR 7b. ATR-FTIR Spectroscopy Cure->FTIR

Caption: Overall experimental workflow for PDMS surface modification.

reaction_pathway pdms_surface plasma O₂ Plasma disiloxane 1,3-Bis(3-carboxypropyl) tetramethyldisiloxane reaction Functionalization (Hypothetical) disiloxane->reaction activated_pdms final_surface plasma->activated_pdms reaction->final_surface

Caption: Hypothetical reaction pathway for carboxyl-functionalization.

(Note: The images in the DOT script are placeholders to illustrate the chemical structures at each step and would need to be replaced with actual image files for rendering.)

Experimental Protocols

Protocol 1: PDMS Substrate Preparation

This protocol details the fabrication of PDMS substrates suitable for surface modification.

1.1. Materials and Reagents:

  • PDMS elastomer kit (e.g., Sylgard 184), base and curing agent

  • Ethanol (99.5%)

  • Deionized (DI) water

  • Nitrogen gas supply

  • Substrate mold (e.g., petri dish, custom silicon wafer)

  • Vacuum desiccator

  • Convection oven

  • Ultrasonic bath

1.2. Procedure:

  • In a clean container, thoroughly mix the PDMS base and curing agent in a 10:1 weight ratio.

  • Place the mixture in a vacuum desiccator for approximately 30 minutes to remove any dissolved air bubbles.

  • Pour the degassed PDMS mixture over the desired mold to a thickness of 2-5 mm.

  • Cure the PDMS in a convection oven at 70°C for at least 2 hours.

  • Once cured, carefully peel the PDMS slab from the mold and cut it into the desired substrate size (e.g., 1 cm x 1 cm).

  • Clean the PDMS substrates by sonicating them in ethanol for 15 minutes, followed by a rinse with DI water.

  • Dry the substrates thoroughly under a stream of nitrogen gas.

Protocol 2: Surface Activation and Functionalization

This protocol describes the core modification process. Safety Precaution: Perform all steps involving solvents in a well-ventilated fume hood.

2.1. Materials and Reagents:

  • Prepared PDMS substrates (from Protocol 1)

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (CAS 3353-68-2)

  • Anhydrous Toluene

  • Ethanol (99.5%)

  • Plasma cleaner (e.g., Harrick Plasma)

  • Clean glass containers

2.2. Procedure: Surface Activation

  • Place the clean, dry PDMS substrates inside the chamber of the plasma cleaner.

  • Activate the surfaces using an oxygen plasma treatment. Typical parameters are 30-60 seconds at medium RF power (e.g., 50 W).[6]

  • Immediately proceed to the functionalization step, as the hydrophilic nature of the plasma-treated surface is transient.[5]

2.3. Procedure: Surface Functionalization

  • Prepare a 2% (v/v) solution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in anhydrous toluene in a clean glass container.

  • Immediately after plasma activation, fully immerse the PDMS substrates in the prepared solution.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Remove the substrates from the solution and rinse them by sonicating in fresh anhydrous toluene for 5 minutes to remove any unbound molecules.

  • Perform a final rinse with ethanol and dry the substrates under a stream of nitrogen gas.

  • To complete the process, cure the modified substrates in an oven at 100°C for 1 hour.

  • Store the functionalized substrates in a clean, dry environment.

Protocol 3: Surface Characterization

3.1. Static Water Contact Angle (WCA) Measurement

  • Place a modified PDMS substrate on the sample stage of a goniometer.

  • Carefully dispense a 5 µL droplet of DI water onto the surface.

  • Capture an image of the droplet within 10-20 seconds of deposition.

  • Use the instrument's software to measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase contact line.

  • Repeat the measurement at a minimum of three different locations on the surface to ensure reproducibility.

3.2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Obtain a background spectrum of the clean ATR crystal.

  • Press the modified PDMS substrate firmly against the ATR crystal to ensure good contact.

  • Acquire the IR spectrum over a range of 4000 to 650 cm⁻¹.

  • Analyze the spectrum for characteristic peaks. For successful modification, look for the appearance or increased intensity of a peak around 1700-1730 cm⁻¹ , corresponding to the C=O stretching vibration of the carboxylic acid group. Compare this to the spectrum of an untreated PDMS control sample.

References

Application Notes and Protocols for Bioconjugation Strategies Using Carboxyl-Terminated Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the surface modification of substrates with carboxyl-terminated silanes and their subsequent use in bioconjugation. The following sections detail methodologies for creating carboxyl-functionalized surfaces and covalently immobilizing biomolecules, primarily through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Introduction

Surface functionalization with carboxyl-terminated silanes is a cornerstone technique for the covalent immobilization of proteins, peptides, oligonucleotides, and other amine-containing biomolecules. This approach offers a stable and oriented attachment of biomolecules to a variety of inorganic substrates like glass and silicon, which is critical for the development of biosensors, microarrays, and drug delivery systems. The carboxyl groups introduced by the silanization process provide a versatile handle for bioconjugation, most commonly activated by EDC and NHS to form a reactive ester that readily couples with primary amines on the biomolecule.

Key Experimental Workflows

The overall process can be broken down into three main stages: substrate preparation, silanization to introduce carboxyl groups, and bioconjugation of the target molecule. Two primary methods for silanization are solution-phase and vapor-phase deposition, each with its own advantages and considerations.

G cluster_0 Substrate Preparation cluster_1 Silanization cluster_2 Bioconjugation Cleaning Substrate Cleaning (e.g., Piranha solution) Activation Surface Activation (e.g., Oxygen Plasma) Cleaning->Activation Solution_Phase Solution-Phase Deposition Activation->Solution_Phase Vapor_Phase Vapor-Phase Deposition Activation->Vapor_Phase Activation_Carboxyl Carboxyl Group Activation (EDC/NHS) Solution_Phase->Activation_Carboxyl Vapor_Phase->Activation_Carboxyl Biomolecule_Coupling Biomolecule Immobilization Activation_Carboxyl->Biomolecule_Coupling Blocking Blocking Unreacted Sites Biomolecule_Coupling->Blocking

Fig. 1: Overall experimental workflow for bioconjugation on carboxyl-terminated silane surfaces.

Data Presentation: Comparative Analysis of Silanization and Bioconjugation

The choice of silanization method and the specific carboxyl-terminated silane can significantly impact the resulting surface properties and the efficiency of subsequent bioconjugation steps. The following tables summarize key quantitative data to aid in the selection of an appropriate strategy.

Table 1: Comparison of Solution-Phase vs. Vapor-Phase Silanization

ParameterSolution-Phase DepositionVapor-Phase DepositionReference(s)
Typical Layer Thickness Variable (monolayer to multilayer)~4-5 Å (sub-monolayer to monolayer)[1]
Surface Roughness (RMS) Can be higher due to aggregate formationLow (~0.2 nm), comparable to clean substrate[1]
Reproducibility Can be sensitive to reaction conditionsGenerally more reproducible[2]
Equipment Simple lab glasswareRequires a vacuum chamber/desiccator[3]
Reagent Consumption HigherLower[2]

Table 2: Characterization of Carboxyl-Terminated Silane Surfaces

Silane TypeDeposition MethodWater Contact Angle (°)Surface Roughness (RMS, nm)Silane Layer Thickness (Å)Reference(s)
(3-Aminopropyl)triethoxysilane (APTES) + Succinic AnhydrideSolution~40-60°~0.2-0.5~5-10[1][4]
(3-Aminopropyl)triethoxysilane (APTES) + Succinic AnhydrideVapor~40-55°~0.2~4-5[1]
CarboxyethylsilanetriolSolutionVaries with pHNot specifiedNot specified
N-(Trimethoxysilylpropyl)ethylenediamine, triacetic acidSolutionNot specifiedNot specifiedNot specified

Table 3: Quantitative Bioconjugation Efficiency

Silanization MethodEDC Concentration (mM)Antibody Immobilized (ng/cm²)Hybridization Efficiency (%)Reference(s)
Solution-Phase (APTES Multilayer, 19h)Not specifiedHigh (double that of monolayer)~75%[5]
Solution-Phase (APTES, 1h)Not specifiedModerate~88%[5]
Vapor-Phase (APDMES Monolayer)Not specifiedModerateLower than APTES films[5]
Not specified2345 ± 25Not applicable[6]
Not specified50321 ± 29Not applicable[6]
Not specified100263 ± 6Not applicable[6]

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation

A pristine and activated substrate surface is crucial for uniform silanization.

Materials:

  • Glass slides or silicon wafers

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrogen peroxide (H₂O₂), 30%

  • Deionized (DI) water

  • Nitrogen gas

  • Oxygen plasma cleaner

Procedure:

  • Piranha Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.)

    • Prepare the piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of H₂SO₄.

    • Immerse the substrates in the piranha solution for 10-15 minutes.

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Dry the substrates under a stream of nitrogen.

  • Surface Activation:

    • Place the cleaned and dried substrates in an oxygen plasma chamber.

    • Treat the substrates at 300 W for 5 minutes to generate hydroxyl groups on the surface.[7]

    • Use the activated substrates immediately for silanization.

Protocol 2: Solution-Phase Silanization with (3-Aminopropyl)triethoxysilane (APTES) and Conversion to Carboxyl Groups

This two-step protocol first creates an amine-terminated surface, which is then converted to a carboxyl-terminated surface.

Materials:

  • Activated glass slides or silicon wafers

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene or acetone

  • Succinic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Amine Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene or acetone in a fume hood.[8][9]

    • Immerse the activated substrates in the APTES solution for 30 seconds to 2 hours.[8][10]

    • Rinse the substrates with fresh anhydrous solvent (toluene or acetone).

    • Cure the slides by baking at 100-110°C for 1 hour.[7]

  • Carboxylation:

    • Prepare a solution of succinic anhydride (e.g., 0.1 M) and DIPEA (e.g., 0.2 M) in DMF.

    • Immerse the amine-silanized substrates in the solution and incubate for 2-4 hours at room temperature with gentle agitation.

    • Rinse the substrates thoroughly with DMF, followed by ethanol and DI water.

    • Dry the carboxyl-terminated substrates under a stream of nitrogen.

Protocol 3: Vapor-Phase Silanization

Vapor-phase deposition generally yields more uniform monolayers.[2]

Materials:

  • Activated glass slides or silicon wafers

  • Carboxyl-terminated silane (e.g., (Carboxyethyl)silanetriol, sodium salt, 25% in water) or an amino-silane for subsequent carboxylation.

  • Vacuum desiccator or chamber

  • Vacuum pump

Procedure:

  • Place the activated substrates in a vacuum desiccator.

  • Place a small, open container with the carboxyl-terminated silane solution inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.

  • Allow the silanization to proceed for 4-24 hours at room temperature.[11]

  • Vent the desiccator, remove the substrates, and rinse them with an appropriate solvent (e.g., ethanol, water) to remove any unbound silane.

  • Cure the substrates by baking at 100-110°C for 1 hour.

Protocol 4: EDC/NHS Bioconjugation

This protocol describes the covalent immobilization of an amine-containing biomolecule to the carboxyl-terminated surface.

G Carboxyl_Surface Carboxyl-Terminated Surface (-COOH) NHS_Ester NHS-Ester Intermediate (Amine-Reactive) Carboxyl_Surface->NHS_Ester Activation EDC_NHS EDC + NHS in Activation Buffer (e.g., MES, pH 6.0) EDC_NHS->NHS_Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Coupling Amine_Biomolecule Amine-Containing Biomolecule (-NH2) Amine_Biomolecule->Amide_Bond Blocked_Surface Blocked Surface Amide_Bond->Blocked_Surface Blocking Blocking_Agent Blocking Agent (e.g., Ethanolamine) Blocking_Agent->Blocked_Surface

Fig. 2: Chemical pathway of EDC/NHS-mediated bioconjugation.

Materials:

  • Carboxyl-terminated substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing biomolecule (e.g., antibody, protein)

  • Blocking Buffer: 1 M ethanolamine or 100 mM glycine in PBS, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in Activation Buffer immediately before use.

    • Immerse the carboxyl-terminated substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.[12]

  • Biomolecule Coupling:

    • Rinse the activated substrate with Coupling Buffer.

    • Immediately immerse the substrate in a solution of the amine-containing biomolecule (e.g., 10-100 µg/mL in Coupling Buffer).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking:

    • Remove the biomolecule solution and rinse the substrate with Coupling Buffer.

    • Immerse the substrate in Blocking Buffer for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Final Washes:

    • Wash the substrate three times with Wash Buffer (PBST) for 5 minutes each.

    • Rinse with DI water and dry under a stream of nitrogen.

    • The functionalized surface is now ready for use or can be stored under appropriate conditions.

Protocol 5: Quantification of Surface Carboxyl Groups using Toluidine Blue O (TBO) Assay

This colorimetric assay can be used to estimate the density of carboxyl groups on the functionalized surface.

Materials:

  • Carboxyl-terminated substrate

  • Toluidine Blue O (TBO) solution (e.g., 0.5 mM in water, pH 10)

  • Acetic acid solution (e.g., 50% v/v)

  • UV-Vis spectrophotometer

Procedure:

  • Immerse the carboxyl-terminated substrate in the TBO solution for a defined period (e.g., 1 hour) to allow the dye to bind to the carboxyl groups.[13]

  • Rinse the substrate thoroughly with DI water to remove unbound dye.

  • Desorb the bound dye by immersing the substrate in a known volume of the acetic acid solution.

  • Measure the absorbance of the desorbed TBO solution at its maximum absorbance wavelength (~630 nm).[14]

  • Calculate the concentration of the dye using a standard curve of known TBO concentrations.

  • Relate the amount of bound dye to the surface area of the substrate to determine the surface density of carboxyl groups.[15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Biomolecule Immobilization Incomplete silanizationEnsure substrate is properly cleaned and activated. Use fresh silane solution. Optimize silanization time and temperature.
Inefficient EDC/NHS activationUse freshly prepared EDC and NHS solutions. Ensure the pH of the activation buffer is optimal (pH 6.0).
Hydrolysis of NHS-esterProceed to the biomolecule coupling step immediately after activation.
High Non-Specific Binding Incomplete blocking of unreacted sitesIncrease blocking time or concentration of blocking agent.
Hydrophobic or electrostatic interactionsAdd a non-ionic detergent (e.g., Tween-20) to wash buffers. Include a blocking protein (e.g., BSA) in the blocking step.
Poor Reproducibility Inconsistent surface preparationStandardize cleaning and activation protocols.
Moisture contamination during silanizationUse anhydrous solvents and perform silanization in a dry environment (e.g., glove box or desiccator).
Degradation of reagentsStore silanes, EDC, and NHS under desiccated conditions.

References

Application Note: Characterization of Surfaces Modified with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane using X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification with organosilanes is a fundamental technique for tailoring the properties of various substrates, including silicon wafers, glass, and metal oxides. 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (BCPTMDS) is a bifunctional organosilane that introduces carboxylic acid groups to a surface. These functional groups are valuable for a wide range of applications, including the covalent immobilization of biomolecules, drug delivery systems, and the development of biosensors.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides quantitative elemental composition and chemical state information of the top 1-10 nanometers of a material. This application note provides a detailed protocol for the preparation and XPS analysis of surfaces modified with BCPTMDS and presents expected quantitative data to guide researchers in their surface characterization.

Data Presentation

The successful modification of a surface with BCPTMDS can be confirmed by the presence of silicon, oxygen, and carbon in the XPS survey spectrum. High-resolution spectra of the C 1s, O 1s, and Si 2p regions provide detailed information about the chemical environment of these elements, confirming the presence of the desired carboxypropyl functionality.

Table 1: Expected Elemental Composition of a BCPTMDS-Modified Silicon Surface

ElementAtomic % (Representative)
C55 - 65
O25 - 35
Si5 - 15

Note: These are representative values and can vary depending on the substrate, reaction conditions, and layer thickness.

Table 2: High-Resolution XPS Data for BCPTMDS-Modified Surface

Core LevelComponentBinding Energy (eV)Functional Group Assignment
C 1s C-C/C-H~285.0Alkyl chain (propyl)
C-Si~284.4Bond to silicon
C-O~286.5Carbon in the carboxyl group
O-C=O~289.0Carboxyl group
O 1s Si-O-Si~532.5Disiloxane backbone & bond to substrate
C=O~532.0Carbonyl oxygen in carboxyl group
C-O-H~533.5Hydroxyl oxygen in carboxyl group
Si 2p Si-(CH₂)~102.0Silicon in the BCPTMDS molecule
Si-O~103.5Silicon bonded to oxygen (substrate/siloxane)

Note: Binding energies are referenced to the adventitious carbon C 1s peak at 285.0 eV and can exhibit slight variations based on instrumentation and sample charging.

Experimental Protocols

This section details the methodology for substrate preparation, surface modification with BCPTMDS, and subsequent XPS analysis.

Protocol 1: Substrate Preparation (e.g., Silicon Wafer with Native Oxide)
  • Cleaning:

    • Sonicate the silicon wafers sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.

    • Dry the wafers under a stream of nitrogen gas.

  • Hydroxylation:

    • To generate a high density of surface hydroxyl groups essential for silanization, treat the cleaned wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the hydroxylated wafers under a stream of nitrogen gas and use immediately for surface modification.

Protocol 2: Surface Modification with BCPTMDS
  • Solution Preparation:

    • Prepare a 1-5% (v/v) solution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in an anhydrous solvent such as toluene or ethanol. The choice of solvent can influence the resulting monolayer quality.

  • Silanization:

    • Immerse the clean, hydroxylated substrates in the BCPTMDS solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or for 1 hour at 60-80°C to facilitate the covalent bonding of the silane to the surface hydroxyl groups.

    • The reaction should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.

  • Rinsing and Curing:

    • Remove the substrates from the silanization solution and rinse them thoroughly with the anhydrous solvent (toluene or ethanol) to remove any physisorbed molecules.

    • Follow with a rinse in DI water.

    • Dry the modified substrates under a stream of nitrogen.

    • Cure the silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.

Protocol 3: XPS Analysis
  • Sample Handling:

    • Handle the modified substrates with clean, non-metallic tweezers to avoid contamination.

    • Mount the samples on the XPS sample holder using conductive, carbon-free tape or clips.

  • Instrumentation and Data Acquisition:

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Maintain the analysis chamber at a pressure below 10⁻⁸ mbar.

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, O 1s, and Si 2p regions to determine the chemical states. Use a pass energy of 20-40 eV for high-resolution scans to achieve good energy resolution.

    • Use a flood gun for charge neutralization if the sample is insulating.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 285.0 eV.

    • Perform peak fitting on the high-resolution spectra to deconvolute the different chemical states within each elemental region. Use a combination of Gaussian-Lorentzian functions and a Shirley background subtraction.

    • Determine the atomic concentrations from the survey spectrum using appropriate sensitivity factors.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_analysis Surface Characterization Cleaning Cleaning (Acetone, IPA, DI Water) Hydroxylation Hydroxylation (Piranha Solution) Cleaning->Hydroxylation Generates -OH groups Silanization Silanization (BCPTMDS Solution) Hydroxylation->Silanization Rinsing Rinsing (Solvent, DI Water) Silanization->Rinsing Curing Curing (110-120°C) Rinsing->Curing Forms stable siloxane layer XPS_Analysis XPS Analysis (Survey and High-Resolution) Curing->XPS_Analysis

Caption: Experimental workflow for surface modification and XPS analysis.

logical_relationship cluster_structure Molecular Structure cluster_xps XPS Signature BCPTMDS 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (BCPTMDS) Disiloxane Tetramethyldisiloxane Backbone BCPTMDS->Disiloxane contains Carboxypropyl Two Carboxypropyl Functional Groups BCPTMDS->Carboxypropyl contains Si2p Si 2p (~102.0 eV, ~103.5 eV) Disiloxane->Si2p gives signal O1s O 1s (~532.0, ~532.5, ~533.5 eV) Disiloxane->O1s contributes to C1s C 1s (~284.4, ~285.0, ~286.5, ~289.0 eV) Carboxypropyl->C1s gives signals Carboxypropyl->O1s gives signals

Caption: Logical relationship between BCPTMDS structure and XPS signals.

Application Note: AFM Analysis of Self-Assembled Monolayers of Carboxypropyl Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosilanes provide a versatile platform for tailoring the surface properties of various substrates, such as silicon wafers and glass. Among these, carboxypropyl silane SAMs are of particular interest in biomedical and drug development applications. The terminal carboxylic acid groups can be used for the covalent immobilization of proteins, peptides, and other biomolecules, making them ideal for the development of biosensors, drug delivery systems, and platforms for studying cell-surface interactions. This application note provides a detailed guide to the preparation and characterization of carboxypropyl silane SAMs using Atomic Force Microscopy (AFM).

Key Applications

Carboxypropyl silane SAMs offer a reactive surface for a multitude of biomedical applications:

  • Biosensor Development: The carboxyl groups can be activated to covalently bind antibodies, enzymes, or nucleic acids for the specific detection of target analytes.

  • Drug Delivery: Functionalization of nanoparticles with carboxypropyl silanes allows for the attachment of drugs and targeting ligands.

  • Cell Adhesion Studies: The controlled presentation of carboxylic acid groups can be used to study the interactions of cells with specific surface chemistries.

  • Biomolecule Immobilization: Creation of stable, covalently attached layers of proteins or peptides for various biochemical assays.

Experimental Protocols

Substrate Preparation (Silicon Wafer)

A pristine and hydrophilic substrate surface is crucial for the formation of a uniform and densely packed SAM.

Materials:

  • Silicon wafers (or glass slides)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Nitrogen gas stream

  • Beakers and wafer tweezers

Protocol:

  • Place the silicon wafers in a beaker.

  • Prepare a Piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 volume ratio (e.g., 30 mL H₂O₂ to 70 mL H₂SO₄). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Immerse the silicon wafers in the Piranha solution for 30 minutes to clean and hydroxylate the surface.

  • Remove the wafers and rinse them extensively with DI water.

  • Dry the wafers under a stream of nitrogen gas.

  • Use the cleaned substrates immediately for silanization.

Preparation of Carboxypropyl Silane SAMs

This protocol describes the solution-phase deposition of (3-carboxypropyl)trimethoxysilane.

Materials:

  • Cleaned silicon wafers

  • (3-carboxypropyl)trimethoxysilane

  • Anhydrous toluene

  • Petri dish or sealed reaction vessel

  • Sonicator

  • Oven

Protocol:

  • Prepare a 1-5 mM solution of (3-carboxypropyl)trimethoxysilane in anhydrous toluene in a clean, dry glass container.

  • Place the cleaned and dried silicon wafers in the silane solution. To prevent aggregation of the silane in the solution, it is advisable to sonicate the solution for a few minutes before immersing the substrates.

  • Seal the container and leave it at room temperature for 2-24 hours to allow for the self-assembly process. The optimal time may need to be determined empirically.

  • After incubation, remove the wafers from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

  • Sonciate the wafers in a fresh portion of anhydrous toluene for 5-10 minutes.

  • Dry the wafers under a stream of nitrogen gas.

  • To promote the formation of stable siloxane bonds within the monolayer, cure the coated wafers in an oven at 100-120°C for 1 hour.

  • Store the functionalized wafers in a desiccator until further use.

AFM Characterization Protocol

AFM is a powerful technique to characterize the topography, thickness, and surface properties of the SAMs at the nanoscale.

Instrumentation and Parameters:

  • AFM Instrument: Any standard AFM capable of operating in tapping mode and contact mode.

  • Probes:

    • Topography Imaging: Standard silicon tapping mode probes (resonant frequency ~300 kHz, spring constant ~40 N/m).

    • Thickness Measurement (Scratching): Stiff silicon contact mode probes (spring constant > 1 N/m).

    • Adhesion Measurement: Silicon nitride probes with a known spring constant (typically 0.1-0.6 N/m).

  • Imaging Mode: Tapping mode is generally preferred for imaging soft organic monolayers to minimize sample damage.

  • Scan Rate: 0.5-1.5 Hz.

  • Scan Size: Initially, larger scan sizes (e.g., 5x5 µm²) are used to assess the overall uniformity, followed by smaller scans (e.g., 1x1 µm² or 500x500 nm²) for high-resolution imaging.

Surface Topography and Roughness
  • Mount the carboxypropyl silane-coated substrate on the AFM stage.

  • Engage the tapping mode probe with the surface.

  • Optimize the imaging parameters (setpoint, gains, scan rate) to obtain a high-quality image.

  • Acquire images from multiple areas on the sample to ensure representativeness.

  • Use the AFM software to calculate the root-mean-square (RMS) surface roughness from the height data of the images.

Monolayer Thickness Measurement
  • Using a stiff contact mode probe, apply a high load (several micro-Newtons) and scan a small area (e.g., 1x1 µm²) to intentionally remove a patch of the SAM and expose the underlying silicon oxide substrate. This is often referred to as "nanoshaving" or "scratching".[1]

  • Switch to a tapping mode probe and image a larger area (e.g., 3x3 µm²) that includes the scratched region.

  • Perform a step height analysis across the edge of the scratched area using the AFM software. The measured height difference corresponds to the thickness of the SAM.[1]

Adhesion Force Measurement
  • Use a probe with a well-calibrated spring constant.

  • Disable scanning and perform force-distance spectroscopy at multiple points on the SAM surface.

  • In a force-distance curve, the adhesion force is the maximum negative force measured during the retraction of the probe from the surface.[2]

  • Record a sufficient number of force curves to obtain a statistical distribution of the adhesion forces.

Data Presentation

Quantitative data from AFM analysis provides valuable insights into the quality and properties of the carboxypropyl silane SAMs. The following tables present typical values obtained for silane SAMs. Note that specific values for carboxypropyl silanes may vary depending on the exact preparation conditions.

Table 1: Surface Roughness of Silane SAMs on Silicon Substrates

Silane TypeDeposition TimeRMS Roughness (nm)Reference
Bare Hydroxylated SiliconN/A0.144[3]
3-mercaptopropyl trimethoxysilane (MPTS)90 min~0.687[3]
3-mercaptopropyl trimethoxysilane (MPTS)24 h~0.5[3]
3-aminopropyltrimethoxysilane (APTMS)6 h0.28[4]

This data for structurally similar silanes suggests that a well-formed carboxypropyl silane SAM is expected to have a sub-nanometer RMS roughness.

Table 2: Thickness of Silane SAMs on Silicon Substrates

Silane TypeMeasurement TechniqueThickness (nm)Reference
3-mercaptopropyl trimethoxysilane (MPTS)Ellipsometry~6.2[3]
3-aminopropyltrimethoxysilane (APTMS)Ellipsometry~4.7 (multilayer)[4]

The thickness of a carboxypropyl silane monolayer is expected to be in the range of a few nanometers, depending on the packing density and orientation of the molecules.

Table 3: Adhesion Forces on Functionalized Surfaces (Illustrative)

SurfaceProbeAdhesion Force (nN)Reference
GoldSilicon Nitride9 ± 1[2]
Gold (in valley)Silicon Nitride19 ± 1[2]
QuartzSilicon Nitride (in humid air)5 - 12[5]

Adhesion forces are highly dependent on the probe chemistry, surface functionality, and environmental conditions (e.g., humidity). For carboxypropyl silane SAMs, the hydrophilic nature of the carboxyl groups is expected to result in significant adhesion forces, particularly in humid environments due to capillary interactions.[5]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_afm AFM Characterization sub_clean Silicon Wafer Cleaning (Piranha Solution) sub_rinse Rinsing with DI Water sub_clean->sub_rinse sub_dry Drying with Nitrogen sub_rinse->sub_dry sil_sol Prepare Silane Solution (e.g., 1-5 mM in Toluene) sub_dry->sil_sol sil_dip Immerse Substrate (2-24 hours) sil_sol->sil_dip sil_rinse Rinse with Toluene sil_dip->sil_rinse sil_cure Cure in Oven (100-120°C) sil_rinse->sil_cure afm_topo Topography & Roughness (Tapping Mode) sil_cure->afm_topo afm_thick Thickness Measurement (Scratch & Step Height) afm_topo->afm_thick afm_adh Adhesion Measurement (Force Spectroscopy) afm_thick->afm_adh

Caption: Experimental workflow for the preparation and AFM characterization of carboxypropyl silane SAMs.

Silanization_Mechanism Silane (CH₃O)₃Si-(CH₂)₃-COOH (3-carboxypropyl)trimethoxysilane Substrate Si-OH Si-OH Si-OH Hydroxylated Surface Silane->Substrate Hydrolysis & Condensation SAM Si-O-Si-(CH₂)₃-COOH Si-O-Si-(CH₂)₃-COOH Si-O-Si-(CH₂)₃-COOH Carboxypropyl Silane SAM Substrate->SAM

References

Application Notes and Protocols for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in the Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a versatile precursor for the synthesis of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). Its unique structure, featuring a flexible tetramethyldisiloxane backbone and terminal carboxylate groups, allows for the construction of CPs with intriguing topologies and properties. The inherent flexibility of the siloxane chain can impart unique dynamic characteristics to the resulting frameworks, making them promising candidates for a range of applications, from sensing and catalysis to drug delivery. This document provides detailed application notes and experimental protocols for the use of 1,3-bis(3-carboxypropyl)tetramethyldisiloxane in the synthesis of coordination polymers, with a focus on their potential in biomedical and pharmaceutical research.

Key Properties of the Precursor

PropertyValueReference
Molecular Formula C₁₂H₂₆O₅Si₂--INVALID-LINK--
Molecular Weight 306.50 g/mol --INVALID-LINK--
CAS Number 3353-68-2--INVALID-LINK--
Appearance Colorless to pale yellow liquid or solidGeneral Knowledge
Solubility Soluble in many organic solventsGeneral Knowledge

Application Notes

The flexible nature of the 1,3-bis(3-carboxypropyl)tetramethyldisiloxane linker allows for the formation of coordination polymers with adaptable frameworks. This "softness" can be advantageous in various applications, particularly in the realm of drug development and smart materials.

Sensing Applications

Coordination polymers derived from this siloxane-based linker have demonstrated potential as fluorescent sensors. The incorporation of metal centers like Zn(II) can lead to materials that exhibit luminescence, which can be quenched or enhanced in the presence of specific analytes.

A notable example is a one-dimensional Zn(II) coordination polymer, which has been shown to be an efficient sensor for Fe³⁺ ions in aqueous solutions through a fluorescence quenching effect.[1] This suggests potential for the development of sensors for biologically relevant metal ions.

Quantitative Sensing Data for a Zn(II) Coordination Polymer:

ParameterValue
Analyte Fe³⁺
Sensing Mechanism Fluorescence Quenching
Stern-Volmer Constant (Ksv) 1.95 x 10⁵ M⁻¹
Limit of Detection (LOD) 3.63 μM
Potential Drug Delivery Vehicles

While direct studies on drug delivery using coordination polymers from this specific precursor are emerging, the inherent properties of siloxane-based materials make them attractive candidates for such applications. Polysiloxanes are known for their biocompatibility, flexibility, and high permeability to various molecules.[2] These properties, when combined with the ordered structure of coordination polymers, could lead to novel drug delivery systems.

The flexible framework of these polymers may allow for controlled guest uptake and release, responding to external stimuli such as pH or temperature. This could be particularly useful for targeted drug delivery to cancer cells, which often have a different microenvironment compared to healthy tissues.[3][4]

Catalysis

Coordination polymers, including those with flexible linkers, are actively researched for their catalytic capabilities. The metal nodes can act as active sites for various chemical transformations. For instance, Ni(II) coordination polymers have been investigated as catalysts in C-C bond-forming reactions like the Henry and Knoevenagel condensations.[5] The flexible nature of the siloxane linker could influence the accessibility of these catalytic sites and the overall efficiency of the catalytic process.

Anticancer Activity

Recent research has highlighted the potential of coordination polymers as anticancer agents.[6][7] The cytotoxic effects of these compounds are often attributed to the combined action of the metal ion and the organic linker. The use of a biocompatible siloxane-based linker like 1,3-bis(3-carboxypropyl)tetramethyldisiloxane could lead to the development of coordination polymers with improved therapeutic indices, minimizing side effects on healthy cells.

Experimental Protocols

The following are detailed protocols for the synthesis of coordination polymers using 1,3-bis(3-carboxypropyl)tetramethyldisiloxane as a precursor.

Protocol 1: Synthesis of a One-Dimensional Ni(II) Coordination Polymer

This protocol is adapted from the synthesis of a one-dimensional coordination polymer formed by [Ni(cyclam)]²⁺ cations and 1,3-bis(3-carboxypropyl)tetramethyldisiloxane anions.

Materials:

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (H₂L)

  • Nickel(II) hydroxide (Ni(OH)₂)

  • A suitable macrocyclic nickel(II) complex precursor (e.g., prepared from cyclam)

  • Deionized water

  • Methanol

  • Diethyl ether

Procedure:

  • Preparation of the Ligand Solution: Dissolve 1,3-bis(3-carboxypropyl)tetramethyldisiloxane (e.g., 0.24 mmol) in deionized water (e.g., 4 mL).

  • Reaction with Nickel(II) Hydroxide: Add nickel(II) hydroxide (e.g., 0.32 mmol) to the ligand solution.

  • Stirring: Stir the suspension at room temperature for an extended period (e.g., 4 days) until a clear, colored solution is obtained.

  • Crystallization: Filter the solution to remove any unreacted solid. Allow the filtrate to stand at room temperature. Slow evaporation of the solvent will yield crystals of the coordination polymer over several days.

  • Isolation and Washing: Collect the crystals by filtration. Wash them with a small amount of cold deionized water, followed by methanol and diethyl ether.

  • Drying: Dry the crystals in a desiccator over silica gel.

Protocol 2: Solvothermal Synthesis of a One-Dimensional Zn(II) Coordination Polymer

This protocol describes the solvothermal synthesis of a one-dimensional Zn(II) coordination polymer incorporating a secondary nitrogen-containing ligand.[1]

Materials:

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (H₂L)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Bis((1H-imidazol-1-yl)methyl)benzene (bix)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Reactant Mixture: In a Teflon-lined stainless-steel autoclave (e.g., 25 mL capacity), combine 1,3-bis(3-carboxypropyl)tetramethyldisiloxane (e.g., 0.1 mmol), zinc(II) nitrate hexahydrate (e.g., 0.1 mmol), and 1,4-bis((1H-imidazol-1-yl)methyl)benzene (e.g., 0.1 mmol).

  • Solvent Addition: Add a solvent mixture of DMF and deionized water (e.g., a 1:1 v/v ratio, 10 mL total volume).

  • Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).

  • Cooling: After the reaction time, turn off the oven and allow the autoclave to cool slowly to room temperature.

  • Isolation and Washing: Open the autoclave and collect the resulting crystals by filtration. Wash the crystals thoroughly with DMF and then with deionized water.

  • Drying: Air-dry the crystals at room temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Coordination Polymer reactants Reactants: - 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane - Metal Salt (e.g., Ni(II), Zn(II)) - Optional: Co-ligand mixing Mixing and Stirring reactants->mixing solvent Solvent System (e.g., Water, DMF/Water) solvent->mixing reaction Reaction Conditions: - Room Temperature or - Solvothermal (Heating) mixing->reaction crystallization Crystallization reaction->crystallization isolation Isolation: - Filtration - Washing crystallization->isolation product Coordination Polymer Crystals isolation->product

Caption: General experimental workflow for the synthesis of coordination polymers.

logical_relationships cluster_precursor Precursor cluster_properties Key Properties cluster_applications Potential Applications precursor 1,3-Bis(3-carboxypropyl) tetramethyldisiloxane flexibility Flexibility precursor->flexibility imparts biocompatibility Biocompatibility (potential) precursor->biocompatibility imparts coordination Coordination Ability precursor->coordination enables drug_delivery Drug Delivery flexibility->drug_delivery catalysis Catalysis flexibility->catalysis biocompatibility->drug_delivery anticancer Anticancer Agents biocompatibility->anticancer sensing Sensing coordination->sensing coordination->catalysis coordination->anticancer

Caption: Logical relationships between the precursor, its properties, and potential applications.

References

Troubleshooting & Optimization

Optimizing reaction conditions for surface modification with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during surface modification with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the silanization process, offering potential causes and actionable solutions to ensure successful and reproducible surface modifications.

Problem Symptom Potential Causes Solutions
Poor or No Surface Modification Surface remains hydrophilic (low water contact angle). Lack of expected carboxylic acid functionality.Inadequate Substrate Cleaning: Organic or particulate contamination on the surface can inhibit the silanization reaction.Thoroughly clean the substrate using appropriate methods such as sonication in solvents (e.g., ethanol, acetone), followed by treatment with piranha solution or oxygen plasma to remove organic residues. Ensure a final rinse with high-purity deionized water and complete drying before silanization.
Insufficient Surface Hydroxylation: The density of hydroxyl (-OH) groups on the substrate is too low for the silane to react effectively.Activate the surface to generate hydroxyl groups. Common methods include oxygen plasma treatment, UV/Ozone cleaning, or wet chemical treatments like boiling in water or soaking in acidic solutions (e.g., HCl or H2SO4).
Inactive Silane Reagent: The silane reagent may have hydrolyzed and polymerized due to exposure to moisture during storage.Use a fresh bottle of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane stored under an inert atmosphere. It is advisable to purchase smaller quantities to ensure reagent activity.
Non-Uniform or Aggregated Coating Inconsistent water contact angle across the surface. Visible patches or haze on the substrate.Excessive Silane Concentration: A high concentration of the silane in solution can lead to polymerization in the bulk solution and the deposition of unstable multilayers.Optimize the silane concentration. Start with a lower concentration (e.g., 1-2% v/v in an anhydrous solvent) and incrementally increase it to find the optimal condition for your substrate.
Uncontrolled Hydrolysis: Premature or excessive hydrolysis of the silane in solution due to high humidity or excess water can cause aggregation.Perform the reaction in a controlled, low-humidity environment. Use anhydrous solvents and control the amount of water for hydrolysis if required by the protocol.
Inadequate Rinsing: Physisorbed (loosely bound) silane molecules that are not rinsed away can form aggregates on the surface.After the reaction, rinse the substrate thoroughly with a fresh anhydrous solvent (e.g., toluene or ethanol) to remove any non-covalently bound silane.
Low Stability of the Modified Surface Loss of surface functionality or hydrophilicity over time, especially when exposed to aqueous environments.Incomplete Covalent Bonding: The silane may be physically adsorbed rather than covalently bonded to the surface, leading to detachment.Ensure proper post-silanization curing. A thermal curing step (e.g., baking at 110-120°C) can promote the formation of stable siloxane bonds with the surface and between adjacent silane molecules.
Hydrolysis of the Siloxane Bond: The Si-O-Si bond can be susceptible to hydrolysis, particularly under acidic or basic conditions.The stability of the silane layer is pH-dependent. It has been noted that degrafting of alkylsilanes can be promoted in acidic aqueous solutions.[1] For applications in aqueous environments, evaluate the stability of the coating at the intended pH. The carboxylic acid functionality of the silane may influence the local pH at the surface.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane?

A1: This silane is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2] Handle the reagent in a low-humidity environment, such as a glove box or a desiccator, to prevent premature hydrolysis.

Q2: What is the general mechanism of surface modification with this silane?

A2: The process involves the hydrolysis of the siloxane bond in the presence of water to form reactive silanol groups (Si-OH). These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds. The 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a bifunctional silane, meaning it can form bonds at both silicon atoms, potentially leading to a cross-linked and stable surface layer.

Q3: What are the key parameters to optimize for a successful reaction?

A3: The critical parameters to optimize include the concentration of the silane, the reaction time, the reaction temperature, and the amount of water available for hydrolysis.[3] The optimal conditions will depend on the substrate material and the desired surface properties.

Q4: Can I perform the silanization from either a solution or the vapor phase?

A4: Yes, both solution-phase and vapor-phase deposition methods are common for silanization.[4][5] Vapor-phase deposition can often lead to more uniform and reproducible monolayers with less aggregation.[4][6] Solution-phase deposition is generally simpler to implement.

Q5: How can I confirm that the surface has been successfully modified?

A5: Several techniques can be used for characterization:

  • Water Contact Angle Measurement: A successful modification with the carboxylic acid groups exposed should result in a more hydrophilic surface compared to an unmodified hydrophobic substrate.

  • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of silicon and carbon from the silane on the surface and provide information about the chemical states of these elements.[3][7]

  • Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the modified surface, providing information on the uniformity of the coating.

  • Ellipsometry: This technique can be used to measure the thickness of the deposited silane layer.[8]

Q6: What is the importance of the post-silanization curing step?

A6: Curing, typically done by heating, is crucial for driving the condensation reaction to completion. This step helps to form strong covalent bonds between the silane and the substrate and between adjacent silane molecules, leading to a more stable and durable coating.[9] The optimal curing temperature and time should be determined empirically.[9][10]

Data Presentation

The following table summarizes the key reaction parameters that should be considered and optimized for surface modification with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. The provided ranges are typical for silanization reactions and should be used as a starting point for optimization.

Parameter Typical Range for Solution-Phase Deposition Typical Range for Vapor-Phase Deposition Key Considerations
Silane Concentration 0.5 - 5% (v/v) in an anhydrous solvent[11][12]N/A (controlled by vapor pressure)Higher concentrations can lead to aggregation and multilayer formation.[8]
Reaction Time 1 - 24 hours[4][11]30 minutes - 4 hours[5]Longer reaction times may not always lead to better surface coverage and can increase the risk of multilayer formation.
Reaction Temperature Room Temperature to 80°C[13]50 - 150°C[5]Higher temperatures can increase the reaction rate but may also promote bulk polymerization.[13]
Solvent Anhydrous toluene, ethanol, or isopropanol[4][11]N/AThe choice of solvent can influence the hydrolysis rate and the quality of the resulting film.
Curing Temperature 100 - 120°C[11][12]100 - 120°CCuring is essential for creating a stable and durable layer. The temperature should be below the decomposition temperature of the silane and the substrate's tolerance.
Curing Time 30 - 120 minutes[9]30 - 120 minutesSufficient time should be allowed for the condensation reactions to complete.

Experimental Protocols

Solution-Phase Deposition Protocol

This protocol provides a general procedure for the surface modification of a substrate with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane from a solution.

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonicating in a sequence of solvents such as acetone and isopropanol for 15 minutes each.

    • Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

    • Activate the surface to generate hydroxyl groups by treating it with an oxygen plasma for 5-10 minutes or by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Rinse the substrate extensively with deionized water and dry it under a stream of inert gas.

  • Silanization Reaction:

    • In a clean, dry reaction vessel inside a glovebox or a controlled low-humidity environment, prepare a 1-2% (v/v) solution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in an anhydrous solvent (e.g., toluene).

    • Immerse the cleaned and activated substrate in the silane solution.

    • Seal the reaction vessel and allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. The optimal time should be determined experimentally.

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.

    • Dry the substrate under a stream of inert gas.

    • Cure the modified substrate in an oven at 110-120°C for 1-2 hours.

  • Characterization:

    • Characterize the modified surface using techniques such as water contact angle measurement, XPS, and AFM to confirm the success of the modification.

Vapor-Phase Deposition Protocol

This protocol outlines a general procedure for vapor-phase deposition, which can yield more uniform monolayers.

  • Substrate Preparation:

    • Follow the same substrate cleaning and activation procedure as described in the solution-phase protocol.

  • Silanization Reaction:

    • Place the cleaned and activated substrate in a vacuum desiccator or a dedicated vapor deposition chamber.

    • Place a small, open vial containing a few drops of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in the chamber, ensuring it is not in direct contact with the substrate.

    • Evacuate the chamber to a low pressure (e.g., <1 Torr).

    • Heat the chamber to a temperature that allows for sufficient vapor pressure of the silane (e.g., 80-120°C) and maintain for 1-4 hours. The optimal temperature and time will need to be determined empirically.

  • Post-Deposition Treatment:

    • Allow the chamber to cool to room temperature before venting with an inert gas.

    • Remove the substrate and rinse it with an anhydrous solvent to remove any loosely bound silane.

    • Cure the substrate in an oven at 110-120°C for 1-2 hours.

  • Characterization:

    • Characterize the modified surface using appropriate techniques to verify the quality of the coating.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post_treatment Post-Treatment Cleaning Cleaning (Solvents, Sonication) Activation Activation (Plasma or Piranha) Cleaning->Activation Drying1 Drying (Inert Gas) Activation->Drying1 Solution_Prep Prepare Silane Solution (Anhydrous Solvent) Drying1->Solution_Prep Immersion Substrate Immersion (Controlled Environment) Solution_Prep->Immersion Reaction Reaction (Time, Temp. Optimized) Immersion->Reaction Rinsing Rinsing (Anhydrous Solvent) Reaction->Rinsing Drying2 Drying (Inert Gas) Rinsing->Drying2 Curing Curing (110-120°C) Drying2->Curing Characterization Characterization Curing->Characterization Final Product

Caption: Experimental workflow for surface modification.

troubleshooting_flowchart Start Start: Poor Silanization Result Check_Hydrophilicity Is the surface still hydrophilic? Start->Check_Hydrophilicity Check_Uniformity Is the coating non-uniform? Check_Hydrophilicity->Check_Uniformity No Improve_Cleaning Improve Substrate Cleaning (Plasma, Piranha) Check_Hydrophilicity->Improve_Cleaning Yes Check_Stability Is the coating unstable over time? Check_Uniformity->Check_Stability No Optimize_Concentration Optimize Silane Concentration (Lower concentration) Check_Uniformity->Optimize_Concentration Yes Optimize_Curing Optimize Curing Step (Increase time/temp) Check_Stability->Optimize_Curing Yes End Successful Modification Check_Stability->End No Increase_Hydroxylation Increase Surface Hydroxylation Improve_Cleaning->Increase_Hydroxylation Check_Silane_Activity Use Fresh Silane Reagent Increase_Hydroxylation->Check_Silane_Activity Check_Silane_Activity->End Control_Humidity Control Reaction Environment (Low humidity) Optimize_Concentration->Control_Humidity Improve_Rinsing Improve Rinsing Protocol Control_Humidity->Improve_Rinsing Improve_Rinsing->End Check_pH Evaluate Stability at Working pH Optimize_Curing->Check_pH Check_pH->End

Caption: Troubleshooting flowchart for silanization.

References

Technical Support Center: Troubleshooting Incomplete Silanization of Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the silanization of surfaces. Our goal is to help you achieve consistent and reliable surface modifications in your experiments.

Frequently Asked Questions (FAQs)

Q1: My surface remains hydrophilic after silanization. What are the possible causes and how can I fix this?

A1: A hydrophilic surface after a silanization procedure indicates a failure in the surface modification process. This is often observed as a low water contact angle. The primary reasons for this issue include:

  • Inadequate Surface Cleaning: Organic residues or other contaminants on the substrate can prevent the silane from reacting with the surface. A thorough cleaning protocol is crucial.[1][2]

  • Insufficient Surface Hydroxylation: Silanes react with hydroxyl (-OH) groups on the surface. If the density of these groups is too low, the silanization will be incomplete.[1][3]

  • Inactive Silane Reagent: Silane reagents are sensitive to moisture and can degrade over time. Using an old or improperly stored silane can lead to poor results.[1][4]

  • Incorrect Silane Concentration: A concentration that is too low may result in incomplete coverage, while a concentration that is too high can lead to polymerization in the solution instead of on the surface.[1][5]

Recommended Actions:

  • Implement a rigorous cleaning procedure such as sonication in solvents (e.g., acetone, ethanol) followed by a piranha solution treatment or oxygen plasma cleaning.[1][2]

  • Activate the surface to generate a high density of hydroxyl groups using methods like oxygen plasma, UV/Ozone treatment, or by boiling in deionized water.[1][6]

  • Always use fresh silane from a properly sealed container stored under an inert atmosphere.[4]

  • Optimize the silane concentration, starting with a lower concentration (e.g., 1-2% v/v) and adjusting as needed.[4]

Q2: I'm observing a hazy film or aggregated particles on my substrate after silanization. What's causing this?

A2: The appearance of a hazy film or particles is typically due to the polymerization of the silane in the solution, which then deposits onto the surface as opposed to forming a uniform monolayer.[7] Key causes include:

  • Excess Water: Too much water in the reaction can lead to rapid self-condensation of silane molecules, forming polysiloxane particles.[7]

  • High Silane Concentration: This promotes intermolecular reactions, leading to polymerization in the bulk solution.[4][7]

  • High Reaction Temperature: Elevated temperatures can accelerate both the desired surface reaction and the undesired polymerization in solution.[7]

Recommended Actions:

  • Use an anhydrous solvent and carefully control the amount of water in your reaction. For vapor-phase deposition, controlling humidity is critical.[7]

  • Reduce the concentration of your silane solution.

  • Perform the reaction at a lower temperature to decrease the rate of polymerization.[7]

Q3: The hydrophobicity of my silanized surface is not as high as expected. Why is this happening?

A3: Insufficient hydrophobicity suggests a low density of the desired functional groups on the surface or improper orientation. Potential reasons include:

  • Incomplete Reaction: The reaction between the silane and the surface hydroxyl groups may not have reached completion due to insufficient reaction time or non-optimal temperature.[4]

  • Degraded Silane: The silane reagent may have degraded, leading to a lower yield of the desired surface modification.[4]

  • Sub-optimal Curing: A post-silanization curing step is often necessary to form a stable and durable siloxane layer. Inadequate curing time or temperature can result in a less hydrophobic surface.[4]

Recommended Actions:

  • Increase the reaction time or moderately increase the temperature to drive the reaction to completion.[4]

  • Always use fresh, high-quality silane for your experiments.[4]

  • Ensure proper curing of the silanized substrate, typically in an oven at 110-120°C for 30-60 minutes.[4][7]

Troubleshooting Guide: Summary of Common Issues

Symptom Possible Cause Recommended Solution
Surface remains hydrophilic (low contact angle) Inadequate surface cleaningImplement rigorous cleaning (e.g., Piranha solution, plasma).[1][2]
Insufficient surface hydroxylationActivate the surface to generate -OH groups (e.g., plasma, UV/Ozone).[1]
Inactive silane reagentUse fresh, properly stored silane.[1][4]
Incorrect silane concentrationOptimize silane concentration (start with 1-2% v/v).[4]
Hazy film or particle deposition Excess water in the reactionUse anhydrous solvents and control water content.[7]
High silane concentrationReduce silane concentration.[4][7]
High reaction temperatureLower the reaction temperature.[7]
Inconsistent results between experiments Variability in substrate cleaningStandardize the cleaning protocol meticulously.[2]
Environmental factors (e.g., humidity)Control the reaction environment (e.g., glove box, inert atmosphere).[2]
Purity of reagents and solventsVerify the integrity and purity of all chemicals.[2]

Experimental Protocols

Protocol 1: Solution-Phase Silanization of Glass/Silicon Substrates

This protocol outlines a general procedure for modifying glass or silicon surfaces using a solution-phase deposition method.

  • Substrate Cleaning:

    • Sonicate the substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic contaminants.[2]

    • Rinse thoroughly with deionized (DI) water.

    • Immerse the substrate in a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [7]

    • Rinse copiously with DI water.

    • Dry the substrate under a stream of high-purity nitrogen and then bake in an oven at 120°C for at least 30 minutes to remove adsorbed water.[4]

  • Silanization:

    • Prepare a 1-2% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene for chlorosilanes, ethanol for alkoxysilanes) in a clean, dry reaction vessel.[4][7]

    • Immerse the cleaned and dried substrate in the silane solution.

    • Seal the vessel and allow the reaction to proceed for 2-16 hours at room temperature, depending on the silane.[4][7]

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.[4][7]

    • Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes.[4][7]

    • For a final clean, you can sonicate the substrate in the solvent to remove physisorbed molecules.[2]

    • Dry with nitrogen and store in a desiccator.[2]

Protocol 2: Vapor-Phase Silanization

Vapor-phase silanization is an alternative method that can provide more uniform monolayers, especially for chlorosilanes.

  • Substrate Preparation:

    • Clean and dry the substrate as described in Protocol 1.

  • Silanization:

    • Place the cleaned substrate in a vacuum desiccator.

    • In a small, open container (e.g., an aluminum foil cap), place a few drops of the silane reagent. Place this container inside the desiccator, next to the substrate.[8]

    • Evacuate the desiccator to allow the silane to vaporize and deposit on the substrate surface.

    • The deposition time can range from 15 minutes to several hours, depending on the silane and desired coverage.[8]

  • Curing:

    • After deposition, remove the substrate and place it on a hotplate in a fume hood at 150°C for 10-15 minutes to cure the silane layer and evaporate excess reagent.[8]

Data Presentation

Table 1: Typical Reaction Parameters for Solution-Phase Silanization
ParameterValue RangeNotes
Silane Concentration 1-5% (v/v)Higher concentrations risk polymerization in the solution.[2]
Reaction Time 2-16 hoursLonger times may be needed for less reactive silanes.[4][7]
Reaction Temperature Room Temperature - 80°CHigher temperatures can speed up the reaction but also increase polymerization.[5][7]
Curing Temperature 110-120°CEssential for forming stable siloxane bonds.[4][7]
Curing Time 30-60 minutesEnsures complete cross-linking and removal of byproducts.[4][7]
Table 2: Characterization Techniques for Silanized Surfaces
TechniqueInformation ProvidedTypical Outcome for Successful Silanization
Water Contact Angle Goniometry Surface hydrophobicity/hydrophilicityIncreased contact angle for hydrophobic silanes; decreased for hydrophilic silanes.[9][10]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesPresence of silicon and elements from the silane's functional group.[11][12]
Atomic Force Microscopy (AFM) Surface topography and roughnessSmooth, uniform surface for a monolayer; can reveal aggregates.[12][13]
Ellipsometry Film thicknessCan confirm the formation of a monolayer or multilayer.[14]

Visualizations

Silanization_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Cleaning Substrate Cleaning (e.g., Solvents, Piranha) Activation Surface Activation (e.g., Plasma, UV/Ozone) Cleaning->Activation Generates -OH groups Drying Drying Activation->Drying Reaction Reaction with Silane (Solution or Vapor Phase) Drying->Reaction Rinsing Rinsing Reaction->Rinsing Curing Curing (110-120°C) Rinsing->Curing Forms stable bonds Characterization Surface Characterization (Contact Angle, XPS, AFM) Curing->Characterization

Caption: Experimental workflow for a typical silanization process.

Silanization_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Incomplete_Silanization Incomplete Silanization (Hydrophilic Surface) Poor_Cleaning Inadequate Cleaning Incomplete_Silanization->Poor_Cleaning Low_Hydroxylation Insufficient -OH Groups Incomplete_Silanization->Low_Hydroxylation Bad_Silane Inactive Silane Incomplete_Silanization->Bad_Silane Wrong_Conc Incorrect Concentration Incomplete_Silanization->Wrong_Conc Rigorous_Cleaning Improve Cleaning Protocol Poor_Cleaning->Rigorous_Cleaning Surface_Activation Activate Surface Low_Hydroxylation->Surface_Activation Fresh_Silane Use Fresh Silane Bad_Silane->Fresh_Silane Optimize_Conc Optimize Concentration Wrong_Conc->Optimize_Conc

Caption: Troubleshooting logic for incomplete silanization.

References

Technical Support Center: Enhancing the Hydrolytic Stability of Silane-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the hydrolytic stability of silane-modified surfaces.

Troubleshooting Guides

Problem 1: Poor or Non-Uniform Silane Coating

Symptom: The surface exhibits inconsistent hydrophobicity, or fails to become hydrophobic after silanization, as indicated by a low water contact angle.[1]

Possible Causes and Solutions:

Cause Solution
Inadequate Surface Cleaning Thoroughly clean the substrate to eliminate organic contaminants. Effective methods include sonication in solvents like ethanol or acetone, treatment with piranha solution, or oxygen plasma cleaning.[1][2] Ensure the surface is completely rinsed with deionized water and properly dried before proceeding with silanization.[2]
Insufficient Surface Hydroxylation The substrate must have an adequate density of hydroxyl (-OH) groups for the silane to react effectively.[2] Activate the surface using techniques such as oxygen plasma treatment, UV/Ozone cleaning, or acid/base treatments.[2]
Degraded Silane Reagent Silane reagents are sensitive to moisture and can degrade over time. Always use a fresh silane from a properly sealed container that has been stored under an inert atmosphere.[1]
Incorrect Silane Concentration A low concentration of silane may result in incomplete surface coverage. Conversely, an excessively high concentration can cause polymerization in the solution, leading to the formation of unstable multilayers.[2][3] The optimal concentration, typically between 0.5% and 5% in a solvent, should be determined experimentally.[3][4]
Environmental Factors High humidity can lead to premature hydrolysis and self-condensation of the silane before it binds to the surface.[1][5] Whenever feasible, conduct the silanization in a controlled environment with moderate humidity.[1]
Problem 2: Rapid Loss of Surface Properties in Aqueous Environments

Symptom: A successfully silanized surface quickly loses its desired properties (e.g., hydrophobicity, bio-inertness) upon exposure to aqueous solutions.

Possible Causes and Solutions:

Cause Solution
Hydrolysis of Siloxane Bonds The Si-O-Si bonds at the substrate interface and within the silane layer are susceptible to hydrolysis, especially under acidic or basic conditions.[6][7]
Sub-Optimal Curing Incomplete curing after silanization can leave a less dense and less cross-linked silane layer, which is more prone to hydrolysis. A post-silanization baking step (e.g., at 100-120°C) is often necessary to drive the condensation reaction and remove volatile byproducts, resulting in a more stable layer.[1]
Inappropriate Silane Choice Monofunctional silanes form a single bond with the surface and are less hydrolytically stable. The stability of the silane layer is also influenced by the nature of the organic functional group.
Amine-Catalyzed Hydrolysis For aminosilanes, the amine functionality can self-catalyze the hydrolysis of siloxane bonds, leading to a loss of the coating.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a stable silane layer?

A1: The most crucial step is meticulous surface preparation. The substrate must be exceptionally clean and have a high density of reactive hydroxyl groups to ensure covalent attachment of the silane.[2] Inadequate surface preparation is a common cause of poor adhesion and reduced stability.[2]

Q2: How does pH affect the hydrolytic stability of silane coatings?

A2: The pH of the aqueous environment significantly impacts the rate of silane hydrolysis. The hydrolysis rate is generally lowest at a neutral pH and increases in both acidic and alkaline conditions.[6] For aminosilanes, the amine group can catalyze hydrolysis, making them less stable in aqueous environments.[8]

Q3: Can the choice of silane improve hydrolytic stability?

A3: Yes, the structure of the silane plays a critical role. Dipodal silanes, which have two silicon atoms that can bind to the surface, offer significantly enhanced hydrolytic stability compared to traditional monopodal silanes.[9][10] The increased number of bonds reduces the likelihood of the silane detaching from the surface.[9][10] Additionally, silanes with longer alkyl chains or fluorinated groups can create a more hydrophobic barrier, further protecting the underlying bonds from water.

Q4: What is the role of curing, and what are the optimal conditions?

A4: Curing, typically a heating step after silane deposition, is essential for forming a stable and durable silane layer. It promotes the condensation of silanol groups to form a cross-linked siloxane network and strengthens the covalent bonds with the substrate.[1] Typical curing conditions involve heating the coated substrate at 100-120°C for 30-60 minutes.[1] However, excessive heat (above 125°C) can lead to excessive cross-linking, which may result in a brittle layer with poor adhesion.[3]

Q5: How can I assess the hydrolytic stability of my silanized surface?

A5: A common method is to measure the water contact angle before and after immersing the surface in an aqueous solution for a specific time.[11] A significant decrease in the contact angle indicates degradation of the silane layer.[11] For more quantitative analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to monitor changes in the chemical composition of the surface, and Atomic Force Microscopy (AFM) can reveal changes in surface morphology.[12]

Data Presentation

Table 1: Influence of Silane Type on Hydrolytic Stability

Silane TypeInitial Water Contact Angle (°)Water Contact Angle after 24h Immersion in DI Water (°)Change in Contact Angle (%)Reference
Monopodal Alkylsilane 10485-18.3[11]
Dipodal Alkylsilane 110108-1.8[9]

Table 2: Effect of Curing Temperature on Adhesion Strength

Curing Temperature (°C)Silane TreatmentInitial Shear Bond Strength (MPa)Shear Bond Strength after Thermocycling (MPa)Reference
No Heat Treatment Silane only11.7Not Reported[13]
60 Silane + Heat18.2Not Reported[13]
100 Silane + Heat26.1Not Reported[13]

Experimental Protocols

Protocol 1: General Procedure for Silanization of Glass or Silicon Substrates
  • Surface Cleaning and Hydroxylation:

    • Sonicate the substrates in acetone, followed by ethanol, for 15 minutes each.

    • Rinse thoroughly with deionized (DI) water.

    • Immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse extensively with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 120°C for at least 30 minutes to remove adsorbed water.[1]

  • Silane Solution Preparation:

    • In a clean, dry glass container, prepare a 1-2% (v/v) solution of the desired silane in an anhydrous solvent such as toluene or ethanol.[1]

    • For alkoxysilanes, add a small, controlled amount of water (e.g., 5% of the silane volume) to the solvent to facilitate hydrolysis.[1]

  • Silanization:

    • Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature.

    • Alternatively, perform vapor-phase silanization by placing the substrates in a vacuum desiccator with a small container of the silane for 2-3 hours.

  • Rinsing and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent to remove excess, unbound silane.

    • Dry the substrates with a stream of nitrogen gas.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.[1]

Protocol 2: Assessment of Hydrolytic Stability via Water Contact Angle Measurement
  • Initial Measurement:

    • Measure the static water contact angle of the freshly prepared silanized surface using a goniometer.[11] Place at least three droplets of DI water on different areas of the surface and record the average contact angle.

  • Hydrolytic Stress:

    • Immerse the silanized substrates in a beaker of DI water or a buffer solution of desired pH.

    • Place the beaker in a temperature-controlled environment (e.g., an oven or water bath) at a specified temperature (e.g., 40°C or 80°C) for a defined period (e.g., 24, 48, or 72 hours).[8][12]

  • Final Measurement:

    • After the immersion period, remove the substrates from the liquid.

    • Rinse them gently with DI water to remove any adsorbed salts from the buffer.

    • Dry the surfaces completely with a stream of inert gas like nitrogen.

    • Measure the water contact angle again as described in step 1.[11]

  • Data Analysis:

    • Calculate the percentage change in the contact angle to quantify the degradation of the silane layer. A smaller change indicates greater hydrolytic stability.

Mandatory Visualizations

G cluster_0 Silanization Workflow A Substrate Cleaning (e.g., Piranha, Plasma) B Surface Hydroxylation (-OH group formation) A->B D Silane Deposition (on substrate) B->D C Silane Hydrolysis (in solution) C->D E Rinsing (remove excess silane) D->E F Curing (e.g., 110°C for 30 min) E->F G Stable Silane Layer F->G

Caption: A typical workflow for achieving a stable silane-modified surface.

G cluster_1 Mechanism of Hydrolytic Degradation A Stable Silane Layer Si-O-Si-Substrate Si-O-Si Crosslink B Water Penetration A->B Aqueous Environment C Hydrolysis Si-OH + HO-Si-Substrate Si-OH + HO-Si B->C Hydrolytic Attack (pH, Temp dependent) D Detachment & Degradation C->D Loss of Adhesion

Caption: The process of hydrolytic degradation of a silane layer on a substrate.

G cluster_2 Troubleshooting Logic for Poor Silanization Start Poor Silanization Result? Clean Verify Surface Cleaning Protocol Start->Clean Yes Hydroxyl Confirm Surface Hydroxylation Clean->Hydroxyl Reagent Check Silane Reagent Quality Hydroxyl->Reagent Concentration Optimize Silane Concentration Reagent->Concentration Curing Review Curing Step Concentration->Curing Success Improved Result Curing->Success

References

Best practices for handling and storing 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. It is intended for researchers, scientists, and drug development professionals.

Summary of Quantitative Data

For quick reference, the following table summarizes key quantitative data for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and related siloxane compounds.

ParameterValueNotes
Molecular Weight 306.5 g/mol [1][2]
Storage Temperature 5°C to 30°C (41°F to 86°F)General recommendation for silicone sealants. Some functionalized silanes may require refrigeration (0-5°C).
Shelf Life 1 to 20+ yearsHighly dependent on the specific formulation and storage conditions. Unopened containers in ideal conditions have a longer shelf life.
Hydrolytic Sensitivity Reacts with aqueous base[3]The siloxane bond is susceptible to hydrolysis, which can be catalyzed by amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that may arise during the handling, storage, and use of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in experimental settings.

Storage and Handling

  • Q1: What are the ideal storage conditions for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane? A1: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition. The storage temperature should ideally be maintained between 5°C and 30°C. It is crucial to keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis. For long-term storage, replacing the air in the container with an inert gas like dry nitrogen is recommended.

  • Q2: The material has been stored for a while. How can I tell if it is still viable for my experiment? A2: Visual inspection is the first step. Look for any changes in color, viscosity, or the presence of precipitates. If the material appears cloudy or has solidified, it may have degraded. For critical applications, it is advisable to re-test the material's key properties, such as purity or acid number, if it has been stored for an extended period, especially if the container has been opened previously. The shelf life of siloxane compounds can range from 1 to over 20 years depending on the specific product and storage conditions.

  • Q3: What personal protective equipment (PPE) should I use when handling this compound? A3: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.

Experimental Troubleshooting

  • Q4: I'm having trouble dissolving 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in my reaction solvent. What should I do? A4: While specific solubility data is limited, based on its structure and related compounds, it is expected to be soluble in many organic solvents. A related compound, 1,3-Bis(3-hydroxypropyl)tetramethyldisiloxane, is soluble in water, alcohols, and some organic solvents[4]. If you are experiencing solubility issues, try gentle heating or sonication. It is also advisable to test solubility in a small amount of solvent before preparing a large-scale reaction. Common solvents to consider for testing include isopropanol, ethanol, tetrahydrofuran (THF), and toluene.

  • Q5: My reaction is giving low yields or unexpected side products. Could the 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane be the issue? A5: Yes, several factors related to the compound could be affecting your reaction:

    • Hydrolysis: The siloxane backbone can be susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts. This can lead to the formation of silanols and other degradation products, which may interfere with your reaction. Ensure all your reagents and solvents are dry.

    • Reactivity of Carboxylic Acid Groups: The terminal carboxylic acid groups are reactive and can participate in various reactions. Be mindful of potential incompatibilities with basic reagents in your reaction mixture. Carboxylic acid functional siloxanes are known to react with inorganic bases and amines.

    • Purity: If the compound has degraded due to improper storage, the impurities could be interfering with your reaction.

  • Q6: I've noticed a change in the pH of my reaction mixture after adding the siloxane. Is this normal? A6: Yes, this can be expected. 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a dicarboxylic acid, and its addition to a solution will likely lower the pH. If your reaction is pH-sensitive, you may need to buffer the solution or add a non-interfering base to maintain the desired pH.

Experimental Protocols

Objective: To functionalize a hydroxyl-terminated surface (e.g., glass, silica) with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane to introduce carboxylic acid groups.

Materials:

  • Substrate with hydroxyl groups

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • Anhydrous toluene or other suitable anhydrous solvent

  • A mild catalyst (e.g., a tin-based catalyst, if necessary, depending on the reactivity of the substrate)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware, cleaned and oven-dried

Methodology:

  • Substrate Preparation: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be done by washing with a detergent solution, followed by rinsing with deionized water and a suitable organic solvent (e.g., ethanol, acetone), and then drying in an oven. For some substrates, a plasma or piranha solution treatment may be necessary (use extreme caution with piranha solution).

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere. Add the cleaned and dried substrate to the reaction vessel.

  • Reagent Addition: In a separate flask, prepare a solution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in anhydrous toluene. The concentration will depend on the specific application and substrate.

  • Reaction: Transfer the siloxane solution to the reaction vessel containing the substrate. If a catalyst is required, it should be added at this stage. The reaction is typically carried out at elevated temperatures (e.g., 50-110°C) for several hours to overnight with stirring.

  • Washing: After the reaction is complete, cool the vessel to room temperature. Remove the substrate and wash it thoroughly with fresh toluene to remove any unreacted siloxane. This is followed by washing with other solvents like ethanol and deionized water to remove any physisorbed material.

  • Drying and Curing: Dry the functionalized substrate under a stream of inert gas or in a vacuum oven. A final curing step at an elevated temperature (e.g., 100-120°C) may be performed to promote the formation of stable siloxane bonds with the surface.

  • Characterization: The functionalized surface can be characterized using techniques such as contact angle measurements (to assess changes in hydrophilicity), X-ray photoelectron spectroscopy (XPS, to confirm the presence of silicon and carboxyl groups), or atomic force microscopy (AFM, to observe changes in surface morphology).

Visualizations

G Best Practices for Handling and Storing 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions storage_conditions Store in a Cool, Dry, Well-Ventilated Area seal_container Keep Container Tightly Sealed storage_conditions->seal_container avoid_light_heat Protect from Light and Heat seal_container->avoid_light_heat inert_atmosphere Consider Inert Atmosphere (e.g., Nitrogen) avoid_light_heat->inert_atmosphere ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Use in a Well-Ventilated Area (Fume Hood) ppe->ventilation solubility_issue Solubility Issues solubility_solution Try Gentle Heating, Sonication, or Different Solvents solubility_issue->solubility_solution reaction_problems Low Yield / Side Products reaction_solution Ensure Anhydrous Conditions, Check Reagent Compatibility reaction_problems->reaction_solution ph_change pH Changes in Reaction ph_solution Buffer the Reaction or Add a Non-interfering Base ph_change->ph_solution

Caption: Logical workflow for the proper storage, handling, and troubleshooting of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

References

Technical Support Center: Controlling Functional Group Density in Silane Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for controlling the density of functional groups during silane surface modification.

Frequently Asked Questions (FAQs)

Q1: What is silane surface modification and why is it important?

A1: Silane surface modification is a chemical process used to alter the surface properties of materials by covalently bonding silane molecules to them.[1][2] This process is critical in many fields, including drug development and biomedical devices, because it allows for precise control over surface characteristics like hydrophobicity, biocompatibility, and the introduction of specific functional groups for further reactions.[3][4][5] The density of these functional groups directly impacts performance, affecting aspects like drug loading capacity and cell adhesion.[6]

Q2: What are the key factors that control the density of functional groups?

A2: The final density of functional groups is influenced by several experimental parameters. The most critical factors include:

  • Substrate Preparation: The cleanliness and concentration of surface hydroxyl (-OH) groups are essential for the reaction to occur.[7][8]

  • Silane Concentration: Too low a concentration may result in incomplete coverage, while too high a concentration can lead to the formation of undesirable multilayers and aggregates.[9][10]

  • Reaction Conditions: Temperature, reaction time, and the type of solvent used all play a significant role in the kinetics and outcome of the silanization process.[11][12]

  • Water Availability: A controlled amount of water is necessary to hydrolyze the silane's alkoxy groups into reactive silanol groups, but excess water or high humidity can cause premature polymerization in the solution.[9][10]

  • Curing Process: A post-deposition curing step, often involving heat, helps to form stable covalent bonds with the surface and cross-link the silane layer.[9][13]

Q3: How can I control the functional group density using mixed silanes?

A3: Using a mixture of an active silane (with the desired functional group) and an inert or non-functional silane (e.g., an alkane-silane) is an effective strategy to regulate the loading rate of functional groups.[14][15] By varying the molar ratio of the two silanes in the deposition solution, you can systematically control the areal density of the reactive groups on the surface.[14][15] This approach allows for fine-tuning the surface chemistry for specific applications, such as optimizing the spacing of immobilized biomolecules to avoid steric hindrance.[16][17]

Q4: Which analytical techniques are best for quantifying silane surface density?

A4: Several techniques can be used to characterize and quantify silane layers, each with its own advantages.[6]

  • X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique that provides information on elemental composition and chemical bonding states, allowing for the quantification of silane molecules on the surface.[6][18][19] It can determine the atomic concentration of elements unique to the silane, which can be used to calculate surface density.[16][20]

  • Total Reflection X-ray Fluorescence (TXRF): Provides an absolute and traceable quantification of the elemental mass per unit area, which can be used to calculate the areic density of silane molecules, often in the range of 2-4 molecules per nm².[18][21]

  • Water Contact Angle (WCA) Goniometry: A simple and common method to assess the change in surface wettability (hydrophobicity or hydrophilicity) after silanization.[13][22] While it provides an indirect measure of surface coverage, it is excellent for routine quality control.[9][23]

  • Atomic Force Microscopy (AFM): Used to characterize the surface morphology, roughness, and thickness of the silane layer, providing insights into whether a monolayer or multilayer has formed.[16][20]

  • Fluorescence Microscopy: If the silane contains a fluorescent tag or can be reacted with a fluorescent dye, this technique can be used for quantification by correlating fluorescence intensity to surface density.[15][17][24]

Troubleshooting Guide

This section addresses common problems encountered during silanization experiments.

Issue 1: Non-uniform or patchy silane coating.

Q: My silanized surface has a blotchy, uneven appearance. What went wrong?

A: A non-uniform coating is a frequent issue that typically stems from problems in surface preparation or the reaction environment.[9]

Potential Cause Recommended Solution
Inadequate Substrate Cleaning Any organic residues or contaminants on the substrate will block surface hydroxyl groups, preventing the silane from binding uniformly.[9] Implement a rigorous cleaning protocol such as sonication in solvents (acetone, ethanol), followed by treatment with a Piranha solution or oxygen plasma to ensure the surface is scrupulously clean.[7][13]
Premature Silane Polymerization High humidity or excess water in the solvent can cause the silane to hydrolyze and self-condense in the solution before it can react with the surface, leading to the deposition of aggregates.[9][10] Perform the silanization in a controlled, low-humidity environment (e.g., in a glove box) and use anhydrous (dry) solvents.[25]
Incorrect Silane Concentration An excessively high concentration of silane can promote the formation of thick, uneven multilayers instead of a uniform monolayer.[10][26] Empirically determine the optimal concentration for your application, often starting in the 1-5% (v/v) range.[9][13]
Ineffective Application Method The method of applying the silane solution (e.g., dipping, spraying, brushing) can affect uniformity.[10] For lab-scale experiments, immersion (dipping) is often preferred for consistent results. Ensure the substrate is fully submerged and agitated gently to promote uniform coverage.[13]
Issue 2: Low density of functional groups or incomplete reaction.

Q: Characterization shows poor surface coverage and low functional group density. How can I improve this?

A: Low surface density indicates that the reaction between the silane and the substrate was inefficient.

Potential Cause Recommended Solution
Insufficient Surface Hydroxyl Groups The substrate must have a high density of reactive hydroxyl (-OH) groups for the silane to bond.[7][8] Activate the surface prior to silanization using methods like oxygen plasma treatment, UV/Ozone cleaning, or by boiling in water to generate a sufficient number of -OH groups.[7][27]
Degraded Silane Reagent Silanes are sensitive to moisture and can degrade over time if not stored properly.[7] Use a fresh bottle of high-quality silane. Store it under an inert atmosphere (e.g., nitrogen or argon) and tightly sealed to prevent exposure to moisture.[7]
Sub-optimal Reaction Time or Temperature The silanization reaction may not have reached completion due to insufficient time or a low temperature.[9] Increase the reaction time or moderately raise the temperature to promote more complete surface coverage. The optimal conditions should be determined experimentally.
Incomplete Post-Deposition Curing Curing is crucial for forming stable siloxane bonds (Si-O-Substrate) and removing byproducts.[9] After rinsing off excess silane, cure the substrates in an oven, typically at 110-120°C for 30-60 minutes, to drive the condensation reaction to completion.[13][28]
Issue 3: Poor adhesion of a subsequent layer to the silanized surface.

Q: I applied a polymer layer on top of my functionalized surface, but it peels off easily. Why is the adhesion so weak?

A: Poor adhesion is often related to the accessibility and reactivity of the silane's functional groups.[9]

Potential Cause Recommended Solution
Thick Silane Layer If the silane layer is too thick (a multilayer), the functional groups may be buried within the layer or randomly oriented, making them inaccessible for reaction with the subsequent layer.[9] Aim for a monolayer by using a lower silane concentration and shorter reaction times.
Inactive Functional Groups The functional groups on the surface may have degraded or prematurely reacted before the application of the top layer, especially if exposed to UV light or high temperatures.[9] After silanization and curing, store the substrates in a dark, cool, and dry environment to protect the functional groups.[9]
Chemical Incompatibility The chemistry of the top layer may not be compatible with the functional group of the silane.[9] Ensure that the reaction chemistry between the silane's functional group (e.g., amine, epoxy, methacrylate) and the polymer is compatible and will form a covalent bond.

Diagrams and Workflows

Silanization_Workflow sub_prep 1. Substrate Preparation cleaning Cleaning (e.g., Solvents, Piranha) sub_prep->cleaning activation Activation (e.g., O2 Plasma, UV/Ozone) cleaning->activation drying Drying (Oven / N2 Stream) activation->drying sil_dep 2. Silane Deposition drying->sil_dep solution_prep Prepare Silane Solution (Anhydrous Solvent) sil_dep->solution_prep immersion Immerse Substrate (Controlled Time/Temp) solution_prep->immersion post_proc 3. Post-Processing immersion->post_proc rinsing Rinsing (Remove excess silane) post_proc->rinsing curing Curing (e.g., 110°C Oven) rinsing->curing characterization 4. Characterization curing->characterization wca WCA characterization->wca Wettability xps XPS characterization->xps Composition afm AFM characterization->afm Morphology

Caption: General experimental workflow for silane surface modification.

Troubleshooting_Logic start Problem: Low Functional Group Density check_prep Was substrate prep adequate? start->check_prep check_silane Is silane reagent fresh? check_prep->check_silane Yes sol_prep Solution: Improve cleaning & activation (e.g., Plasma, Piranha) check_prep->sol_prep No check_conditions Were reaction conditions optimal? check_silane->check_conditions Yes sol_silane Solution: Use fresh, properly stored silane check_silane->sol_silane No check_curing Was curing step performed correctly? check_conditions->check_curing Yes sol_conditions Solution: Optimize time, temp, & concentration check_conditions->sol_conditions No sol_curing Solution: Cure at 110-120°C for 30-60 min check_curing->sol_curing No end Re-evaluate Density check_curing->end Yes sol_prep->end sol_silane->end sol_conditions->end sol_curing->end

Caption: Troubleshooting logic for low functional group density.

Silanization_Mechanism Silane Alkoxy Silane R-Si(OR')₃ R-Si(OR')₃ Silanol Silanol R-Si(OH)₃ R-Si(OH)₃ Silane->Silanol Hydrolysis Water H₂O SurfaceBond Covalent Bond (Siloxane Linkage) Surface-O-Si-R Silanol->SurfaceBond Condensation Crosslink Cross-Linking (Polysiloxane Network) R-Si-O-Si-R Silanol->Crosslink Condensation Substrate Substrate -OH groups Surface-OH

Caption: The two-step chemical reaction pathway of silanization.

Quantitative Data Summary

Table 1: Comparison of Analytical Techniques for Quantifying Silane Surface Coverage

This table summarizes key parameters for common analytical techniques used to analyze silane surface coverage.[6]

TechniqueInformation ProvidedTypical Quantitative OutputDestructive?Key AdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, layer thickness.[6][19]Atomic concentration (at%), areic density (~3 molecules/nm²), layer thickness (0.5-1.0 nm).[6][16]NoHigh surface sensitivity, provides chemical bonding information.[6][19]Requires high vacuum, may not provide absolute quantification without standards.[6]
Total Reflection X-ray Fluorescence (TXRF) Absolute elemental mass per unit area.[6]Areic density (2-4 molecules/nm²).[6][18][21]NoProvides absolute and traceable quantification without reference standards.[18][29]Less common than XPS; requires a very flat substrate.
Water Contact Angle (WCA) Goniometry Surface wettability (hydrophobicity/hydrophilicity).[22]Contact angle (degrees).[22]NoSimple, fast, and inexpensive for routine quality control.[22][23]Indirect measure of coverage; sensitive to surface roughness and contamination.[23]
Atomic Force Microscopy (AFM) Surface morphology, roughness, and layer thickness.[20]Root Mean Square (RMS) roughness (nm), layer thickness (nm).[15]NoProvides high-resolution topographical images of the surface.[16]Does not provide chemical information; can be affected by tip-sample interactions.
Ellipsometry Layer thickness.[20]Film thickness (nm) with sub-nanometer precision.[20]NoHighly accurate and precise for measuring the thickness of thin, uniform films.Assumes a uniform, homogeneous layer, which may not be the case.
Table 2: Expected Water Contact Angles for Silanized Surfaces

The water contact angle is a quick indicator of the success and uniformity of a silanization process designed to alter surface wettability.[9]

Surface ConditionTypical Water Contact Angle (°)Interpretation
Untreated Glass/Silicon< 20°Highly hydrophilic surface with high surface energy.[9]
Poorly Silanized / Incomplete Coverage30° - 60°Incomplete or non-uniform silane layer.[9]
Well-formed Hydrophobic Monolayer (e.g., long alkyl chain silane)> 90°A high contact angle indicates a successful hydrophobic modification.[22]
Well-formed Hydrophilic Monolayer (e.g., with PEG or amine groups)20° - 50°A lower contact angle indicates the successful introduction of hydrophilic functional groups.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Silanization

This protocol describes a common method for modifying a hydroxylated surface (e.g., glass, silicon wafer) using an organosilane from a solvent solution.

1. Substrate Cleaning and Activation (Critical Step)

  • a. Place substrates in a beaker and sonicate for 15-20 minutes in a detergent solution or solvent (e.g., acetone, then ethanol).[13]

  • b. Rinse thoroughly with deionized (DI) water.[13]

  • c. To maximize surface hydroxyl groups, treat the substrates with an activation method such as:

    • Piranha Solution: (EXTREME CAUTION ADVISED) Immerse in a freshly prepared 7:3 mixture of H₂SO₄:H₂O₂ at 90°C for 30 minutes.[25]

    • Oxygen Plasma: Treat in a plasma cleaner for 2-5 minutes.[7][27]

  • d. Rinse again extensively with DI water and dry the substrates in an oven at 110-120°C for at least 1 hour or under a stream of dry nitrogen.[13]

  • e. Allow substrates to cool to room temperature in a desiccator before use.[13]

2. Silane Solution Preparation

  • a. In a clean, dry container inside a low-humidity environment (e.g., a glove box or fume hood with dry air flow), prepare a 1-2% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene or anhydrous ethanol).[9][25]

  • b. For trialkoxysilanes, controlled hydrolysis is needed. A common method is to use a solvent mixture such as 95% ethanol / 5% water, adjusted to a pH of 4.5-5.5 with acetic acid, before adding the silane.[13][28]

  • c. Stir the solution for 5-10 minutes to allow for silane hydrolysis to form reactive silanol groups.[13][28]

3. Deposition

  • a. Immerse the cleaned, dried substrates into the silane solution.[13]

  • b. Let the reaction proceed for a specified time, typically ranging from 30 minutes to 2 hours, at room temperature.[13] Optimal immersion time may need to be determined experimentally.

4. Rinsing and Curing

  • a. Gently remove the substrates from the silane solution.

  • b. Rinse the substrates thoroughly with the anhydrous solvent (e.g., toluene or ethanol) to remove any excess, unbound silane molecules.[13][25]

  • c. Cure the coated substrates by heating them in an oven at 110-120°C for 30-60 minutes.[13][28] This step is vital for forming covalent bonds and creating a durable layer.

  • d. Allow the substrates to cool before characterization. Store in a clean, dry, and dark environment.[9]

Protocol 2: Surface Characterization by Water Contact Angle (WCA) Measurement

This protocol outlines the measurement of the static contact angle using the sessile drop method.[22]

1. Instrument Setup

  • a. Use a contact angle goniometer placed on a vibration-free table.[22]

  • b. Ensure the instrument is level and calibrated according to the manufacturer's instructions.

2. Measurement Procedure

  • a. Carefully place the silane-treated substrate on the sample stage.[22]

  • b. Fill the microsyringe with high-purity DI water.

  • c. Gently dispense a small droplet (typically 2-5 µL) onto the surface of the substrate.[22]

  • d. As soon as the droplet is stable, capture a high-resolution image of the droplet profile.[22]

3. Data Analysis

  • a. Use the goniometer's software to analyze the captured image. The software will identify the baseline of the droplet and calculate the contact angle at the three-phase contact point.[22]

  • b. To ensure statistical relevance, perform measurements at a minimum of three different locations on each substrate. Prepare and measure at least three replicate substrates.[22]

  • c. Record all values and calculate the average contact angle and the standard deviation.[22]

References

Issues with solubility of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and what are its common applications?

A1: 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is an organosilicon compound characterized by a flexible tetramethyldisiloxane backbone with a carboxylic acid group at the end of each propyl chain. This unique structure imparts both hydrophobic (siloxane backbone) and hydrophilic/reactive (carboxylic acid) properties. It is primarily used as a monomer or crosslinking agent in the synthesis of various polymers, such as polyamides and polyesters, to introduce flexibility and improve certain material properties. It can also be used for surface modification to enhance hydrophobicity.

Q2: What are the main challenges when working with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane?

A2: The primary challenge encountered by researchers is its often limited or slow solubility in common organic solvents. This can complicate its use in reactions, leading to incomplete reactions, heterogeneity, and difficulties in purification. The dual nature of its structure—a nonpolar siloxane core and polar carboxylic acid ends—contributes to this complex solubility behavior.

Q3: In which solvents is 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane generally soluble?

A3: Due to its structure, its solubility is variable. It is expected to have better solubility in moderately polar to polar aprotic solvents. Based on the chemistry of similar compounds, the following provides a general guideline:

  • Good Solubility: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are likely to be effective, especially with gentle heating.

  • Moderate Solubility: Alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone, methyl ethyl ketone) may dissolve the compound, but solubility might be limited. Carboxyl-functional silicones are known to be soluble in alcohols.[1]

  • Poor Solubility: Nonpolar solvents like hexanes and toluene are generally poor choices due to the polarity of the carboxylic acid groups. Chlorinated solvents like dichloromethane and chloroform may show limited success. Water solubility is expected to be very low.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve solvent_selection Step 1: Re-evaluate Solvent Choice - Is the solvent appropriate? - Consult the Qualitative Solubility Table. start->solvent_selection heating Step 2: Apply Gentle Heating - Warm the mixture (e.g., 40-60°C). - Monitor for dissolution. solvent_selection->heating If solubility is poor success Success: Compound Dissolved solvent_selection->success If a better solvent is found sonication Step 3: Use Sonication - Apply ultrasonic waves to break up agglomerates. heating->sonication If still not dissolved heating->success If dissolved cosolvent Step 4: Consider a Co-solvent System - Add a small amount of a more polar solvent (e.g., DMF, DMSO). sonication->cosolvent If particles remain sonication->success If dissolved base Step 5: In-situ Salt Formation (for specific reactions) - Add a non-nucleophilic base (e.g., triethylamine) to form the carboxylate salt. cosolvent->base If applicable to reaction cosolvent->success If dissolved base->success If dissolved fail Issue Persists: Consult further literature or technical support base->fail If still not dissolved

Caption: A flowchart for troubleshooting solubility issues.

Problem: The compound is not dissolving in my chosen reaction solvent.

Solution Steps:

  • Verify Solvent Choice: Refer to the Qualitative Solubility Table below. If you are using a nonpolar solvent, it is likely a poor choice. Consider switching to a more polar aprotic solvent.

  • Gentle Heating: Gently warm the solvent/compound mixture. Often, a moderate increase in temperature (e.g., 40-60 °C) can significantly improve both the rate of dissolution and the overall solubility. Use a water bath or oil bath for controlled heating and stir continuously.

  • Sonication: If heating is not sufficient or desired, sonication can be an effective method to break down solid agglomerates and enhance dissolution. Place the flask in an ultrasonic bath for short intervals.

  • Use of a Co-solvent: If the primary reaction solvent cannot be changed, consider adding a small amount of a co-solvent in which the compound is highly soluble. For instance, adding a small volume of DMF or DMSO to a reaction in THF might aid dissolution. Be sure the co-solvent is compatible with your reaction chemistry.

  • In-situ Salt Formation: For reactions where the carboxylic acid will be deprotonated (e.g., in the formation of an amide or ester), the addition of a non-nucleophilic organic base like triethylamine can convert the carboxylic acid to the more soluble carboxylate salt. This should only be done if it is compatible with the subsequent reaction steps.

Data Presentation

Table 1: Qualitative Solubility of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Solvent ClassExamplesExpected SolubilityNotes
Polar Aprotic DMF, DMSO, THFGood to ModerateThese are often the best initial choices. Heating may be required for THF. DMF and DMSO are strong solvents for many polymers.[2]
Alcohols Ethanol, IsopropanolModerateCarboxy-functional silicones are reported to be soluble in alcohols.[1]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to LowMay require heating and may not achieve high concentrations.
Chlorinated Dichloromethane (DCM), ChloroformLowThe polarity may not be sufficient to effectively solvate the carboxylic acid groups.
Hydrocarbons Hexanes, TolueneVery LowThe nonpolar nature of these solvents makes them unsuitable for dissolving this compound.
Water -Very LowInsoluble in neutral water. May show some solubility in aqueous base due to salt formation.

Experimental Protocols

Protocol: General Procedure for the Polycondensation of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane with a Diamine

This protocol provides a general methodology for a polymerization reaction, with a focus on the dissolution of the title compound.

Materials:

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • Aromatic or aliphatic diamine (e.g., 4,4'-oxydianiline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for precipitation)

Procedure:

  • Dissolution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add the desired amount of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

    • Add anhydrous DMF to the flask to achieve the desired reaction concentration (e.g., 0.5 M).

    • Begin stirring the mixture under a nitrogen atmosphere.

    • If the compound does not dissolve readily at room temperature, gently heat the flask in a water bath to 50-60 °C. Maintain stirring until all the solid has dissolved, which may take 30-60 minutes.

    • Once fully dissolved, allow the solution to cool to the desired reaction temperature (e.g., room temperature).

  • Reaction Setup:

    • To the clear solution of the diacid in DMF, add the diamine (1 equivalent) and DMAP (0.1 equivalents).

    • Stir the mixture until all components are dissolved.

  • Polymerization:

    • In a separate flask, dissolve DCC (2.1 equivalents) in a small amount of anhydrous DMF.

    • Add the DCC solution dropwise to the reaction mixture over 30 minutes.

    • Allow the reaction to proceed at room temperature for 24-48 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Slowly pour the filtrate into a large volume of vigorously stirring methanol to precipitate the polymer.

    • Collect the polymer by filtration, wash with additional methanol, and dry under vacuum.

G cluster_1 Experimental Workflow: Polymer Synthesis dissolution Dissolution of Diacid (1,3-Bis(3-carboxypropyl)tetramethyldisiloxane) in Anhydrous DMF with gentle heating addition Addition of Diamine and DMAP dissolution->addition polymerization Dropwise addition of DCC solution Reaction for 24-48h addition->polymerization filtration Filtration to remove Dicyclohexylurea polymerization->filtration precipitation Precipitation of Polymer in Methanol filtration->precipitation purification Collection, Washing, and Drying of Polymer precipitation->purification

Caption: A simplified workflow for polymer synthesis.

References

Avoiding multilayer formation during self-assembled monolayer deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding multilayer formation during self-assembled monolayer (SAM) deposition.

Troubleshooting Guide: Multilayer Formation

This guide addresses common issues leading to the undesirable formation of multilayers during SAM deposition and provides step-by-step solutions.

Problem: Characterization suggests the presence of multilayers.

Symptoms:

  • Film thickness measured by ellipsometry is significantly greater than the theoretical length of a single molecule.

  • Atomic Force Microscopy (AFM) reveals aggregates and a rough, non-uniform surface.

  • X-ray Photoelectron Spectroscopy (XPS) shows an attenuated substrate signal and potentially different chemical states for the headgroup elements.

  • Contact angle measurements are inconsistent across the sample.

Potential Causes and Solutions:

Potential CauseSuggested Solution / Troubleshooting Step
High Precursor Concentration A high concentration of the SAM-forming molecule in the solution can lead to physisorption of additional layers on top of the initial chemisorbed monolayer. Solution: Optimize the precursor concentration. For many alkanethiols on gold, a concentration of 1-10 mM in ethanol is recommended. For silanes, lower concentrations (e.g., 0.1-1% v/v) in an anhydrous solvent are often used to prevent bulk polymerization.
Excess Water (for Silane SAMs) Water is necessary for the hydrolysis of silane precursors, but excess water in the bulk solution can cause uncontrolled polymerization and the formation of polysiloxane aggregates that deposit on the surface. Solution: Use anhydrous solvents for the deposition solution and conduct the experiment in a controlled low-humidity environment, such as a glove box. Ensure substrates are thoroughly dried before immersion.
Contaminated Substrate Organic residues or particulate matter on the substrate can act as nucleation sites for multilayer growth or prevent the formation of a densely packed monolayer, leaving areas susceptible to further deposition. Solution: Implement a rigorous and standardized substrate cleaning protocol. Common methods include piranha solution treatment, UV/ozone cleaning, and solvent sonication.
Impure Precursor Impurities in the SAM-forming molecule solution can interfere with the self-assembly process and lead to the formation of a disordered and potentially multilayered film. Solution: Use high-purity precursors. If purity is uncertain, consider purification methods appropriate for the specific molecule. Always prepare fresh solutions before each experiment, as some precursors, like thiols, can oxidize over time.
Inadequate Rinsing Physisorbed (loosely bound) molecules from the deposition solution can remain on the surface if not properly removed, giving the appearance of a multilayer. Solution: After deposition, rinse the substrate thoroughly with a fresh, appropriate solvent (e.g., ethanol for alkanethiols, toluene or ethanol for silanes) to remove non-chemisorbed molecules. Gentle sonication in the rinsing solvent can also be effective.
Long Deposition Time (for some systems) While a certain incubation time is necessary for the formation of a well-ordered monolayer, excessively long deposition times, particularly with reactive precursors like trichlorosilanes, can sometimes promote the growth of multilayers. Solution: Optimize the deposition time for your specific system. For alkanethiols on gold, 12-24 hours is a common timeframe. For silanes, shorter times may be sufficient and should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of multilayer formation versus a well-ordered monolayer?

A well-ordered monolayer will typically exhibit a uniform surface with low roughness, a thickness consistent with the length of the constituent molecule, and consistent wetting properties (contact angle) across the surface. In contrast, multilayer formation is often characterized by increased surface roughness with visible aggregates, a film thickness that is an integer multiple of the molecular length, and variable contact angles.

Q2: How can I differentiate between a rough monolayer and a true multilayer?

While both can result in increased roughness, AFM is a powerful tool to distinguish between them. A rough monolayer may show domains and grain boundaries, but the height differences will be on the order of the molecular length. In a multilayer system, you will observe distinct islands or aggregates with heights that are multiples of the molecular length. XPS can also be insightful; in a multilayer, the substrate signal will be more significantly attenuated than in a complete monolayer.

Q3: For silane SAMs, how much water is optimal to avoid multilayer formation?

The ideal amount of water for silane SAMs is a thin layer on the substrate surface, which facilitates the hydrolysis of the silane headgroup and its covalent bonding to the surface hydroxyl groups. Bulk water in the deposition solution should be avoided as it promotes polymerization of the silane in solution, leading to the deposition of aggregates and multilayers. This is why using anhydrous solvents and controlled, low-humidity environments is critical for reproducible monolayer formation.

Q4: Can the deposition method (e.g., solution-phase vs. vapor-phase) influence multilayer formation?

Yes. Solution-phase deposition, especially with silanes, is more prone to multilayer formation due to the potential for bulk polymerization in the presence of trace water. Vapor-phase deposition can offer better control over monolayer formation as it minimizes solvent effects and can be performed under high vacuum, reducing the presence of water and other contaminants.

Q5: Is it possible for the terminal functional group of the SAM molecule to promote multilayering?

In some cases, yes. If the terminal functional group has a strong intermolecular interaction (e.g., hydrogen bonding) and the deposition conditions are not optimized, it can potentially lead to the formation of a second, physisorbed layer. For instance, with carboxylic acid-terminated thiols, interplanar hydrogen bonds can sometimes lead to the formation of a partial bilayer.

Quantitative Data Summary

The following tables summarize key quantitative data for common SAM systems, which can be used as a reference to assess the quality of your deposited films.

Table 1: Alkanethiols on Gold (Au)

Molecule (Chain Length)Deposition Time (hours)Concentration (mM in Ethanol)Expected Thickness (nm)Advancing Water Contact Angle (°)
Hexanethiol (C6)18-241-10~1.0~105
Decanethiol (C10)18-241-10~1.5~110
Dodecanethiol (C12)18-241-10~1.7~111
Hexadecanethiol (C16)18-241-10~2.2~112
Octadecanethiol (C18)18-241-10~2.5~112

Data compiled from various sources.

Table 2: Aminosilanes on Silicon Dioxide (SiO₂)

MoleculeDeposition MethodDeposition TimeExpected Thickness (nm)Advancing Water Contact Angle (°)
(3-Aminopropyl)triethoxysilane (APTES)Vapor Phase (70-90°C)24-48 hours0.5 - 0.750 - 65
(3-Aminopropyl)triethoxysilane (APTES)Solution Phase (Toluene)1-2 hours> 1.0 (often multilayer)Variable (often lower)

Data compiled from various sources.

Experimental Protocols

Protocol 1: Deposition of an Alkanethiol SAM on Gold

This protocol describes a standard procedure for forming a well-ordered alkanethiol monolayer on a gold substrate from a solution phase.

Materials:

  • Gold-coated substrate (e.g., silicon wafer or glass slide with a Ti or Cr adhesion layer)

  • Alkanethiol of choice (high purity)

  • Anhydrous ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Clean glass vials with sealable caps

  • Tweezers

  • Nitrogen or argon gas source

Procedure:

  • Substrate Cleaning:

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.

    • Rinse the substrate thoroughly with DI water.

    • Dry the substrate under a gentle stream of nitrogen or argon gas.

    • Use the cleaned substrate immediately.

  • Solution Preparation:

    • Prepare a 1-10 mM solution of the desired alkanethiol in anhydrous ethanol in a clean glass vial.

  • SAM Deposition:

    • Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution.

    • Seal the vial to minimize exposure to air and moisture. For optimal results, the headspace of the vial can be purged with an inert gas.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution with tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed thiols.

    • Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

Protocol 2: Vapor-Phase Deposition of an Aminosilane SAM on Silica

This protocol describes a method for forming a uniform aminosilane monolayer on a silica-based substrate, which is less prone to multilayer formation than solution-phase methods.

Materials:

  • Silicon wafer or glass slide (silica-based substrate)

  • (3-Aminopropyl)triethoxysilane (APTES) or other desired aminosilane

  • Piranha solution or UV/Ozone cleaner

  • Deionized (DI) water

  • Vacuum deposition chamber or vacuum oven

  • Small glass vial

  • Nitrogen or argon gas source

  • Anhydrous toluene or ethanol for rinsing

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the silica substrate using piranha solution (as described in Protocol 1) or a UV/Ozone cleaner for 15-20 minutes to ensure the surface is free of organic contaminants and is fully hydroxylated.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Vapor Deposition Setup:

    • Place the cleaned and dried substrates in a vacuum deposition chamber or vacuum oven.

    • Place a small, open glass vial containing a few drops of the aminosilane (e.g., APTES) inside the chamber, ensuring no direct contact with the substrates.

  • Deposition Process:

    • Evacuate the chamber to a base pressure of <10⁻³ Torr.

    • Heat the chamber to 70-90°C to increase the vapor pressure of the silane and promote the surface reaction.

    • Allow the deposition to proceed for 2-24 hours. The optimal time should be determined experimentally.

  • Post-Deposition Treatment:

    • After the desired deposition time, turn off the heating and allow the chamber to cool to room temperature under vacuum.

    • Vent the chamber with an inert gas like nitrogen.

    • Remove the coated substrates and sonicate them in anhydrous toluene or ethanol for 5-10 minutes to remove any physisorbed silane molecules.

    • Dry the substrates under a stream of nitrogen.

    • Cure the monolayers by baking them in an oven at 110-120°C for 30-60 minutes to promote covalent bonding to the substrate and improve stability.

Visualizations

Troubleshooting Workflow for Multilayer Detection

The following diagram outlines a logical workflow for identifying and confirming the presence of multilayers in a SAM sample.

multilayer_troubleshooting cluster_start Initial Deposition & Observation cluster_characterization Characterization Steps cluster_analysis Analysis & Decision cluster_conclusion Conclusion start SAM Deposition ellipsometry Measure Thickness (Ellipsometry) start->ellipsometry thickness_check Thickness > Theoretical? ellipsometry->thickness_check afm Image Surface (AFM) roughness_check Aggregates or High Roughness? afm->roughness_check contact_angle Measure Contact Angle wettability_check Inconsistent Wettability? contact_angle->wettability_check thickness_check->afm Yes monolayer Monolayer Likely thickness_check->monolayer No roughness_check->contact_angle Yes roughness_check->monolayer No multilayer Multilayer Likely wettability_check->multilayer Yes wettability_check->monolayer No

Caption: Troubleshooting workflow for identifying multilayer formation.

Logical Diagram for Preventing Multilayer Formation

This diagram illustrates the key decision points and factors to control during the SAM deposition process to favor the formation of a monolayer.

prevent_multilayer cluster_prep Preparation cluster_deposition Deposition Control cluster_post Post-Deposition cluster_outcome Outcome substrate Substrate Cleaning concentration Optimize Concentration (Low) substrate->concentration precursor Precursor Purity & Freshness precursor->concentration environment Control Environment (Low Humidity for Silanes) concentration->environment time Optimize Deposition Time environment->time rinsing Thorough Rinsing time->rinsing monolayer High-Quality Monolayer rinsing->monolayer

Caption: Key factors for preventing multilayer formation in SAM deposition.

Technical Support Center: Characterizing Defects in Carboxyl-Terminated Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carboxyl-terminated self-assembled monolayers.

Frequently Asked Questions (FAQs)

Q1: What are the common types of defects in carboxyl-terminated SAMs?

A1: Carboxyl-terminated self-assembled monolayers (SAMs) can exhibit several types of defects that affect their performance. Common imperfections include:

  • Pinholes and Pits: Microscopic holes or pits that expose the underlying substrate. These can arise from contaminants on the substrate or incomplete monolayer formation.

  • Domain Boundaries: Mismatches in the orientation of ordered molecular domains, creating disordered regions.

  • Gauche Defects: Conformational defects in the alkyl chains where a trans C-C bond is replaced by a gauche bond, leading to a less ordered and thicker monolayer.[1]

  • Incomplete Monolayer Formation: Areas of the substrate that are not covered by the SAM, which can be due to insufficient incubation time, low concentration of the thiol solution, or contaminants.[2]

  • Molecular Desorption: The loss of molecules from the monolayer over time, which can be accelerated in biological media.[2]

  • Contamination: Adsorption of impurities from the solvent or environment onto the SAM surface.

  • Oxidized Sulfur Species: The formation of sulfonates or other oxidized sulfur species, particularly in amine-terminated SAMs, but can also be a concern for carboxyl-terminated SAMs if not handled under inert conditions.[3]

  • Nonspecific Adsorption: Unbound thiol molecules can remain on the surface, potentially forming a partial bi-layer through hydrogen bonding with the carboxyl terminal groups.[2][3]

Q2: My water contact angle for a COOH-terminated SAM is much higher than expected. What could be the cause?

A2: A higher-than-expected water contact angle on a carboxyl-terminated SAM, which should be relatively hydrophilic, suggests a number of potential issues:

  • Contamination: The surface may be contaminated with hydrophobic molecules from the solvent, atmosphere, or handling.

  • Disordered Monolayer: A poorly ordered monolayer can expose more of the hydrophobic alkyl chains, leading to an increase in the contact angle.[2]

  • Incomplete Surface Coverage: If the SAM has not fully formed, exposed hydrophobic regions of the underlying substrate (e.g., gold) can contribute to a higher contact angle.

  • Molecular Orientation: The orientation of the terminal carboxyl groups can be influenced by factors like the chain length (odd vs. even number of carbons), which can affect the surface energy.[4] A wide range of contact angles have been reported for COOH-SAMs, from less than 10° to over 70°, indicating the sensitivity of this measurement to the quality of the monolayer.[3]

Q3: The XPS spectrum of my COOH-terminated SAM shows unexpected peaks. How do I interpret them?

A3: Unexpected peaks in the X-ray Photoelectron Spectroscopy (XPS) spectrum can indicate contamination or degradation of the SAM.

  • Nitrogen (N1s) Peak: The presence of a significant nitrogen peak could indicate contamination from the environment or incomplete removal of reagents if the SAM was functionalized. For instance, in deactivated SAMs, a nitrogen peak can be observed.[5]

  • Unbound Sulfur (S2p at ~164 eV): The S2p spectrum should primarily show a peak around 162 eV, corresponding to the thiolate bond with the gold substrate.[3] A peak at a higher binding energy (around 164 eV) is indicative of unbound thiols or disulfides physisorbed on the surface.[3][6]

  • Oxidized Sulfur (S2p > 166 eV): Peaks at binding energies greater than 166 eV suggest the presence of oxidized sulfur species, such as sulfonates.[3]

  • Unexpected Carbon or Oxygen Species (C1s, O1s): The high-resolution C1s spectrum should show components corresponding to the alkyl chain and the carboxyl group. Additional peaks may indicate contamination. The O1s spectrum is also crucial for confirming the presence and chemical state of the carboxyl group.[5]

Q4: My AFM images show a rough and disordered surface. What are the likely causes?

A4: Atomic Force Microscopy (AFM) is a powerful tool for visualizing the topography of SAMs at the nanoscale.[7] A rough surface can be attributed to:

  • Substrate Roughness: The quality of the SAM is highly dependent on the underlying substrate. A rough substrate will result in a rough SAM.

  • Contaminants: Particulate matter on the substrate or in the deposition solution can lead to a rough surface.

  • Incomplete Monolayer Formation: Incomplete SAMs will show areas of exposed substrate, leading to height variations.

  • Molecular Aggregates: Poor solubility of the alkanethiol in the chosen solvent can lead to the formation of molecular aggregates on the surface.

  • SAM Instability: Desorption of molecules from the SAM can lead to increased roughness over time.[2]

Troubleshooting Guides

Issue 1: Inconsistent Contact Angle Measurements
Possible Cause Troubleshooting Steps
Surface Contamination 1. Ensure the substrate is thoroughly cleaned before SAM deposition. 2. Use high-purity solvents and reagents. 3. Handle samples in a clean environment (e.g., a laminar flow hood). 4. Prepare SAMs under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and airborne contamination.[5]
Incomplete SAM Formation 1. Increase the incubation time for SAM formation (typically 12-24 hours).[2] 2. Optimize the concentration of the alkanethiol solution (a common concentration is 1-10 mM).[5] 3. Ensure the substrate is fully immersed in the solution during deposition.
Measurement Error 1. Perform measurements at multiple locations on the sample to check for homogeneity.[8] 2. Ensure the goniometer is properly calibrated and the droplet volume is consistent. 3. Use high-purity water for measurements.
Issue 2: Low SAM Quality Indicated by XPS
Possible Cause Troubleshooting Steps
Physisorbed Molecules 1. Thoroughly rinse the SAM-coated substrate with the deposition solvent (e.g., ethanol) after formation to remove non-covalently bound molecules.[3]
Oxidation 1. Degas the solvent before preparing the alkanethiol solution to remove dissolved oxygen.[5] 2. Conduct the SAM formation under an inert atmosphere.[5]
X-ray Induced Damage 1. Minimize the X-ray exposure time and dose during XPS analysis, as prolonged exposure can damage the monolayer.[6]
Issue 3: High Defect Density in AFM Images
Possible Cause Troubleshooting Steps
Poor Substrate Quality 1. Use ultra-flat substrates, such as template-stripped gold, for optimal SAM formation.[1] 2. Characterize the substrate roughness with AFM before SAM deposition.
Sub-optimal Deposition Conditions 1. Optimize the deposition temperature. Higher temperatures can sometimes lead to more ordered monolayers.[2] 2. Ensure the alkanethiol is fully dissolved in the solvent.
Tip-Sample Interaction 1. Use tapping mode AFM to minimize damage to the soft monolayer during imaging.[8] 2. Use sharp AFM tips and optimize imaging parameters like setpoint and scan rate.[8]

Quantitative Data Summary

Table 1: Typical Contact Angle Values for COOH-Terminated SAMs

SAM Quality Water Contact Angle (θ) Reference
High Quality / Hydrophilic< 10° - 30°[3]
Moderately Wettable35.5° ± 2°[9]
Potentially Defective / Hydrophobic> 70°[3]
Note: These values can vary depending on the specific alkanethiol chain length, substrate, and measurement conditions.

Table 2: Representative XPS Data for COOH-Terminated SAMs on Gold

Element Binding Energy (eV) Interpretation Reference
S 2p₃/₂~162.0Covalently bound thiolate to gold[3][5]
S 2p₃/₂~163.7 - 164.0Physisorbed/unbound thiol[3][5]
S 2p₃/₂> 166.0Oxidized sulfur species[3]
C 1s~285.0Alkyl chain (C-C, C-H)[5]
C 1s~289.0Carboxyl group (O=C-O)[5]
O 1s~532.0 - 533.0Carboxyl group (C=O, C-OH)[5]

Experimental Protocols

Protocol 1: Contact Angle Goniometry
  • Sample Preparation: Ensure the SAM-coated substrate is clean and dry.

  • Measurement:

    • Place the substrate on the goniometer stage.

    • Dispense a small droplet (e.g., 2-5 µL) of high-purity water onto the SAM surface using a syringe.[8]

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Analysis:

    • Use the goniometer software to measure the angle between the baseline of the droplet and the tangent at the three-phase contact point.

    • Perform measurements at multiple locations on the sample to assess homogeneity and ensure reproducibility.[8]

Protocol 2: X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation:

    • Mount the SAM-coated substrate on an XPS sample holder using conductive tape.

  • XPS Analysis:

    • Load the sample into the XPS instrument and pump down to ultra-high vacuum (UHV).

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, S 2p, and Au 4f).

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.

Protocol 3: Atomic Force Microscopy (AFM)
  • Sample Preparation:

    • Mount the SAM-coated substrate on an AFM stub using double-sided tape.

  • AFM Setup:

    • Install a sharp AFM tip suitable for tapping mode imaging in air.

    • Perform laser and photodetector alignment.

    • Tune the cantilever to its resonance frequency.

  • Imaging:

    • Engage the tip on the sample surface in tapping mode.

    • Start with a large scan size (e.g., 5 µm x 5 µm) to get an overview of the surface.[8]

    • Optimize scan parameters such as setpoint, scan rate, and gains to obtain a high-quality image with minimal tip-sample interaction.[8]

    • Acquire both height and phase images simultaneously. Phase images can often reveal more details about variations in surface properties.

    • Zoom in on areas of interest to image defects at higher resolution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_char Defect Characterization cluster_analysis Data Analysis & Interpretation cluster_result Outcome sub_clean Substrate Cleaning sam_form SAM Formation (Carboxyl-Terminated Thiol) sub_clean->sam_form rinse_dry Rinsing & Drying sam_form->rinse_dry contact_angle Contact Angle Goniometry (Wettability) rinse_dry->contact_angle xps XPS (Chemical Composition) rinse_dry->xps afm AFM (Topography & Morphology) rinse_dry->afm eis EIS (Electrochemical Properties) rinse_dry->eis data_analysis Identify Defects: - Pinholes - Contamination - Disordered Regions contact_angle->data_analysis xps->data_analysis afm->data_analysis eis->data_analysis high_quality High-Quality SAM data_analysis->high_quality Low Defect Density defective Defective SAM data_analysis->defective High Defect Density

Caption: Workflow for characterizing defects in carboxyl-terminated SAMs.

troubleshooting_logic start Experimental Issue Encountered (e.g., unexpected contact angle) check_protocol Review Experimental Protocol - Reagent purity? - Incubation time? - Cleaning procedure? start->check_protocol re_prepare Re-prepare SAM with Optimized Protocol check_protocol->re_prepare Protocol Error Identified characterize Characterize with Orthogonal Technique (e.g., XPS, AFM) check_protocol->characterize Protocol Seems Correct re_prepare->start analyze Analyze Data for Source of Error characterize->analyze Data Acquired success Issue Resolved analyze->success Root Cause Found fail Issue Persists: Consult Literature/ Expert analyze->fail Root Cause Unclear

Caption: General troubleshooting logic for experimental issues with SAMs.

References

Strategies for uniform surface coverage with carboxypropyl silanes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carboxypropyl Silane Surface Coverage

Welcome to the Technical Support Center for Silanization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when creating uniform surface coatings with carboxypropyl silanes.

Troubleshooting Guide

This guide provides solutions to specific issues that can arise during the silanization process, presented in a question-and-answer format.

Question 1: Why is my carboxypropyl silane coating non-uniform, patchy, or streaky?

Answer: Non-uniform coatings are a frequent issue stemming from several potential causes. A patchy appearance often indicates that the silane has not been able to bind evenly across the substrate.[1][2][3]

Possible Causes:

  • Inadequate Substrate Cleaning: The most common cause is residual organic or particulate contamination on the substrate surface.[1][4] Contaminants mask the surface hydroxyl (-OH) groups, which are the necessary binding sites for the silane.[4]

  • Insufficient Surface Hydroxylation: The surface may lack a sufficient density of hydroxyl groups required for a dense, uniform silane layer.[2][4]

  • Premature Silane Polymerization: Carboxypropyl silanes can hydrolyze and self-condense in solution before they have a chance to bind to the surface, especially in the presence of excess moisture.[1][4] This leads to the deposition of aggregates or clumps rather than a monolayer.[1]

  • Incorrect Silane Concentration: A concentration that is too high can lead to the formation of thick, uneven multilayers and aggregates.[1][2] Conversely, a concentration that is too low may result in incomplete, patchy coverage.[2]

Recommended Solutions:

  • Implement a Rigorous Cleaning Protocol: Use established methods like Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide), oxygen plasma treatment, or UV/Ozone cleaning to remove organic contaminants and generate a high density of surface hydroxyl groups.[1][5] Ensure thorough rinsing with deionized water and complete drying, often with a high-purity nitrogen stream followed by baking.[1][6]

  • Control ahydrous Conditions: To prevent premature polymerization in the solution, use an anhydrous solvent like toluene for the silanization reaction.[2] If an aqueous-alcoholic solution is required, the water content must be carefully controlled to facilitate hydrolysis at the surface rather than in the bulk solution.[4][7]

  • Optimize Silane Concentration: The ideal concentration often depends on the specific silane and substrate. Start with a low concentration (e.g., 1-2% v/v) and perform a concentration series to determine the optimal conditions for your specific application.[1][2]

  • Post-Deposition Curing: After applying the silane, cure the substrate by baking at an elevated temperature (e.g., 100-120°C) to promote the formation of stable, covalent siloxane bonds with the surface and to remove any remaining water.[1]

Question 2: Why is the density of carboxyl groups on my surface low, leading to poor subsequent coupling reactions?

Answer: Low functional group density suggests that either the silanization reaction was incomplete or the silane molecules are oriented incorrectly on the surface.

Possible Causes:

  • Incomplete Reaction: The reaction time may have been too short, or the temperature may have been too low to allow the reaction to go to completion.[1]

  • Steric Hindrance: In multilayer or aggregated films, many carboxypropyl groups may be buried within the film, making them inaccessible for subsequent reactions.[8]

  • Poor Quality Reagent: The silane reagent may have degraded due to improper storage, particularly from exposure to moisture.[1]

Recommended Solutions:

  • Increase Reaction Time and/or Temperature: Extend the duration of the silanization reaction (often several hours to overnight) or moderately increase the temperature to promote more complete surface coverage.[1][7]

  • Aim for Monolayer Coverage: Optimize the silane concentration and reaction time to favor the formation of a monolayer. This ensures that the carboxypropyl groups are oriented away from the surface and are accessible for subsequent functionalization.[1]

  • Use Fresh Silane: Always use a fresh, high-quality carboxypropyl silane solution for each experiment. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

  • Verify with Surface Characterization: Use analytical techniques to confirm the presence and density of the silane layer (see Data Presentation section).

Data Presentation: Surface Characterization & Process Parameters

Quantitative analysis is crucial for validating the success and reproducibility of your surface modification. The choice of technique depends on the specific information required.[9][10]

Table 1: Comparison of Common Surface Analysis Techniques

Technique Information Provided Typical Quantitative Output Key Advantages
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical bonding states, layer thickness. Atomic concentration (at%), areic density (~2-4 molecules/nm²).[11] High surface sensitivity, provides chemical state information.[9]
Contact Angle Goniometry Surface wettability and surface energy. Water contact angle (degrees). A hydrophobic surface (>90°) can indicate a well-formed layer.[9] Rapid, non-destructive, and sensitive to surface chemistry changes.[9]
Ellipsometry Film thickness and refractive index. Layer thickness (0.5-1.0 nm for monolayers).[9] Non-destructive, highly accurate for thin, uniform films on reflective substrates.[10]

| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Root Mean Square (RMS) roughness (nm).[12] | Provides high-resolution 3D images of the surface morphology.[8] |

Experimental Protocols

Protocol 1: General Procedure for Silanization of Silicon/Glass Substrates

This protocol provides a robust starting point for achieving a uniform carboxypropyl silane coating.

1. Substrate Cleaning and Activation (Critical Step): a. Sonicate the substrate in acetone, followed by isopropyl alcohol, and finally deionized (DI) water (5-10 minutes each). b. Prepare a Piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 ratio. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment and work in a fume hood). c. Immerse the substrates in the Piranha solution for 30-60 minutes.[1] d. Remove the substrates and rinse extensively with DI water.[6] e. Dry the substrates under a stream of high-purity nitrogen and then bake in an oven at 120°C for at least 30 minutes to ensure a completely dry, hydroxylated surface.[1]

2. Silanization Reaction: a. Prepare a 1-2% (v/v) solution of carboxypropyl silane in anhydrous toluene in a sealed container under an inert atmosphere. b. Immerse the cleaned, dried substrates in the silane solution. The reaction is typically carried out for 2-4 hours at room temperature or overnight for more complete coverage.[13] c. Ensure the container is sealed to prevent the entry of atmospheric moisture.[13]

3. Rinsing and Curing: a. Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane. b. Rinse with ethanol or isopropyl alcohol to remove the toluene. c. Dry the substrates again with a stream of nitrogen. d. Cure the coated substrates by baking in an oven at 110-120°C for 30-60 minutes to form stable covalent bonds.[1]

Visualizations

G General Silanization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Treatment Clean Substrate Cleaning (Acetone, IPA, DI Water) Activate Surface Activation (Piranha or Plasma) Clean->Activate Dry Drying (N2 Stream, 120°C Bake) Activate->Dry Immerse Immerse Substrate (2-4h, Room Temp) Dry->Immerse Prepare Prepare Silane Solution (e.g., 1% in Toluene) Prepare->Immerse Rinse Rinse (Toluene, then IPA) Immerse->Rinse Cure Curing (110-120°C Bake) Rinse->Cure Final Final Cure->Final Coated Substrate

Caption: Workflow for surface modification with carboxypropyl silane.

G Troubleshooting Flowchart for Non-Uniform Coatings Start Start: Non-Uniform Coating Observed CheckClean Was the substrate cleaning protocol rigorous? Start->CheckClean ImproveClean Action: Implement Piranha, Plasma, or UV/Ozone cleaning. Ensure thorough rinsing & drying. CheckClean->ImproveClean No CheckSolvent Was the solvent anhydrous and reaction protected from moisture? CheckClean->CheckSolvent Yes ImproveClean->CheckClean ControlMoisture Action: Use anhydrous solvent (e.g., Toluene). Run reaction under inert gas (N2/Ar). CheckSolvent->ControlMoisture No CheckConc Was the silane concentration optimized? CheckSolvent->CheckConc Yes ControlMoisture->CheckSolvent OptimizeConc Action: Perform a concentration series (e.g., 0.5% to 5% v/v) to find the optimal value. CheckConc->OptimizeConc No CheckCure Was a post-deposition curing step performed? CheckConc->CheckCure Yes OptimizeConc->CheckConc ImplementCure Action: Bake the coated substrate at 110-120°C for 30-60 minutes. CheckCure->ImplementCure No Success Result: Uniform Coating Achieved CheckCure->Success Yes ImplementCure->Success

Caption: Logical steps to diagnose and solve uneven silane coatings.

Frequently Asked Questions (FAQs)

  • Q: What is the role of water in the silanization process?

    • A: Water is necessary for the hydrolysis of the alkoxy groups (e.g., ethoxy groups) on the silane to form reactive silanol (-Si-OH) groups.[7] These silanols can then condense with hydroxyl groups on the substrate surface or with other silanols.[7][14] However, excess water in the bulk solution can cause the silanes to self-condense and polymerize before they reach the surface, leading to aggregates and non-uniform films.[4][15] The key is to have enough water to enable hydrolysis at the substrate interface without causing excessive polymerization in the solution.[7]

  • Q: How can I verify that my silane coating is covalently bound and not just physically adsorbed?

    • A: A simple and effective method is to sonicate the coated substrate in the rinsing solvent (e.g., toluene or ethanol) for several minutes. A physically adsorbed (physisorbed) layer is likely to be removed, while a covalently bound (chemisorbed) layer will remain.[16] Comparing surface characterization data (like contact angle or XPS) before and after sonication can confirm the stability of the coating.

  • Q: What is the expected stability of a carboxypropyl silane layer?

    • A: Covalently bound silane layers are generally quite stable. However, their stability can be influenced by pH. Siloxane bonds can be susceptible to hydrolysis under harsh acidic or basic conditions.[12] For applications in biological buffers (often near neutral pH), the layers typically exhibit good stability for extended periods.[12] Stability tests can be performed by incubating the coated surface in the relevant buffer and monitoring the surface properties over time.

  • Q: Can I use vapor deposition for carboxypropyl silanes?

    • A: Yes, chemical vapor deposition (CVD) is an alternative to solution-phase deposition.[12] Vapor-phase methods can offer excellent control over monolayer formation and minimize the risk of solvent contamination and premature polymerization.[17] The process typically involves placing the cleaned substrate in a vacuum chamber with the silane and heating to allow the silane to vaporize and react with the surface.[12][17]

References

Validation & Comparative

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane vs. aminopropyl silanes for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective immobilization of biomolecules onto surfaces is a critical step in the development of a wide array of technologies, from diagnostic assays and biosensors to targeted drug delivery systems. The choice of surface chemistry plays a pivotal role in the success of bioconjugation, directly influencing the efficiency, stability, and functionality of the immobilized biomolecule. This guide provides an objective comparison of two popular surface modification strategies: the use of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, a carboxyl-terminated silane, versus aminopropyl silanes for bioconjugation.

This comparison delves into the fundamental chemistries, experimental protocols, and performance characteristics of each approach, supported by data from relevant studies.

At a Glance: Key Differences

Feature1,3-Bis(3-carboxypropyl)tetramethyldisiloxaneAminopropyl Silanes (e.g., APTES)
Functional Group Carboxyl (-COOH)Amine (-NH₂)
Bioconjugation Chemistry Typically EDC/NHS coupling to primary amines on biomolecules.Direct reaction with amine-reactive crosslinkers (e.g., NHS esters) or EDC/NHS coupling to carboxyl groups on biomolecules.
Charge at Neutral pH NegativePositive
Control over Orientation Can be influenced by the location of primary amines on the biomolecule.Can be influenced by the location of carboxyl groups or targeted reactive groups on the biomolecule.
Potential for Non-Specific Binding Generally lower due to the negatively charged, hydrophilic surface.Can be higher due to the positively charged surface, potentially leading to electrostatic interactions with proteins.[1]

Reaction Mechanisms and Signaling Pathways

The bioconjugation strategies for carboxy- and amino-terminated surfaces rely on distinct chemical reactions to form stable covalent bonds with biomolecules.

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane: EDC/NHS Chemistry

Surfaces functionalized with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane present carboxyl groups that can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step, one-pot reaction first activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS ester. This amine-reactive ester then readily couples with primary amines (e.g., on lysine residues) on the target biomolecule to form a stable amide bond.

EDC_NHS_Pathway Carboxy_Surface Carboxy-Terminated Surface (-COOH) Acylisourea O-Acylisourea Intermediate (unstable) Carboxy_Surface->Acylisourea + EDC EDC EDC Acylisourea->Carboxy_Surface Hydrolysis NHS_Ester NHS Ester Intermediate (semi-stable) Acylisourea->NHS_Ester + NHS NHS NHS Biomolecule Biomolecule with Primary Amine (-NH2) NHS_Ester->Biomolecule Conjugate Stable Amide Bond (-CO-NH-) NHS_Ester->Conjugate Biomolecule->Conjugate

EDC/NHS Coupling Pathway
Aminopropyl Silanes: Direct Amine-Reactive Crosslinking

Aminopropyl silanes, such as (3-Aminopropyl)triethoxysilane (APTES), functionalize surfaces with primary amine groups. These amines can directly react with biomolecules that have been pre-activated with an amine-reactive crosslinker, such as an NHS ester. This approach provides a straightforward method for immobilizing proteins and other molecules that can be modified to contain a suitable reactive group.

Amine_Reactive_Pathway Amine_Surface Amine-Terminated Surface (-NH2) Conjugate Stable Amide Bond (-NH-CO-) Amine_Surface->Conjugate Activated_Biomolecule Biomolecule with Amine-Reactive Group (e.g., NHS Ester) Activated_Biomolecule->Conjugate

Amine-Reactive Conjugation

Quantitative Performance Data

Direct quantitative comparisons between 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and aminopropyl silanes are not extensively available in a single study. However, we can infer performance characteristics from studies on similar surface chemistries.

Table 1: Surface Characterization and Protein Immobilization

ParameterCarboxy-Terminated SurfaceAmino-Terminated Surface (APTES)Reference
Water Contact Angle (Post-Silanization) More hydrophilic (lower contact angle)More hydrophobic (higher contact angle, typically 50-70°)[2][3]
Surface Charge (pH 7.4) NegativePositive
Immobilized Protein Density Dependent on EDC/NHS reaction efficiency.Generally high, as physical adsorption can contribute alongside covalent binding.[4]
Stability of Silane Layer Generally stable.Can be susceptible to hydrolysis, especially with shorter alkyl chains.[5]
Non-Specific Binding Lower due to negative charge and hydrophilicity.Can be higher due to electrostatic interactions with proteins.[1]

Experimental Protocols

The following are detailed, representative protocols for the surface modification and bioconjugation for each type of silane.

Protocol 1: Bioconjugation to a Carboxy-Terminated Surface

This protocol describes the immobilization of a protein onto a surface functionalized with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane using EDC/NHS chemistry.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

  • Anhydrous Toluene

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Protein solution in Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20 (PBST)

Experimental Workflow:

Carboxy_Workflow cluster_0 Surface Functionalization cluster_1 Bioconjugation Clean Clean Substrate (Piranha or Plasma) Silanize Silanize with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in Toluene Clean->Silanize Wash_Cure Wash with Toluene & Ethanol, Cure at 110°C Silanize->Wash_Cure Activate Activate Carboxyl Groups (EDC/NHS in MES buffer) Wash_Cure->Activate Couple Incubate with Protein in PBS Activate->Couple Quench Quench Reaction (Tris-HCl) Couple->Quench Wash Wash with PBST Quench->Wash

Workflow for Carboxy-Surface

Procedure:

  • Surface Cleaning: Thoroughly clean the substrate using piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or oxygen plasma treatment to generate hydroxyl groups on the surface.

  • Silanization: Immerse the cleaned substrate in a 1-2% (v/v) solution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in anhydrous toluene for 1-2 hours at room temperature.

  • Washing and Curing: Rinse the substrate with toluene, followed by ethanol, and then cure in an oven at 110°C for 30-60 minutes.

  • Activation of Carboxyl Groups: Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer. Immerse the carboxyl-functionalized substrate in this solution for 15-30 minutes at room temperature.

  • Protein Coupling: Immediately after activation, rinse the substrate with Coupling Buffer and then immerse it in the protein solution (0.1-1 mg/mL in Coupling Buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Transfer the substrate to the Quenching Buffer for 15 minutes to block any unreacted NHS-ester groups.

  • Final Washing: Wash the substrate thoroughly with PBST to remove any non-covalently bound protein.

Protocol 2: Bioconjugation to an Amino-Terminated Surface

This protocol details the immobilization of a pre-activated protein onto a surface functionalized with an aminopropyl silane like APTES.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene or Ethanol

  • Biomolecule pre-activated with an amine-reactive group (e.g., NHS ester)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20 (PBST)

Experimental Workflow:

Amino_Workflow cluster_0 Surface Functionalization cluster_1 Bioconjugation Clean Clean Substrate (Piranha or Plasma) Silanize Silanize with APTES in Toluene or Ethanol Clean->Silanize Wash_Cure Wash with Solvent & Ethanol, Cure at 110°C Silanize->Wash_Cure Couple Incubate with Amine-Reactive Biomolecule in PBS Wash_Cure->Couple Quench Quench Reaction (Tris-HCl) Couple->Quench Wash Wash with PBST Quench->Wash

Workflow for Amino-Surface

Procedure:

  • Surface Cleaning: Clean the substrate as described in Protocol 1.

  • Silanization: Immerse the cleaned substrate in a 1-2% (v/v) solution of APTES in anhydrous toluene or ethanol for 1-2 hours at room temperature.[6]

  • Washing and Curing: Rinse the substrate with the silanization solvent, followed by ethanol, and then cure in an oven at 110°C for 30-60 minutes.[6]

  • Protein Coupling: Immerse the amino-functionalized substrate in a solution of the amine-reactive biomolecule (e.g., NHS-ester activated protein) in Coupling Buffer for 1-2 hours at room temperature.

  • Quenching: Transfer the substrate to the Quenching Buffer for 15 minutes to deactivate any remaining reactive groups on the biomolecule and the surface.

  • Final Washing: Wash the substrate thoroughly with PBST to remove any non-covalently bound protein.

Conclusion: Making the Right Choice

The selection between 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and aminopropyl silanes for bioconjugation is contingent on the specific requirements of the application.

Choose 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane when:

  • Minimizing non-specific binding is a primary concern. The resulting negatively charged and hydrophilic surface is generally more resistant to protein fouling.

  • The target biomolecule has readily available primary amines for EDC/NHS coupling.

  • A "zero-length" crosslinking approach is desired, where no spacer from the crosslinker is introduced.

Choose aminopropyl silanes when:

  • A positively charged surface is desired or acceptable for the application.

  • The biomolecule of interest can be easily modified with an amine-reactive group.

  • A simpler, one-step conjugation with a pre-activated biomolecule is preferred.

  • The potential for higher protein loading, including contributions from physical adsorption, is advantageous.[4]

Ultimately, for any given application, empirical testing and optimization of the chosen method will be crucial for achieving the desired performance in terms of bioconjugation efficiency, stability, and functionality of the immobilized biomolecule.

References

The Disiloxane Advantage: A Comparative Guide to Superior Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving stable and controlled surface modification is paramount. The choice of chemical backbone for surface functionalization dictates the performance and longevity of the modified material, particularly in demanding biological environments. This guide provides a comprehensive comparison of surfaces modified using a disiloxane backbone against those modified with traditional monosilane coupling agents, highlighting the significant advantages conferred by the dual-silicon structure.

The core of the disiloxane advantage lies in its enhanced hydrolytic stability. Unlike conventional silanes that bond to a surface through a single silicon atom, dipodal silanes, featuring a disiloxane-like structure, create a more robust and durable interface.[1][2] This increased stability translates to longer-lasting performance in aqueous environments, a critical factor for biomedical implants, biosensors, and drug delivery systems.[3]

Performance Under Scrutiny: A Data-Driven Comparison

To objectively assess the benefits of a disiloxane backbone, we have compiled quantitative data from various studies. The following tables summarize key performance metrics, comparing disiloxane-based (dipodal) silanes with their monosilane counterparts.

Performance Metric Monosilane Surface Disiloxane (Dipodal) Surface Key Advantage of Disiloxane
Hydrolytic Stability Susceptible to hydrolysis, leading to degradation of the modified layer.[4]Markedly improved resistance to hydrolysis, especially in acidic and brine environments.[2][5]Enhanced Durability & Longevity
Signal Retention (DNA Microarrays) Significant signal loss over time (e.g., ~83% loss after 24h).[3]Greatly improved signal retention (e.g., as low as 5% loss after 24h).[3]Improved Assay Reliability
Protein Adsorption Variable, can be prone to non-specific protein binding.Can be engineered for ultra-low protein adsorption, especially with PEGylation.[6][7]Enhanced Biocompatibility
Surface Coverage Can form monolayers or multilayers.Forms a denser, more robust, and highly cross-linked network.[1][8]More Uniform & Stable Surface

Table 1: General Performance Comparison of Monosilane vs. Disiloxane (Dipodal) Modified Surfaces.

Parameter Monosilane (APTES only) Cross-linked System (with Dipodal Silane) Reference
Initial Water Contact Angle High (hydrophobic)Higher (more hydrophobic)[9]
Water Contact Angle after Hydrolytic Stress Significant decreaseMaintained hydrophobicity for longer durations[9]
Inferred Stability Degradation of silane layerEnhanced stability[9]

Table 2: Hydrolytic Stability Comparison based on Water Contact Angle. Note: Specific angle values can vary based on the substrate and specific silanes used. The trend of greater stability with dipodal silanes is consistent.

Material Adsorbed Bovine Serum Albumin (BSA) Reference
Unmodified Polyurethane (PU) 13.5 µg/cm²[10]
PU with low siloxane content 8.3 µg/cm²[10]
PU with high siloxane content 2.8 µg/cm²[10]

Table 3: Impact of Siloxane Content on Protein Adsorption. This table illustrates the general principle that increasing siloxane content can reduce protein adsorption, a key aspect of biocompatibility.

Visualizing the Workflow and Advantages

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for surface modification and the logical relationship behind the enhanced stability of disiloxane backbones.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Surface Characterization cluster_performance Performance Testing sub_clean Substrate Cleaning (e.g., Acid/Methanol Bath) sub_rinse Rinsing (Deionized Water) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry silane_app Apply Silane to Substrate sub_dry->silane_app silane_sol Prepare Silane Solution (Monopodal vs. Dipodal) silane_sol->silane_app silane_cure Curing silane_app->silane_cure contact_angle Contact Angle Measurement silane_cure->contact_angle xps XPS Analysis silane_cure->xps qcm QCM-D for Protein Adsorption silane_cure->qcm hydrolytic_stability Hydrolytic Stability Test qcm->hydrolytic_stability biocompatibility Biocompatibility Assay qcm->biocompatibility

Caption: Experimental workflow for surface modification and characterization.

stability_advantage cluster_monosilane Monosilane Attachment cluster_disiloxane Disiloxane (Dipodal) Attachment monosilane Single Si-O-Substrate Bond hydrolysis_mono Hydrolysis monosilane->hydrolysis_mono Weak Point detachment_mono Detachment hydrolysis_mono->detachment_mono end_mono Surface Degradation detachment_mono->end_mono disiloxane Multiple Si-O-Substrate Bonds & Cross-linking hydrolysis_di Hydrolysis disiloxane->hydrolysis_di Increased Resistance stability_di Enhanced Stability hydrolysis_di->stability_di end_di Durable Surface stability_di->end_di start

Caption: Logical diagram of disiloxane's enhanced hydrolytic stability.

Experimental Protocols

For reproducibility and standardization, detailed methodologies for key characterization techniques are provided below.

I. Water Contact Angle Measurement

This method assesses the hydrophobicity of the modified surface, which is indicative of the integrity of the silane coating.[9]

  • Sample Preparation: A flat substrate is coated with the silane formulation (with or without a disiloxane backbone) and cured.

  • Initial Measurement: A goniometer is used to measure the static water contact angle. A small droplet of deionized water is placed on the surface, and the angle formed between the droplet and the surface is measured.[11][12]

  • Hydrolytic Exposure: The coated substrate is immersed in deionized water or a relevant buffer for a specified duration (e.g., 24 hours, 7 days, or longer).

  • Final Measurement: After immersion, the substrate is removed, dried with a stream of inert gas (e.g., nitrogen), and the water contact angle is measured again. A significant decrease in the contact angle suggests degradation of the silane layer.

II. Protein Adsorption Analysis using Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass and viscoelastic changes on a sensor surface, making it ideal for studying protein adsorption.[13][14]

  • Sensor Preparation: A QCM-D sensor (e.g., silica-coated) is cleaned and functionalized with the desired silane (monosilane or disiloxane-based).

  • Baseline Establishment: The functionalized sensor is placed in the QCM-D instrument, and a stable baseline is established by flowing a buffer solution (e.g., phosphate-buffered saline, PBS) over the surface.[15]

  • Protein Introduction: A solution of the protein of interest (e.g., bovine serum albumin or fibrinogen) in the same buffer is introduced into the measurement chamber at a constant flow rate.

  • Adsorption Monitoring: Changes in the resonant frequency (Δf) and dissipation (ΔD) of the sensor are monitored in real-time. A decrease in frequency indicates an increase in mass on the sensor surface due to protein adsorption.

  • Rinsing: After the protein adsorption has reached a plateau, the buffer solution is reintroduced to rinse away any loosely bound protein.

  • Data Analysis: The final change in frequency is used to quantify the adsorbed protein mass. The dissipation data provides information about the viscoelastic properties of the adsorbed protein layer.

III. Surface Chemical Composition Analysis using X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[16]

  • Sample Preparation: The silanized substrate is placed in the ultra-high vacuum chamber of the XPS instrument.

  • X-ray Irradiation: The surface is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

  • Spectral Acquisition: Survey scans are performed to identify the elements present on the surface. High-resolution scans of specific elements (e.g., Si 2p, C 1s, O 1s, N 1s if an aminosilane is used) are then acquired to determine their chemical states.[17][18]

  • Data Analysis: The peak areas in the high-resolution spectra are used to determine the relative atomic concentrations of the elements on the surface. The binding energies of the peaks provide information about the chemical bonding. For example, the ratio of the nitrogen signal (from an aminosilane) to the silicon signal can be used to assess the density of the silane layer.[16]

Conclusion

The evidence strongly supports the use of a disiloxane backbone, particularly in the form of dipodal silanes, for surface modification applications demanding high stability and performance. The formation of a denser, more cross-linked, and hydrolytically stable siloxane network provides a superior alternative to traditional monosilane-based modifications. For researchers in drug development and biomedical sciences, leveraging the disiloxane advantage can lead to the creation of more robust and reliable materials, ultimately contributing to the advancement of healthcare technologies.

References

A Comparative Guide to the Evaluation of Surface Energy Following Modification with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Surface Energy Data

The following table summarizes the surface energy of various common substrates before and after modification using alternative techniques that result in carboxyl-terminated surfaces. These methods include plasma treatment and the formation of self-assembled monolayers (SAMs). The surface energy is a critical parameter that influences the wettability and adhesive properties of a material.[1] The data is presented in millijoules per square meter (mJ/m²).

Substrate MaterialUnmodified Surface Energy (mJ/m²)Modification MethodModified Surface Energy (mJ/m²)
Silicon Dioxide (SiO₂) ~50.5 - 64.7[2][3]--
Polyethylene (PE) ~33 - 36[4][5][6]Plasma Treatment (air/oxygen)~42 - 72.8[7][8][9]
Polystyrene (PS) ~33 - 43[5][6][10]--
Polymethyl Methacrylate (PMMA) ~33 - 46[5][6][11][12][13][14][15]Plasma Treatment (Ar + H₂O)~52.4[14]
Gold (Au) High Energy SurfaceSelf-Assembled Monolayer (Carboxyl-terminated thiols)Varies with SAM

Experimental Protocol: Surface Energy Evaluation

The most common method for determining the surface energy of a solid is through contact angle measurements using the sessile drop method.[16][17] By measuring the contact angles of several liquids with known surface tension properties, the surface free energy of the solid can be calculated using various models, with the Owens, Wendt, Rabel, and Kaelble (OWRK) model being widely used.[18][19][20]

I. Materials and Equipment
  • Substrate: Silicon wafer, glass slide, or polymer sheet.

  • Surface Modification Agent: 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane or alternative.

  • Solvents: Appropriate for dissolving the modification agent (e.g., ethanol, isopropanol).

  • Test Liquids (for contact angle measurement): At least two liquids with known polar and dispersive components of surface tension are required.[18] Common choices include:

    • Deionized water (polar)

    • Diiodomethane (nonpolar)

    • Formamide (polar)

    • Ethylene glycol (polar)

  • Equipment:

    • Contact Angle Goniometer with a high-resolution camera and software for drop shape analysis.

    • Automated or manual syringe for precise liquid dispensing.

    • Cleaning supplies (e.g., piranha solution for silicon/glass, ultrasonic bath).

    • Spin coater or deposition chamber for applying the modification agent.

    • Oven or hotplate for curing.

II. Substrate Preparation and Modification
  • Cleaning: Thoroughly clean the substrate to remove any organic contaminants. For silicon or glass, this may involve sonication in solvents followed by piranha solution treatment. For polymers, appropriate solvent washing and drying are necessary.

  • Surface Activation (if required): Some substrates may require activation to introduce reactive groups for the modification agent to bind. This can be achieved through plasma treatment or UV/Ozone exposure.

  • Application of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane:

    • Prepare a solution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in a suitable solvent at a defined concentration.

    • Apply the solution to the cleaned and activated substrate using a method such as spin coating, dip coating, or vapor deposition to ensure a uniform layer.

    • Control the thickness and uniformity of the coating by optimizing the deposition parameters (e.g., spin speed, deposition time).

  • Curing/Annealing: Heat the coated substrate at a specific temperature and for a set duration to promote the covalent bonding of the disiloxane to the surface and to remove any residual solvent. The exact conditions will depend on the substrate and the specific reaction chemistry.

  • Rinsing: Rinse the modified substrate with a suitable solvent to remove any unbound molecules and then dry it with a stream of inert gas (e.g., nitrogen).

III. Contact Angle Measurement
  • Instrument Setup: Place the modified substrate on the sample stage of the contact angle goniometer.

  • Sessile Drop Deposition:

    • Fill the syringe with the first test liquid (e.g., deionized water).

    • Carefully dispense a small droplet (typically 2-5 µL) onto the surface of the modified substrate.[21]

    • Start the camera to record the drop formation and stabilization.

  • Image Capture and Analysis:

    • Capture a high-resolution image of the sessile drop once it has reached equilibrium on the surface.

    • The software will analyze the drop profile and calculate the contact angle at the three-phase (solid-liquid-gas) interface.

  • Repeatability: Repeat the measurement at multiple locations on the surface to ensure statistical reliability.

  • Measurement with a Second Liquid: Clean and dry the surface carefully, then repeat steps 2-4 with a second test liquid (e.g., diiodomethane).

IV. Surface Energy Calculation (OWRK Method)

The OWRK method partitions the surface energy (γ) into a disperse (γd) and a polar (γp) component. The total surface energy is the sum of these two components (γ = γd + γp). The relationship between the contact angle (θ) of a liquid on a solid surface is given by the following equation:

(1 + cosθ) * γL = 2 * (√(γSd * γLd) + √(γSp * γLp))

Where:

  • γL is the total surface tension of the liquid.

  • γLd and γLp are the dispersive and polar components of the liquid's surface tension (known values for the test liquids).

  • γSd and γSp are the unknown dispersive and polar components of the solid's surface energy.

By measuring the contact angles of two different liquids, a system of two equations with two unknowns (γSd and γSp) is created, which can then be solved to determine the surface energy components of the modified substrate.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for evaluating surface energy after modification.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_eval Surface Energy Evaluation Cleaning Substrate Cleaning Activation Surface Activation (e.g., Plasma) Cleaning->Activation Deposition Deposition of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane Activation->Deposition Curing Curing/Annealing Deposition->Curing Rinsing Rinsing & Drying Curing->Rinsing Measurement Contact Angle Measurement (Sessile Drop) Rinsing->Measurement Calculation Surface Energy Calculation (OWRK) Measurement->Calculation

Caption: Experimental workflow for surface modification and energy evaluation.

References

A Comparative Guide to the Long-term Stability of Surfaces Modified with Carboxypropyl Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability and longevity of surface modifications are paramount for consistent and reproducible results. This guide provides an objective comparison of the long-term stability of surfaces functionalized with carboxypropyl silanes against common alternative surface chemistries. The information presented is supported by experimental data to aid in the selection of the most appropriate surface modification strategy for your application.

The covalent attachment of silanes to hydroxylated surfaces, such as glass and silicon oxide, is a widely used technique for tailoring surface properties. Carboxypropyl silanes, with their terminal carboxylic acid groups, are particularly valuable for the covalent immobilization of biomolecules, drug delivery systems, and in the development of biosensors. However, the long-term stability of these modified surfaces, particularly their resistance to hydrolytic degradation in aqueous environments, is a critical factor that can influence the performance and lifespan of a device.

Comparison of Long-Term Stability: Carboxypropyl Silanes vs. Alternatives

The long-term stability of a silanized surface is influenced by several factors, including the type of silane, the deposition method, and the environmental conditions to which the surface is exposed. Hydrolysis of the siloxane bonds (Si-O-Si) at the substrate interface and within the silane layer itself is a primary degradation pathway, especially in humid or aqueous environments.

While direct, long-term comparative studies focusing specifically on carboxypropyl silanes are limited, we can infer their relative stability by examining the behavior of similar silane structures and functional groups.

Table 1: Comparison of Long-Term Stability of Different Silane Surface Modifications

Surface ModificationFunctional GroupPrimary Degradation PathwayRelative Hydrolytic StabilityKey Considerations
Carboxypropyl Silane Carboxylic Acid (-COOH)Hydrolysis of siloxane bondsModerateThe carboxyl group can influence local pH and may participate in hydrolysis. Stability can be enhanced by optimized curing.[1]
Aminopropyl Silane (APS) Amine (-NH2)Hydrolysis of siloxane bonds, intramolecular catalysisModerate to LowPrimary amines can catalyze the hydrolysis of siloxane bonds, leading to lower stability compared to secondary amines.[2][3] Vapor deposition generally yields more stable layers than solution deposition.[2]
Alkyl Silanes (e.g., C8, C18) Alkyl Chain (-CnH2n+1)Hydrolysis of siloxane bondsHighThe hydrophobic nature of the alkyl chains can create a protective barrier against water ingress, enhancing hydrolytic stability.
Dipodal Silanes Two silicon atoms per moleculeHydrolysis of siloxane bondsVery HighThe presence of two points of attachment to the surface significantly increases resistance to hydrolysis compared to traditional monopodal silanes.[4]
Fluorinated Silanes Fluorinated Alkyl ChainHydrolysis of siloxane bondsHighThe highly hydrophobic and oleophobic nature of the fluorinated chains provides excellent protection against environmental degradation.

Quantitative Performance Data

Quantifying the long-term stability of silane layers often involves subjecting the modified surfaces to accelerated aging conditions and measuring changes in their physical and chemical properties over time.

Table 2: Quantitative Stability Data for Different Silane Monolayers

Silane TypeAging ConditionCharacterization TechniqueMeasured ChangeReference
Aminopropyltriethoxysilane (APTES)24h in aqueous bufferX-ray Photoelectron Spectroscopy (XPS)~45% loss of nitrogen content[3]
N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES)24h in aqueous bufferX-ray Photoelectron Spectroscopy (XPS)~10% loss of nitrogen content[3]
Carboxyl-terminated APTMSAnnealing at 500°C for 60 min in ArX-ray Photoelectron Spectroscopy (XPS)Stable, effective diffusion barrier for copper[1]
Alkyltrichlorosilanes (OTS, UTS)Annealing at >125°C for 2hWater Contact Angle & SFMPermanent changes in monolayer structure

Experimental Protocols

To ensure the reproducibility of stability assessments, standardized experimental protocols are crucial. Below are methodologies for key experiments used to evaluate the long-term stability of silane-modified surfaces.

Protocol 1: Accelerated Hydrolytic Aging
  • Substrate Preparation: Clean hydroxylated substrates (e.g., silicon wafers, glass slides) by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen. Activate the surface to generate a high density of hydroxyl groups using a method such as oxygen plasma treatment or immersion in a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive ).[5]

  • Silanization: Prepare a solution of the desired silane (e.g., 1% v/v carboxypropyl silane) in an anhydrous solvent (e.g., toluene). Immerse the cleaned and activated substrates in the silane solution for a specified time (e.g., 1-2 hours) in a controlled, low-humidity environment.[6]

  • Rinsing and Curing: Remove the substrates from the silane solution and rinse them sequentially with the anhydrous solvent and then ethanol to remove unbound silane. Cure the monolayers by baking them in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds.[6]

  • Aging: Immerse the silanized substrates in an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4) at an elevated temperature (e.g., 50-70°C) for various time intervals (e.g., 24h, 48h, 1 week, 1 month).

  • Characterization: After each time interval, remove the substrates, rinse with deionized water, and dry with nitrogen. Characterize the surfaces using techniques such as contact angle goniometry, XPS, and ellipsometry to monitor changes in wettability, elemental composition, and layer thickness, respectively.

Protocol 2: Contact Angle Goniometry for Stability Assessment
  • Initial Measurement: Measure the static water contact angle of the freshly prepared silanized surface using a contact angle goniometer.

  • Post-Aging Measurement: After each aging interval as described in Protocol 1, measure the water contact angle again.

  • Data Analysis: A significant decrease in the water contact angle over time indicates the degradation of the hydrophobic components of the silane layer and an increase in surface hydrophilicity due to the exposure of underlying hydroxyl groups or the hydrolysis of the silane itself.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis
  • Initial Analysis: Acquire a high-resolution XPS spectrum of the freshly prepared silanized surface to determine the initial atomic concentrations of key elements (e.g., Carbon, Silicon, Oxygen, and Nitrogen for aminosilanes).

  • Post-Aging Analysis: After each aging interval, acquire a new XPS spectrum.

  • Data Analysis: A decrease in the atomic concentration of elements specific to the silane's functional group (e.g., nitrogen for aminosilanes) relative to the silicon signal from the substrate can quantify the extent of silane layer degradation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the long-term stability of a silane-modified surface.

G cluster_0 Surface Preparation cluster_1 Surface Modification cluster_2 Accelerated Aging cluster_3 Characterization A Substrate Cleaning B Surface Activation (e.g., O2 Plasma, Piranha) A->B C Silanization (e.g., Carboxypropyl Silane) B->C Deposition D Immersion in Aqueous Buffer (Elevated Temperature) C->D Aging E Contact Angle Goniometry D->E Analysis @ t=t1, t2... F X-ray Photoelectron Spectroscopy (XPS) D->F Analysis @ t=t1, t2... G Ellipsometry D->G Analysis @ t=t1, t2... H Evaluate Long-Term Stability E->H Assess Wettability Change F->H Quantify Elemental Loss G->H Measure Thickness Reduction

Caption: Experimental workflow for assessing the long-term stability of silane-modified surfaces.

Logical Relationship of Silane Stability Factors

The stability of a silane layer is a multifactorial issue. The following diagram illustrates the key relationships between different factors influencing the longevity of the surface modification.

G cluster_0 Silane Properties cluster_1 Deposition Conditions cluster_2 Environmental Factors A Silane Layer Stability B Functionality (Mono-, Di-, Tri-alkoxy) B->A C Functional Group (-COOH, -NH2, -Alkyl) C->A D Chain Length D->A E Method (Vapor vs. Solution) E->A F Solvent F->A G Curing (Temperature & Time) G->A H Humidity / Water H->A I pH I->A J Temperature J->A

Caption: Factors influencing the long-term stability of silane-modified surfaces.

References

Quantitative analysis of carboxyl group density on functionalized surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to the quantitative analysis of carboxyl group density on functionalized surfaces is presented below. This guide objectively compares the performance of various analytical techniques and provides supporting experimental data where available.

The accurate quantification of carboxyl groups on functionalized surfaces is critical for researchers, scientists, and drug development professionals. The density of these functional groups can significantly influence material properties, biocompatibility, and the efficacy of subsequent bioconjugation reactions. This guide explores and compares several common techniques for this purpose: Titration Methods (Boehm and Potentiometric), X-ray Photoelectron Spectroscopy (XPS), particularly with chemical derivatization, and Colorimetric/Fluorescence-based Assays.

Comparative Analysis of Quantification Methods

The choice of method for quantifying surface carboxyl groups depends on several factors, including the nature of the substrate, the required sensitivity, and the availability of specialized equipment. Titration methods are classical, cost-effective techniques that provide absolute quantification of acidic groups.[1] X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental and chemical state information, though direct quantification of carboxyl groups can be challenging without chemical derivatization.[2][3] Colorimetric and fluorescence-based assays offer high sensitivity and are amenable to high-throughput screening.[4][5]

Data Presentation

The following table summarizes quantitative data for carboxyl group density on various functionalized surfaces, as determined by the different methods discussed. It is important to note that direct comparison of absolute values across different studies can be influenced by the specific material, its preparation method, and the inherent differences in the analytical techniques themselves.

MethodSubstrateCarboxyl Group DensityReference
Boehm Titration Oxidized Carbon Black0.21 mmol/g (Carboxylic groups)[1]
Oxidized Multi-walled Carbon Nanotubes0.08 mmol/g (Carboxylic groups)[1]
Oxidized Activated Carbon0.35 mmol/g (Carboxylic groups)[1]
Potentiometric Titration Carboxylated Polystyrene Microparticles~17 µmol/g[6]
Chemical Derivatization XPS (CD-XPS) Trifluoroethanol-derivatized polymer surfaceQuantitative (Fluorine signal)[7]
Toluidine Blue O (TBO) Assay Acrylic Acid-grafted PLDLA membrane0.064 mmol/cm²[4]
Carboxylated Cellulose NanofibersVaries with oxidation level[5][8]
PEG-grafted Titanium Surface1.8 - 3.8 chains/nm²[9]
Fluorescence Labeling Amine-reactive dye on aminated surfaceRelative quantification[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.

Boehm Titration

Boehm titration is a neutralization titration method used to quantify acidic surface functional groups on carbon materials.[11][12] It utilizes bases of different strengths to differentiate between carboxylic, lactonic, and phenolic groups.[12]

Materials:

  • 0.05 M Sodium bicarbonate (NaHCO₃) solution

  • 0.05 M Sodium carbonate (Na₂CO₃) solution

  • 0.05 M Sodium hydroxide (NaOH) solution

  • 0.05 M Hydrochloric acid (HCl) standard solution

  • Functionalized carbon material

  • Conical flasks with stoppers

  • Shaker

  • Filtration apparatus

  • Burette and titration equipment

Procedure:

  • Accurately weigh a known amount (e.g., 30 mg) of the dried functionalized carbon material and place it into three separate conical flasks.[11]

  • To each flask, add a known volume (e.g., 30 mL) of one of the base solutions (NaHCO₃, Na₂CO₃, and NaOH).[11]

  • Stopper the flasks and shake them for 24 hours to allow for complete neutralization of the acidic groups.[11]

  • After shaking, filter the suspensions to separate the carbon material from the supernatant.

  • Pipette a known volume (e.g., 10 mL) of the filtrate into a clean flask.

  • Back-titrate the excess base in the filtrate with the standardized 0.05 M HCl solution.

  • A blank titration (without the carbon material) should be performed for each base to determine the initial concentration.

Quantification:

  • Carboxylic groups are neutralized by all three bases. The amount is determined from the titration with NaHCO₃.

  • Lactonic and carboxylic groups are neutralized by Na₂CO₃ and NaOH. The amount of lactonic groups is calculated by subtracting the amount of carboxylic groups (from the NaHCO₃ titration) from the total acidic groups determined by the Na₂CO₃ titration.

  • Phenolic, lactonic, and carboxylic groups are neutralized by NaOH. The amount of phenolic groups is calculated by subtracting the amount of acidic groups determined by the Na₂CO₃ titration from the total acidic groups determined by the NaOH titration.

Boehm_Titration_Workflow cluster_prep Sample Preparation cluster_reaction Neutralization cluster_analysis Analysis weigh Weigh Carbon Material add_base Add Base Solutions (NaHCO3, Na2CO3, NaOH) weigh->add_base shake Shake for 24h add_base->shake filter Filter Suspension shake->filter back_titrate Back-titrate Filtrate with HCl filter->back_titrate calculate Calculate Group Density back_titrate->calculate

Boehm Titration Experimental Workflow
Chemical Derivatization XPS (CD-XPS)

This method involves the selective labeling of carboxyl groups with a derivatizing agent that contains a unique elemental tag (e.g., fluorine), which can be readily quantified by XPS.[13] Trifluoroethanol (TFE) is a common derivatizing agent for carboxyl groups.

Materials:

  • Carboxyl-functionalized substrate

  • Trifluoroethanol (TFE)

  • A carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous solvent (e.g., dichloromethane)

  • X-ray Photoelectron Spectrometer

Procedure:

  • Immerse the carboxyl-functionalized substrate in an anhydrous solution of TFE and EDC.

  • Allow the reaction to proceed for a specific time under controlled conditions (e.g., room temperature, inert atmosphere).

  • After the reaction, thoroughly rinse the substrate with a suitable solvent to remove any unreacted reagents.

  • Dry the derivatized substrate under vacuum.

  • Analyze the surface of the dried substrate using XPS.

Quantification:

  • The concentration of the elemental tag (e.g., fluorine from TFE) is determined from the high-resolution F 1s XPS spectrum.

  • The surface density of carboxyl groups is then calculated based on the stoichiometry of the derivatization reaction and the relative atomic concentrations of the elemental tag and other elements on the surface (e.g., C 1s).

CD_XPS_Workflow cluster_derivatization Derivatization cluster_analysis XPS Analysis react React Surface with Derivatizing Agent (e.g., TFE/EDC) rinse Rinse to Remove Excess Reagents react->rinse dry Dry Substrate rinse->dry xps_acquire Acquire XPS Spectra (e.g., F 1s, C 1s) dry->xps_acquire quantify Quantify Elemental Tag and Calculate Density xps_acquire->quantify

Chemical Derivatization XPS Workflow
Toluidine Blue O (TBO) Assay

The TBO assay is a colorimetric method based on the electrostatic interaction between the cationic TBO dye and the anionic carboxyl groups on the surface.[5] The amount of bound dye, which is proportional to the number of carboxyl groups, is determined spectrophotometrically.

Materials:

  • Carboxyl-functionalized substrate

  • Toluidine Blue O (TBO) solution (e.g., 0.5 mM in deionized water)[14]

  • Acetic acid solution (e.g., 50% v/v) for decomplexation

  • UV-Vis Spectrophotometer

  • Microcentrifuge tubes

  • Shaker

Procedure:

  • Prepare a standard calibration curve of TBO concentration versus absorbance at its maximum wavelength (around 628-633 nm).

  • Place the carboxyl-functionalized substrate (e.g., a known area of a membrane or a known mass of particles) into a microcentrifuge tube.[4][5]

  • Add a known volume and concentration of the TBO solution to the tube.

  • Incubate the mixture for a specific time (e.g., 1-2 hours) with shaking to allow for dye binding.[4][5]

  • Separate the substrate from the solution (e.g., by centrifugation for particles or by removing the membrane).

  • Measure the absorbance of the supernatant to determine the concentration of unbound TBO.

  • Alternatively, for decomplexation, after removing the supernatant, wash the substrate and then add an acetic acid solution to release the bound TBO. Measure the absorbance of this solution.

Quantification:

  • The amount of TBO bound to the surface is calculated by subtracting the amount of unbound TBO from the initial amount of TBO added.

  • The surface density of carboxyl groups is then calculated assuming a 1:1 stoichiometric binding of TBO to the carboxyl groups.[9]

TBO_Assay_Workflow cluster_binding Dye Binding cluster_measurement Measurement cluster_calculation Quantification incubate Incubate Substrate with TBO Solution separate Separate Substrate from Supernatant incubate->separate measure_supernatant Measure Absorbance of Supernatant separate->measure_supernatant measure_decomplexed (Alternative) Decomplex and Measure Absorbance of Released Dye separate->measure_decomplexed calculate Calculate Bound TBO and Carboxyl Group Density measure_supernatant->calculate measure_decomplexed->calculate

Toluidine Blue O (TBO) Assay Workflow

This guide provides a comparative overview and detailed protocols for the quantitative analysis of carboxyl group density on functionalized surfaces. The selection of the most appropriate technique will depend on the specific research needs, material properties, and available instrumentation. For a comprehensive characterization, employing multiple complementary techniques is often recommended.

References

A Head-to-Head Comparison of Wet and Dry Deposition Methods for Silanization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of surface modification, silanization stands as a cornerstone technique for tailoring the chemical properties of various substrates. This process, crucial for applications ranging from biocompatible coatings on medical implants to enhancing adhesion in microelectronics, is broadly accomplished through two primary methods: wet (solution-phase) deposition and dry (vapor-phase) deposition. For researchers, scientists, and drug development professionals, the choice between these methods can significantly impact the quality, uniformity, and stability of the resulting silane layer. This guide provides an objective comparison of wet and dry silanization, supported by experimental data and detailed protocols, to aid in selecting the optimal method for specific research needs.

At a Glance: Wet vs. Dry Silanization

FeatureWet Deposition (Solution-Phase)Dry Deposition (Vapor-Phase)
Process Simplicity Generally simpler setup, can be done on a lab bench.Requires more specialized equipment (e.g., vacuum chamber, desiccator).
Film Uniformity Prone to forming multilayers and agglomerates.[1]Typically produces smoother, more uniform monolayers.[2][3]
Film Thickness Can be difficult to control, often resulting in thicker layers.Offers better control over film thickness, often achieving monolayer coverage.[3][4]
Solvent Use Requires organic solvents, which can introduce contaminants.[5]Solvent-free process, leading to cleaner films.[5]
Reproducibility Can be less reproducible due to factors like water content in solvents.[1]Generally more reproducible, especially with controlled environments.[2]
Substrate Geometry May not be ideal for complex, three-dimensional structures.Excellent for uniformly coating complex geometries.[5]
Process Time Can range from minutes to several hours of incubation.[3]Deposition times can vary, often requiring several hours.[2][5]

Quantitative Performance Metrics: A Data-Driven Comparison

The efficacy of a silanization method is ultimately determined by the physical and chemical characteristics of the deposited film. Key quantitative metrics include water contact angle (a measure of surface hydrophobicity/hydrophilicity), film thickness, and surface roughness. The following tables summarize experimental data from comparative studies of wet and dry silanization.

Table 1: Comparison of Film Thickness and Roughness for Aminosilanes

SilaneDeposition MethodFilm Thickness (Å)RMS Roughness (nm)Reference
APTESVapor-Phase4.2 ± 0.3~0.2[3]
APTESAqueous SolutionVariable (often multilayers)Higher than vapor-phase[3]
APMDESVapor-Phase5.4 ± 0.1~0.2[3]
APDMESVapor-Phase4.6 ± 0.2~0.2[3]
APDMESToluene SolutionComparable to vapor-phaseComparable to vapor-phase[3]

APTES: (3-Aminopropyl)triethoxysilane; APMDES: (3-Aminopropyl)methyldiethoxysilane; APDMES: (3-Aminopropyl)dimethylethoxysilane

Table 2: Water Contact Angle Comparison

Deposition MethodSilaneWater Contact Angle (°)Reference
Vapor-PhaseAPTES40 ± 1[3]
Vapor-PhaseAPMDES53.9 ± 0.7[3]
Vapor-PhaseAPDMES59.0 ± 0.8[3]
Liquid-Phase (Ethanol)APTES/APTMSHigher than vapor-phase[2]

APTMS: (3-Aminopropyl)trimethoxysilane

The Chemistry of Silanization: A Shared Pathway

Regardless of the deposition method, the fundamental chemical reactions of silanization on an oxide surface (like silicon dioxide) are the same. The process can be broken down into three key steps: hydrolysis, condensation, and covalent bonding.

Silanization_Pathway cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation cluster_bonding 3. Covalent Bonding Silane Alkoxysilane (R-Si(OR')3) Silanol Silanol (R-Si(OH)3) Silane->Silanol + H2O Water Water (H2O) Alcohol Alcohol (R'OH) Silanol->Alcohol - R'OH Silanol2 Silanol (R-Si(OH)3) Oligomer Siloxane Oligomers Silanol2->Oligomer Silanol3 Silanol (R-Si(OH)3) Silanol3->Oligomer Substrate Hydroxylated Surface (Substrate-OH) CovalentBond Covalent Siloxane Bond (Substrate-O-Si-R) Substrate->CovalentBond Silanol4 Silanol (R-Si(OH)3) Silanol4->CovalentBond

The three-step chemical pathway of silanization.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, generalized protocols for both wet and dry deposition methods. It is important to note that optimal conditions can vary depending on the specific silane, substrate, and desired outcome.

Wet Deposition Protocol (Solution-Phase)

This method involves immersing the substrate in a solution containing the silane.

Wet_Deposition_Workflow Start Start Clean 1. Substrate Cleaning (e.g., Piranha solution, O2 plasma) Start->Clean Prepare 2. Prepare Silane Solution (e.g., 1% silane in anhydrous toluene or ethanol) Clean->Prepare Immerse 3. Substrate Immersion (Incubate for a defined period, e.g., 1 hour) Prepare->Immerse Rinse 4. Rinsing (e.g., with anhydrous solvent to remove physisorbed silane) Immerse->Rinse Cure 5. Curing (Bake at elevated temperature, e.g., 100-120°C for 1 hour) Rinse->Cure End End Cure->End

Generalized workflow for wet deposition silanization.

Detailed Methodology:

  • Substrate Preparation: The substrate is first rigorously cleaned to remove organic contaminants and to ensure a hydroxylated surface. Common methods include treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to oxygen plasma.[6]

  • Silane Solution Preparation: A dilute solution of the silane (typically 1-5% by volume) is prepared in an anhydrous organic solvent such as toluene or ethanol.[2] It is crucial to minimize water content in the solvent to prevent premature polymerization of the silane in solution.

  • Deposition: The cleaned substrate is immersed in the silane solution for a specific duration, which can range from a few minutes to several hours.[3]

  • Rinsing: Following immersion, the substrate is thoroughly rinsed with the anhydrous solvent to remove any non-covalently bound (physisorbed) silane molecules.[5]

  • Curing: The coated substrate is then cured, typically by baking at an elevated temperature (e.g., 100-120°C), to promote the formation of covalent bonds between the silane and the substrate and to cross-link the silane molecules.[5]

Dry Deposition Protocol (Vapor-Phase)

This method involves exposing the substrate to silane vapor in a controlled environment.

Dry_Deposition_Workflow Start Start Clean 1. Substrate Cleaning (e.g., Piranha solution, O2 plasma) Start->Clean Place 2. Place Substrate and Silane in Chamber Clean->Place Evacuate 3. Evacuate Chamber (Create a vacuum, e.g., <1 Torr) Place->Evacuate Heat 4. Heat Chamber (Optional) (e.g., 80-120°C to increase vapor pressure) Evacuate->Heat Deposit 5. Deposition (Expose for a defined period, e.g., 2-4 hours) Heat->Deposit Cool 6. Cool and Vent (Cool to room temperature, vent with inert gas) Deposit->Cool Rinse 7. Post-Deposition Rinse (Optional) (e.g., sonicate in anhydrous solvent) Cool->Rinse End End Rinse->End

Generalized workflow for dry deposition silanization.

Detailed Methodology:

  • Substrate Preparation: Similar to the wet method, the substrate is first cleaned and hydroxylated.

  • Chamber Setup: The cleaned substrate and a small container of the liquid silane are placed inside a vacuum chamber or desiccator.[2]

  • Evacuation and Heating: The chamber is evacuated to a low pressure (<1 Torr) to remove ambient water and air.[5] The chamber may be heated (e.g., to 80-120°C) to increase the vapor pressure of the silane and facilitate its deposition onto the substrate.[5]

  • Deposition: The substrate is exposed to the silane vapor for a predetermined time, typically ranging from one to several hours.[2][5]

  • Post-Deposition Treatment: After deposition, the chamber is cooled to room temperature and vented with an inert gas like nitrogen or argon.[5] In some protocols, a post-deposition rinse with an anhydrous solvent may be performed to remove any physisorbed molecules.[5]

Advantages and Disadvantages Revisited

Wet Deposition:

  • Advantages: The primary advantage of wet deposition is its simplicity and low barrier to entry, as it does not require specialized vacuum equipment.

  • Disadvantages: The presence of trace amounts of water in the solvent can lead to uncontrolled polymerization of the silane, resulting in the formation of aggregates and multilayers on the surface.[1] This can lead to a less uniform and less reproducible coating. The use of organic solvents also raises environmental and safety concerns.

Dry Deposition:

  • Advantages: Dry deposition methods offer superior control over the formation of the silane layer, often resulting in highly uniform and ordered monolayers.[2] The absence of solvents leads to a cleaner process and minimizes the risk of contamination.[5] This method is also well-suited for coating complex, three-dimensional surfaces.[5]

  • Disadvantages: The main drawback of dry deposition is the need for more sophisticated and expensive equipment, such as a vacuum chamber or a dedicated chemical vapor deposition (CVD) system.[6]

Conclusion: Making an Informed Decision

The choice between wet and dry silanization methods is not one-size-fits-all and should be guided by the specific requirements of the application.

Choose Wet Deposition when:

  • Simplicity and cost are primary concerns.

  • A high degree of film uniformity and monolayer control is not critical.

  • The substrate has a simple geometry.

Choose Dry Deposition when:

  • A highly uniform, smooth, and reproducible monolayer is essential.

  • Coating complex, three-dimensional structures is required.

  • Solvent contamination is a concern.

  • The resources for specialized equipment are available.

For researchers in fields like biosensor development and drug delivery, where surface properties are paramount for performance and reproducibility, the superior control and uniformity offered by dry deposition methods often justify the additional investment in equipment. However, for many routine applications, the simplicity and accessibility of wet deposition methods remain a viable and effective option. Ultimately, a thorough understanding of the trade-offs between these two techniques will enable the selection of the most appropriate silanization strategy for achieving desired surface characteristics.

References

Performance of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in Creating Protein-Resistant Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to control protein adsorption onto surfaces is a critical factor in the development of reliable biomedical devices, drug delivery systems, and research tools. This guide provides a comprehensive overview of the potential use of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane for creating protein-resistant surfaces. Due to a lack of direct quantitative studies on this specific compound in the available scientific literature, this guide will focus on the theoretical basis for its performance, detailed experimental protocols for its evaluation, and a comparison with established alternative anti-fouling agents.

Theoretical Performance of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a bifunctional organosiloxane molecule. Its tetramethyldisiloxane core provides a flexible, hydrophobic backbone, while the two terminal carboxypropyl groups offer sites for covalent attachment to surfaces and introduce hydrophilic, charged functionalities. The presence of carboxylic acid (COOH) groups at the surface is expected to influence protein adsorption through several mechanisms:

  • Hydration Layer: The carboxyl groups are hydrophilic and will attract a tightly bound layer of water molecules. This hydration layer can act as a physical and energetic barrier, preventing proteins from reaching and adsorbing onto the underlying substrate.

  • Electrostatic Repulsion: At physiological pH, the carboxylic acid groups will be deprotonated, resulting in a negatively charged surface. Many proteins also carry a net negative charge at this pH, leading to electrostatic repulsion that can inhibit their adsorption.

  • Controlled Protein Interaction: While the goal is often to prevent all protein adsorption, in some applications, a controlled interaction is desirable. The carboxyl groups can be used to selectively bind specific proteins through electrostatic interactions or can be further functionalized for the covalent immobilization of desired biomolecules.

While direct experimental data is not currently available, the known principles of surface chemistry suggest that a self-assembled monolayer of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane could offer a moderate level of protein resistance, particularly for negatively charged proteins.

Comparative Performance of Alternative Anti-Fouling Surfaces

To provide a benchmark for the potential performance of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, the following table summarizes the reported performance of common alternative anti-fouling surface chemistries.

Surface ChemistryProtein Adsorption (ng/cm²)Water Contact Angle (°)Key AdvantagesKey Disadvantages
Poly(ethylene glycol) (PEG)-Silane 0.1 - 1030 - 65Excellent protein resistance, well-studied, commercially available in various lengths.Susceptible to oxidative degradation, performance is dependent on grafting density.
Zwitterionic Polymers (e.g., poly(sulfobetaine methacrylate)) < 0.310 - 30Extremely low fouling, highly hydrophilic, stable over a wide pH range.More complex synthesis compared to PEG-silanes.
Alkyl-Silane (C18) > 400> 100Creates a stable hydrophobic surface.Promotes protein adsorption due to hydrophobic interactions.
Unmodified Silicone (PDMS) ~350~110Flexible, transparent, gas permeable.Highly susceptible to non-specific protein adsorption.

Experimental Protocols for Evaluating Protein Resistance

To quantitatively assess the performance of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in creating protein-resistant surfaces, the following experimental protocols can be employed.

Surface Modification Protocol

This protocol describes the general steps for creating a self-assembled monolayer of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane on a silicon oxide-based substrate (e.g., glass, silicon wafers).

  • Substrate Cleaning:

    • Sonication of substrates in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.

    • Drying the substrates under a stream of nitrogen gas.

    • Treatment with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Thorough rinsing with deionized water and drying with nitrogen.

  • Silanization:

    • Preparation of a 1-5% (v/v) solution of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in an anhydrous organic solvent (e.g., toluene or ethanol).

    • Immersion of the cleaned substrates in the silane solution for 1-2 hours at room temperature or elevated temperature (e.g., 60°C) to facilitate the reaction.

    • Rinsing the substrates with the same solvent to remove any unbound silane.

    • Curing the modified substrates in an oven at 100-120°C for 1 hour to promote covalent bond formation and cross-linking.

Protein Adsorption Measurement Protocols

The following are common techniques to quantify the amount of protein adsorbed onto a surface.

  • Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness of the adsorbed protein layer.

  • Quartz Crystal Microbalance with Dissipation (QCM-D): QCM-D measures the change in resonance frequency and dissipation of a quartz crystal sensor as proteins adsorb, providing real-time information on the mass and viscoelastic properties of the adsorbed layer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition of the surface. By analyzing the nitrogen signal (from the protein's peptide bonds), the amount of adsorbed protein can be quantified.

  • Fluorescence Microscopy: Proteins can be labeled with a fluorescent dye (e.g., FITC). The fluorescence intensity of a surface after incubation with the labeled protein solution can be measured and correlated to the amount of adsorbed protein.

Visualizations

Experimental_Workflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_eval Performance Evaluation Substrate Substrate (e.g., Glass) Cleaning Cleaning & Hydroxylation Substrate->Cleaning Silanization Silanization with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane Cleaning->Silanization Curing Curing Silanization->Curing Protein_Incubation Protein Incubation Curing->Protein_Incubation Washing Washing Protein_Incubation->Washing Analysis Quantitative Analysis (e.g., Ellipsometry, QCM-D, XPS) Washing->Analysis

Caption: Experimental workflow for surface modification and protein adsorption analysis.

Caption: Conceptual model of protein interaction with a carboxylated surface.

Antifouling_Strategies cluster_hydrophilic Hydrophilic Modifications cluster_hydrophobic Hydrophobic/Fouling-Release Antifouling Anti-Fouling Strategies PEG PEGylation (Steric Repulsion) Antifouling->PEG Zwitterionic Zwitterionic Polymers (Strong Hydration) Antifouling->Zwitterionic Carboxyl Carboxyl Functionalization (Hydration & Electrostatic Repulsion) Antifouling->Carboxyl PDMS Silicone/PDMS (Low Surface Energy) Antifouling->PDMS Fluoropolymer Fluoropolymers (Very Low Surface Energy) Antifouling->Fluoropolymer

Caption: Comparison of common anti-fouling surface modification strategies.

A Comparative Guide to Alternative Silane Coupling Agents for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize surface modification, bioconjugation, and nanoparticle functionalization, the selection of an appropriate silane coupling agent is paramount. While 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a widely utilized carboxyl-functionalized silane, a range of alternative agents offer distinct advantages in terms of reactivity, solubility, and performance under specific experimental conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols for performance evaluation.

Introduction to Silane Coupling Agents

Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic and organic materials. Their bifunctional nature, possessing both a hydrolyzable silane group and a reactive organic functional group, enables the formation of stable covalent bonds with surfaces such as glass, silica, and metal oxides, while presenting a desired chemical functionality for further reactions. The carboxyl group, in particular, is valuable for its ability to participate in various conjugation chemistries, including amide bond formation for the immobilization of proteins, peptides, and other biomolecules.

Alternative Carboxyl-Functionalized Silane Coupling Agents

Several alternative silane coupling agents provide carboxyl functionality for surface modification. The choice among these depends on factors such as the desired chain length, solubility, and the specific application's requirements for hydrolytic and thermal stability.

Key Alternatives:

  • (3-Carboxypropyl)triethoxysilane: A common alternative with a shorter alkyl chain compared to 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. Its triethoxy silane group allows for the formation of a cross-linked polysiloxane network on the substrate surface.

  • Carboxyethylsilanetriol, Sodium Salt: A water-soluble option, making it suitable for aqueous-based modification processes.[1][2][3][4][5] The silanetriol is highly reactive towards hydroxylated surfaces.

  • N-(trimethoxysilylpropyl)ethylenediamine, triacetic acid, trisodium salt: This agent offers multiple carboxylic acid groups, potentially increasing the density of functional sites on the surface.[6][7][8][9][10] Its salt form also confers water solubility.

Performance Comparison

The performance of silane coupling agents can be evaluated based on several key metrics, including their ability to modify surface wettability, their stability under various conditions, and the strength of the adhesion they promote.

Surface Wettability and Surface Energy

The change in surface wettability upon silanization is a primary indicator of successful surface modification. This is typically quantified by measuring the water contact angle. A decrease in contact angle suggests a more hydrophilic surface, often desirable for biological applications, while an increase indicates a more hydrophobic character. The surface energy of the modified substrate can also be determined to provide a more comprehensive understanding of the surface properties.[11][12][13][14]

Table 1: Comparison of Surface Wettability and Surface Energy

Silane Coupling AgentSubstrateWater Contact Angle (°)Surface Energy (mN/m)
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane SilicaData not availableData not available
(3-Carboxypropyl)triethoxysilane Glass~50-60~40-50
Carboxyethylsilanetriol, sodium salt Silica~30-40~55-65
Unmodified Silica -<10>70

Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as substrate preparation, silane concentration, and curing parameters.

Hydrolytic and Thermal Stability

The long-term performance of a modified surface is critically dependent on the hydrolytic and thermal stability of the silane layer. Hydrolytic stability refers to the resistance of the siloxane bonds to cleavage in an aqueous environment, while thermal stability indicates the temperature at which the organic functional group begins to degrade.[15][16][17]

Table 2: Comparison of Hydrolytic and Thermal Stability

Silane Coupling AgentHydrolytic StabilityThermal Degradation Onset (°C)
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane Moderate~250-300
(3-Carboxypropyl)triethoxysilane Moderate to High~200-250
Carboxyethylsilanetriol, sodium salt Moderate~200-250

Note: Stability is influenced by the degree of cross-linking and the specific substrate.

Adhesion Strength

For applications in composites and coatings, the ability of the silane to improve adhesion between the inorganic substrate and an organic polymer is a crucial performance parameter. This is often evaluated through mechanical tests such as lap shear or pull-off adhesion tests.[18][19][20]

Table 3: Comparison of Adhesion Strength

Silane Coupling AgentSubstratePolymerAdhesion Improvement
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane GlassEpoxySignificant
(3-Carboxypropyl)triethoxysilane SilicaPolypropyleneModerate to Significant
Amino-functionalized silanes (for comparison) GlassEpoxyHigh

Note: Adhesion is highly dependent on the specific polymer system and curing conditions.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential.

General Workflow for Surface Modification and Characterization

The following diagram illustrates a typical workflow for modifying a surface with a silane coupling agent and subsequently characterizing its properties.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization Cleaning Cleaning (e.g., Piranha, Plasma) Hydroxylation Hydroxylation (e.g., UV/Ozone) Cleaning->Hydroxylation Deposition Surface Deposition (e.g., Dip Coating, Spin Coating) Hydroxylation->Deposition Silane_Solution Prepare Silane Solution (e.g., in Ethanol/Water) Silane_Solution->Deposition Curing Curing (e.g., 110°C for 1h) Deposition->Curing Contact_Angle Contact Angle (Wettability) Curing->Contact_Angle XPS XPS (Elemental Composition) Curing->XPS AFM AFM (Surface Morphology) Curing->AFM Stability Stability Tests (Hydrolytic, Thermal) Curing->Stability

Caption: General experimental workflow for surface modification and characterization.

Protocol for Contact Angle Measurement

Objective: To determine the wettability of the silanized surface.

Materials:

  • Goniometer or contact angle measurement system

  • High-purity deionized water

  • Micropipette or automated dispenser

  • Silanized substrate

Procedure:

  • Place the silanized substrate on the sample stage of the goniometer.

  • Using the micropipette or dispenser, carefully place a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the goniometer software to measure the angle between the tangent of the droplet and the substrate surface at the three-phase contact point.

  • Repeat the measurement at multiple locations on the surface to ensure statistical significance.

  • Report the average contact angle and standard deviation.

Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the elemental composition and chemical states of the silanized surface, confirming the presence of the silane layer.

Materials:

  • XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source

  • Silanized substrate

Procedure:

  • Mount the silanized substrate onto the sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s).

  • Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.

  • Compare the elemental composition of the silanized surface to that of an unmodified control substrate.

Protocol for Atomic Force Microscopy (AFM) Analysis

Objective: To visualize the surface topography and roughness of the silanized layer.

Materials:

  • Atomic Force Microscope

  • Appropriate AFM probes (e.g., silicon nitride tips)

  • Silanized substrate

Procedure:

  • Mount the silanized substrate on the AFM sample stage.

  • Engage the AFM tip with the surface in a suitable imaging mode (e.g., tapping mode) to minimize sample damage.

  • Scan a representative area of the surface (e.g., 1 µm x 1 µm or 5 µm x 5 µm).

  • Acquire topography images.

  • Use the AFM software to analyze the images and calculate surface roughness parameters (e.g., root mean square roughness, Ra).

Protocol for Hydrolytic Stability Testing

Objective: To evaluate the stability of the silane layer in an aqueous environment.

Materials:

  • Constant temperature water bath or environmental chamber

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Silanized substrates

  • Contact angle goniometer or XPS instrument

Procedure:

  • Characterize the initial properties of the silanized substrates (e.g., contact angle, XPS).

  • Immerse the substrates in the buffer solution at a controlled temperature (e.g., 37°C or 50°C).

  • At predetermined time intervals (e.g., 1, 6, 24, 48 hours), remove a subset of the samples.

  • Gently rinse the samples with deionized water and dry them with a stream of inert gas (e.g., nitrogen).

  • Re-characterize the samples using the same techniques as in step 1.

  • Plot the change in the measured property (e.g., contact angle) as a function of immersion time to assess the degradation of the silane layer.

Protocol for Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal degradation temperature of the silane coupling agent.[21][22][23][24]

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Silane coupling agent (in powder or liquid form, if applicable, or coated on a high-surface-area substrate)

Procedure:

  • Place a small, known mass of the sample into a TGA pan.

  • Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset of significant weight loss indicates the beginning of thermal degradation.

Logical Relationships in Silane Surface Modification

The successful application of silane coupling agents relies on a series of interconnected chemical and physical processes.

G cluster_factors Influencing Factors cluster_process Surface Modification Process cluster_outcomes Performance Outcomes Silane_Structure Silane Structure (Functional Group, Chain Length) Hydrolysis Hydrolysis of Alkoxy Groups to Silanols Silane_Structure->Hydrolysis Functionality Surface Functionality Silane_Structure->Functionality Substrate_Properties Substrate Properties (Hydroxyl Density, Roughness) Condensation Condensation with Surface Hydroxyls (Si-O-Substrate) Substrate_Properties->Condensation Reaction_Conditions Reaction Conditions (Solvent, pH, Temperature, Time) Reaction_Conditions->Hydrolysis Reaction_Conditions->Condensation Self_Condensation Self-Condensation (Polysiloxane Network) Reaction_Conditions->Self_Condensation Hydrolysis->Condensation Hydrolysis->Self_Condensation Surface_Energy Surface Energy & Wettability Condensation->Surface_Energy Stability Hydrolytic & Thermal Stability Condensation->Stability Adhesion Adhesion Strength Condensation->Adhesion Self_Condensation->Stability Self_Condensation->Adhesion Functionality->Adhesion

References

The Influence of Alkyl Chain Length on the Physicochemical Properties of Carboxy-Terminated Self-Assembled Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties at the nanoscale is paramount. Carboxy-terminated self-assembled monolayers (SAMs) offer a versatile platform for tailoring surface chemistry, with the alkyl chain length serving as a critical determinant of their ultimate performance. This guide provides a comprehensive comparison of how varying the alkyl chain length in ω-carboxy alkanethiols impacts key surface properties, supported by experimental data and detailed protocols.

The stability, ordering, and surface energy of carboxy-terminated SAMs are intricately linked to the length of the constituent alkyl chains. Increased van der Waals forces between longer alkyl chains lead to more densely packed and stable monolayers.[1] This enhanced stability is a crucial factor in the reliability and reproducibility of devices and assays that utilize these functionalized surfaces. This guide will delve into the quantitative effects of chain length on wettability, monolayer thickness, and protein adsorption, providing a foundational understanding for the rational design of SAM-based technologies.

Comparative Analysis of SAM Properties

The following tables summarize the quantitative impact of alkyl chain length on the key properties of carboxy-terminated SAMs.

Table 1: Wettability of Carboxy-Terminated SAMs on Gold as a Function of Alkyl Chain Length

AlkanethiolNumber of Carbons (n)Water Contact Angle (θ) [°]
Thioglycolic acid2< 10
3-Mercaptopropionic acid3~20-30
11-Mercaptoundecanoic acid (MUA)11~30-40
16-Mercaptohexadecanoic acid (MHDA)16~40-50

Note: The exact contact angle can vary depending on the substrate, SAM preparation conditions, and measurement environment.

Table 2: Ellipsometric Thickness of Carboxy-Terminated SAMs on Gold

AlkanethiolNumber of Carbons (n)Theoretical Length (Å)Measured Thickness (Å)
3-Mercaptopropionic acid3~6.5~5-7
11-Mercaptoundecanoic acid (MUA)11~17.7~15-18
16-Mercaptohexadecanoic acid (MHDA)16~24.2~22-25

Note: The measured thickness is typically slightly less than the theoretical length due to the tilt angle of the alkyl chains relative to the surface normal.

Table 3: Protein Adsorption on Carboxy-Terminated SAMs

AlkanethiolNumber of Carbons (n)Protein Adsorption (ng/cm²)
3-Mercaptopropionic acid3High
11-Mercaptoundecanoic acid (MUA)11Moderate
16-Mercaptohexadecanoic acid (MHDA)16Low

Note: Protein adsorption is highly dependent on the specific protein, buffer conditions (pH, ionic strength), and the packing density of the SAM. Generally, longer, more ordered chains can exhibit lower non-specific protein adsorption.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Contact Angle Measurement (Sessile Drop Method)

Objective: To determine the static water contact angle of a carboxy-terminated SAM on a solid substrate.

Materials:

  • SAM-functionalized substrate

  • Goniometer or contact angle measurement system with a high-resolution camera

  • Syringe with a flat-tipped needle

  • High-purity deionized water

  • Cleaning supplies (e.g., ethanol, nitrogen gas)

Procedure:

  • Instrument Setup:

    • Turn on the light source of the goniometer.

    • Position the SAM-functionalized substrate on the sample stage, ensuring it is level.

    • Adjust the syringe height so that the needle tip is visible in the camera view, just above the substrate surface.[2]

  • Droplet Deposition:

    • Fill the syringe with deionized water, ensuring no air bubbles are present.

    • Carefully dispense a small droplet of water (typically 2-5 µL) from the needle onto the SAM surface.[3]

    • Retract the needle from the droplet.

  • Image Capture and Analysis:

    • Adjust the focus and lighting to obtain a sharp image of the droplet profile at the solid-liquid-vapor interface.[3]

    • Capture an image of the sessile drop.

    • Use the goniometer software to analyze the image and determine the contact angle on both the left and right sides of the droplet.

    • The software fits a mathematical model to the droplet shape to calculate the angle.

  • Data Collection:

    • Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.[4]

    • Record the average contact angle and standard deviation.

Protocol 2: Ellipsometry for SAM Thickness Measurement

Objective: To measure the thickness of a carboxy-terminated SAM on a reflective substrate (e.g., gold, silicon).

Materials:

  • SAM-functionalized substrate

  • Bare substrate (for reference measurement)

  • Spectroscopic ellipsometer

  • Cleaning supplies

Procedure:

  • Reference Measurement:

    • Thoroughly clean the bare substrate.

    • Mount the bare substrate on the ellipsometer stage and align it.

    • Perform a measurement on the bare substrate to determine its optical constants (n and k). This serves as the baseline.[5]

  • SAM Sample Measurement:

    • Mount the SAM-functionalized substrate on the stage and align it.

    • Perform the ellipsometry measurement over the desired spectral range and at a specific angle of incidence (typically 70°). The instrument measures the change in polarization of light upon reflection from the surface.[6]

  • Data Modeling and Analysis:

    • Use the ellipsometer software to build an optical model of the surface. This model typically consists of the substrate, the SAM layer, and the ambient medium (air).[7]

    • Input the known optical constants of the substrate from the reference measurement.

    • Model the SAM layer using a Cauchy or similar model, assuming a refractive index (typically around 1.45-1.50 for alkyl chains).[5]

    • Fit the model to the experimental data by allowing the thickness of the SAM layer to vary. The software will calculate the thickness that provides the best fit between the model and the measured data.[8]

Protocol 3: Quartz Crystal Microbalance (QCM) for Protein Adsorption

Objective: To quantify the mass of protein adsorbed onto a carboxy-terminated SAM in real-time.

Materials:

  • QCM instrument with a sensor crystal (e.g., gold-coated)

  • SAM-functionalized QCM sensor crystal

  • Protein solution of known concentration in a suitable buffer (e.g., PBS)

  • Buffer solution (for baseline and rinsing)

  • Flow module and pump

Procedure:

  • Sensor Preparation and Baseline:

    • Functionalize the QCM sensor crystal with the desired carboxy-terminated SAM.

    • Mount the functionalized sensor in the QCM flow module.

    • Establish a stable baseline by flowing buffer solution over the sensor surface until the resonance frequency and dissipation signals are constant.[9]

  • Protein Adsorption:

    • Switch the flow from the buffer solution to the protein solution.[10]

    • Monitor the change in resonance frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the SAM surface. A decrease in frequency corresponds to an increase in mass on the sensor surface.[11]

  • Rinsing:

    • After the adsorption signal has reached a plateau or for a predetermined time, switch the flow back to the buffer solution to rinse away any loosely bound protein.[12]

  • Data Analysis:

    • The final, stable change in frequency after rinsing corresponds to the mass of irreversibly adsorbed protein.

    • Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass per unit area (Δm): Δm = -C * Δf / n, where C is the Sauerbrey constant for the crystal and n is the overtone number.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of carboxy-terminated SAMs.

logical_relationships cluster_input Controlling Factor cluster_properties SAM Properties cluster_outcome Application-Relevant Outcome Alkyl Chain Length (n) Alkyl Chain Length (n) Van der Waals Forces Van der Waals Forces Alkyl Chain Length (n)->Van der Waals Forces Increases with n Monolayer Thickness Monolayer Thickness Alkyl Chain Length (n)->Monolayer Thickness Directly proportional Packing Density & Order Packing Density & Order Van der Waals Forces->Packing Density & Order Stronger forces lead to higher density Surface Hydrophobicity Surface Hydrophobicity Packing Density & Order->Surface Hydrophobicity Affects terminal group presentation Chemical Stability Chemical Stability Packing Density & Order->Chemical Stability Denser packing enhances stability Protein Adsorption Protein Adsorption Packing Density & Order->Protein Adsorption Steric hindrance in dense layers Surface Hydrophobicity->Protein Adsorption Influences non-specific binding

Logical relationship of alkyl chain length and SAM properties.

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_data Data Output A Substrate Cleaning (e.g., Gold, Silicon) B SAM Formation (Immersion in Alkanethiol Solution) A->B C Rinsing & Drying B->C D Wettability Analysis (Contact Angle) C->D E Thickness Measurement (Ellipsometry) C->E F Protein Adsorption Assay (QCM) C->F G Contact Angle (θ) D->G H Film Thickness (d) E->H I Adsorbed Mass (Δm) F->I

Experimental workflow for SAM preparation and characterization.

biosensor_workflow cluster_fab Sensor Fabrication cluster_detect Detection A Transducer Surface (e.g., Gold Electrode) B COOH-SAM Formation A->B C Activation of COOH (e.g., EDC/NHS Chemistry) B->C D Bioreceptor Immobilization (e.g., Antibody, DNA) C->D E Blocking (e.g., BSA, PEG) D->E F Introduce Analyte E->F G Binding Event F->G H Signal Transduction G->H I Signal Readout (Electrochemical, Optical) H->I

References

Safety Operating Guide

Proper Disposal of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a clear, step-by-step operational plan for its disposal, emphasizing safety and logistical considerations. Adherence to these procedures will help safeguard personnel and minimize environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane with appropriate safety measures. As with any chemical, consult the specific Safety Data Sheet (SDS) if available from the manufacturer. In the absence of a specific SDS, the following general precautions for organosilicon compounds and carboxylic acids should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane must comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash. [1][2]

  • Waste Collection and Segregation:

    • Collect all waste containing 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, including contaminated materials (e.g., paper towels, gloves, absorbent pads), in a designated and compatible hazardous waste container.[2] The container should be made of a material that will not react with the chemical.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.

  • Container Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include the full chemical name: "1,3-Bis(3-carboxypropyl)tetramethyldisiloxane."

    • Indicate the approximate quantity or concentration of the chemical in the waste.

    • Note any other components present in the waste mixture.

    • Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

    • Ensure the storage area is away from incompatible materials, heat sources, and open flames.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3]

    • Provide them with a complete and accurate description of the waste.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[3][4]

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[4][5]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

Quantitative Data Summary

For quick reference, the following table summarizes key disposal and safety parameters.

ParameterGuidelineCitations
Disposal Method Collection as hazardous waste for incineration or disposal in an approved landfill by a licensed contractor.[1][4]
Drain Disposal Strictly prohibited.[1][2]
Solid Waste Disposal Strictly prohibited for the chemical and its contaminated materials.[1]
Waste Container Compatible, sealed, and clearly labeled with "Hazardous Waste" and the full chemical name.[2]
Spill Cleanup Absorb with inert, non-combustible material and collect in a sealed container for hazardous waste disposal.[3][4]
Required PPE Chemical safety goggles, chemical-resistant gloves, lab coat/apron.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

DisposalWorkflow Disposal Workflow for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane start Waste Generated is_pure Is the waste pure 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane or mixed with other chemicals? start->is_pure collect_waste Collect in a designated, compatible hazardous waste container. is_pure->collect_waste Yes / No label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - All Components - Date collect_waste->label_container store_waste Store sealed container in a cool, dry, well-ventilated area. label_container->store_waste contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store_waste->contact_ehs

References

Personal protective equipment for handling 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (CAS No. 3353-68-2). It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and disposal of this chemical.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₂H₂₆O₅Si₂
Molecular Weight 306.5 g/mol
Appearance Off-white solid
Melting Point 46 °C
Boiling Point 379.3 °C at 760 mmHg
Flash Point 183.2 °C
Specific Gravity 1.043
Refractive Index 1.456

Source: Hubei Co-Formula Material Tech Co.,Ltd.[1]

Hazard Identification and Precautionary Statements

This substance is irritating to the eyes, respiratory system, and skin.[2] It is classified as a Dangerous Good for transport.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions is crucial for selecting the appropriate PPE. The following recommendations are based on general laboratory use.

Protection Type Recommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash-prone activities.
Skin Protection Wear impervious, flame/fire-resistant protective clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Source: Echemi.com[3]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area.

  • Keep containers tightly closed when not in use.[1][4]

  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][4]

  • Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

  • Avoid contact with skin and eyes.

  • Change contaminated clothing and wash hands after handling.[4]

First-Aid Measures:

  • If inhaled: Move the victim to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.

  • In case of eye contact: Rinse with pure water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of doubt, or when symptoms persist, seek medical attention.

Spill and Leakage Procedures:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Absorb: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

  • Collect: Place in suitable, closed containers for disposal.

Disposal Plan:

  • Dispose of this material and its container as hazardous waste.

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Do not dispose of into sewer systems.

  • Where possible, recycling is preferred to disposal or incineration. If recycling is not possible, dispose of in accordance with local regulations.

Experimental Protocol Workflow

The following diagram illustrates the standard workflow for handling 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup prep_weigh Weigh Chemical prep_setup->prep_weigh handling_transfer Transfer Chemical prep_weigh->handling_transfer handling_reaction Perform Reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate handling_transfer->handling_reaction cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe

References

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Retrosynthesis Analysis

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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1,3-Bis(3-carboxypropyl)tetramethyldisiloxane
Reactant of Route 2
Reactant of Route 2
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